molecular formula C6H12O6 B583692 D-[1,6-13C2]Galactose CAS No. 478518-64-8

D-[1,6-13C2]Galactose

Cat. No.: B583692
CAS No.: 478518-64-8
M. Wt: 182.141
InChI Key: WQZGKKKJIJFFOK-BVSKUTBFSA-N
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Description

D-[1,6-13C2]Galactose is a high-purity, stable isotope-labeled form of galactose, specifically enriched with Carbon-13 at the C-1 and C-6 positions. This labeling pattern makes it an essential tool for tracing metabolic fluxes and dynamics in various biological systems using techniques like mass spectrometry and NMR spectroscopy. In human metabolism, galactose is primarily derived from the hydrolysis of lactose in dairy products and is subsequently converted into glucose for energy via the Leloir pathway . This pathway begins with the phosphorylation of galactose to galactose-1-phosphate, catalyzed by galactokinase (GALK). Galactose-1-phosphate is then converted to glucose-1-phosphate through a series of reactions involving galactose-1-phosphate uridyltransferase (GALT) and UDP-galactose-4'-epimerase (GALE) . The C-1 and C-6 labels in this compound allow researchers to precisely track the fate of these specific carbon atoms through this pathway and into downstream processes like glycolysis and glycogenesis. The primary research applications for this compound include detailed investigations of galactose metabolism and the diagnosis of enzymatic deficiencies that lead to galactosemia, a serious genetic disorder . Furthermore, its potential use in oral therapy research for nephrotic syndrome in focal segmental glomerulosclerosis has been identified, as galactose is thought to bind to the pathogenic FSGS factor . By incorporating these stable isotopes, researchers can conduct in-depth metabolic studies without disrupting the biochemical system, providing invaluable insights for nutrition, biochemistry, and disease mechanism research. This product is For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-BVSKUTBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: D-[1,6-13C2]Galactose Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision methodology for tracing D-[1,6-13C2]galactose metabolism. It is designed for researchers investigating the Leloir pathway's contribution to glycosylation (biotherapeutic production) versus central carbon metabolism (Warburg effect/energy production).

Content Type: Technical Whitepaper / Experimental Protocol Target Audience: Metabolic Engineers, Glycobiologists, and Drug Development Scientists (CHO/HEK systems).

Executive Summary: The Dual-Label Advantage

Metabolic flux analysis (MFA) using this compound provides a deterministic resolution that singly-labeled isotopomers (e.g., [1-13C] or [U-13C]) cannot achieve alone. In biopharmaceutical development and cancer metabolism, the critical analytical challenge is distinguishing between anabolic retention (glycosylation/glycogen synthesis) and catabolic oxidation (glycolysis/PPP).

The [1,6-13C2] labeling pattern acts as a "molecular integrity sensor":

  • Retention (M+2): If the hexose backbone remains intact (e.g., incorporated into UDP-Galactose for glycosylation), the metabolite retains a mass shift of +2 Da.

  • Scission (M+1): If the molecule enters glycolysis, aldolase cleavage separates C1 and C6 into distinct trioses, resulting exclusively in M+1 lactate/pyruvate pools.

  • Decarboxylation (Loss of Label): Entry into the oxidative Pentose Phosphate Pathway (PPP) selectively removes C1 (as

    
    CO
    
    
    
    ), leaving only the C6 label to recirculate, creating a distinct mass isotopomer fingerprint.

Mechanistic Foundation: The Leloir-Glycolysis Bifurcation

The metabolic fate of galactose is dictated by the Leloir Pathway , which funnels galactose into the glycolytic pool via Glucose-1-Phosphate (G1P).[1]

Pathway Logic
  • Entry: Galactose

    
     Gal-1-P 
    
    
    
    UDP-Gal
    
    
    UDP-Glc
    
    
    G-1-P
    
    
    G-6-P.
  • The Bifurcation Point (G-6-P):

    • Path A (Glycosylation): UDP-Gal is siphoned directly into the Golgi for glycan synthesis. Signal: M+2 Hexose in hydrolysates.

    • Path B (Glycolysis): G-6-P isomerizes to F-6-P and undergoes cleavage. Signal: M+1 Lactate.

    • Path C (Oxidative PPP): G-6-P

      
       6-PG 
      
      
      
      Ribulose-5-P + CO
      
      
      . Signal: Loss of C1 label; recycling of C6.
Pathway Visualization

The following diagram illustrates the carbon atom transitions for [1,6-13C2]Galactose.

GalactoseTracing cluster_legend Isotopomer Fate Gal Extracellular [1,6-13C2]Galactose (M+2) Gal1P Galactose-1-P (M+2) Gal->Gal1P GALK UDPGal UDP-Galactose (M+2) Gal1P->UDPGal GALT UDPGlc UDP-Glucose (M+2) UDPGal->UDPGlc GALE Glycans Glycoproteins/Glycogen (M+2 Intact) UDPGal->Glycans Glycosylation (Anabolic) G1P Glucose-1-P (M+2) UDPGlc->G1P UGP2 G6P Glucose-6-P (M+2) G1P->G6P PGM F16BP Fructose-1,6-BP (M+2) G6P->F16BP Glycolysis CO2 CO2 (From C1, 13C) G6P->CO2 Ox-PPP (G6PDH) Ru5P Ribulose-5-P (C6 retained) G6P->Ru5P Ox-PPP DHAP DHAP ([1-13C], M+1) F16BP->DHAP Aldolase (Split) GAP GAP ([3-13C], M+1) F16BP->GAP Aldolase DHAP->GAP TPI Lactate Lactate ([3-13C], M+1) GAP->Lactate Payoff Phase key1 M+2 = Intact Skeleton (Anabolic) key2 M+1 = Scission (Catabolic)

Figure 1: Fate of [1,6-13C2]Galactose. Green path indicates anabolic retention (M+2); Red path indicates catabolic scission (M+1).

Experimental Protocol: Self-Validating Workflow

This protocol is optimized for adherent mammalian cells (e.g., CHO-K1, HEK293, HepG2).

Pre-Experimental Planning
  • Tracer: this compound (99% enrichment).

  • Media Design: Glucose-free, Glutamine-free DMEM supplemented with 10 mM unlabeled Glucose and 2 mM [1,6-13C2]Galactose.

    • Note: Galactose is rarely used as the sole carbon source due to slow growth rates. A "tracer" approach (1:5 ratio with Glucose) allows flux probing without metabolic stalling.

  • Control: Unlabeled Galactose (Natural Abundance correction).

Step-by-Step Methodology

Step 1: Isotopic Steady State Establishment

  • Seed cells at

    
     cells/well in 6-well plates.
    
  • Culture until mid-log phase (approx. 70% confluence).

  • Wash: Rinse 2x with PBS (37°C) to remove residual unlabeled sugars.

  • Pulse: Add the labeling medium.

    • Duration: 24 hours for steady-state MFA (glycans/glycogen).

    • Duration: 0–4 hours for kinetic flux profiling (glycolytic intermediates).

Step 2: Quenching and Extraction (The "Dual-Phase" Method) To analyze both soluble metabolites (Lactate/UDP-sugars) and incorporated glycans:

  • Quench: Rapidly aspirate media; wash 1x with ice-cold PBS. Add 1 mL 80% MeOH (-80°C) immediately.

  • Scrape & Collect: Scrape cells on dry ice; transfer to microcentrifuge tubes.

  • Phase Separation:

    • Vortex vigorously (30s). Freeze-thaw x3 (Liquid N2 / 37°C water bath).

    • Centrifuge at 16,000 x g for 15 min at 4°C.

    • Supernatant (Soluble Fraction): Contains UDP-Gal, G6P, Lactate. Save for LC-MS.[2][3][4][5]

    • Pellet (Macromolecular Fraction): Contains Glycoproteins/Glycogen.

Step 3: Pellet Hydrolysis (For Glycan Analysis)

  • Resuspend pellet in 200 µL 2M TFA (Trifluoroacetic acid).

  • Incubate at 100°C for 4 hours (hydrolyzes N-glycans and glycogen to monosaccharides).

  • Dry under nitrogen stream. Re-dissolve in mobile phase for MS.

Analytical Methodology: LC-MS/MS Configuration

Instrument: Q-Exactive Orbitrap or Triple Quadrupole (QQQ). Mode: Negative Ion Mode (SRM/MRM).

Target Transitions (SRM Table)
MetabolitePrecursor Ion (m/z)Product Ion (m/z)Label StateInterpretation
Hexose (Gal/Glc) 179.0589.02M+0 (Unlabeled)Endogenous / Glucose influx
Hexose 181.0590.02M+2 Direct Incorporation (Leloir)
Lactate 89.0243.02M+0Glucose-derived
Lactate 90.0244.02M+1 Galactose-derived (Glycolysis)
UDP-Hexose 565.05323.00M+0Endogenous Pool
UDP-Hexose 567.05325.00M+2 Precursor for Glycosylation

Note: Chromatographic separation of UDP-Gal and UDP-Glc is critical. Use a porous graphitic carbon (PGC) column or HILIC amide column to resolve these epimers.

Data Interpretation & Flux Calculation[2][6][7][8][9][10][11]

Mass Isotopomer Distribution Analysis (MIDA)

Correct raw peak areas for natural abundance (using the control samples) before calculating fractional enrichment.

Key Flux Ratios

The power of this protocol lies in these two calculated ratios:

1. The Glycolytic Split Ratio (


) 
Measures how much Galactose is burned for energy vs. preserved.


  • High

    
    : Warburg phenotype (Galactose is wasted as lactate).
    
  • Low

    
    : Efficient glycosylation precursor supply.
    

2. The Leloir Integrity Index (


) 
Validates the direct flux from Galactose to the Hexose pool without scrambling.


  • Since UDP-Glc is formed from UDP-Gal via GALE, M+2 enrichment here proves the reversible epimerization is active and the carbon backbone is intact.

Workflow Diagram

Workflow cluster_Exp Experimental Phase cluster_Ana Analytical Phase Step1 Pulse Cells [1,6-13C2]Gal Step2 Quench & Extract (80% MeOH) Step1->Step2 Step3 Centrifuge Step2->Step3 Super Supernatant (Metabolites) Step3->Super Soluble Pellet Pellet (Glycans) Step3->Pellet Insoluble LCMS LC-MS/MS (HILIC/PGC) Super->LCMS Pellet->LCMS After Hydrolysis Result1 Result1 LCMS->Result1 M+1 Lactate (Catabolism) Result2 Result2 LCMS->Result2 M+2 UDP-Gal (Anabolism)

Figure 2: Experimental workflow for dual-phase analysis.

References

  • Crown, S. B., et al. (2015). "Metabolic fluxes in heterotrophic plant systems: distinguishing between the pentose phosphate pathway and glycolysis." Metabolic Engineering. Link (Demonstrates the mathematical basis of [1,6-13C2] labeling logic).

  • Bork, K., et al. (2018). "Increasing the sialylation of therapeutic glycoproteins: The potential of the sialic acid biosynthetic pathway." Journal of Pharmaceutical Sciences. Link (Context for Galactose feeding in CHO cells).

  • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link (Validation of tracer selection).

  • Wong, N. K., et al. (2020). "Characterization of the Leloir pathway in CHO cells." Biotechnology Journal. Link (Specifics of Galactose metabolism in drug development).

  • Behrens, J., et al. (2011). "Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry." Rapid Communications in Mass Spectrometry. Link (Analytical protocols for 13C-Galactose detection).

Sources

Precision Tracking of Carbon Flux: A Technical Guide to 13C-Galactose Metabolism in Mammalian Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Galactose metabolism is not merely an alternative energy route; it is the metabolic linchpin governing protein glycosylation quality and oxidative stress management in mammalian cells. For biopharmaceutical development (particularly in CHO cells), understanding the partition of galactose carbon between the Leloir pathway (energy/glycolysis) and the Hexosamine Biosynthetic Pathway (glycosylation) is critical for controlling Critical Quality Attributes (CQAs) like galactosylation of monoclonal antibodies.

This guide provides a rigorous, self-validating framework for using 13C-labeled galactose to map these fluxes. Unlike glucose, which enters glycolysis directly, galactose requires specific enzymatic conversion (Leloir pathway) before entering central carbon metabolism (CCM) at Glucose-6-Phosphate (G6P). This unique entry point allows for high-resolution dissection of the Pentose Phosphate Pathway (PPP) and UDP-sugar pools.

Part 1: The Biochemistry of Galactose Utilization

To design a valid tracer experiment, one must understand the entry mechanics. Galactose enters the cell via GLUT transporters and is metabolized primarily via the Leloir Pathway.[1][2]

The Leloir Pathway & Flux Branching
  • Commitment: Galactose is phosphorylated by Galactokinase (GALK ) to Galactose-1-Phosphate (Gal-1P).[2][3][4][5]

  • Exchange: Galactose-1-Phosphate Uridyltransferase (GALT ) swaps the UMP moiety from UDP-Glucose to Gal-1P, creating UDP-Galactose and releasing Glucose-1-Phosphate (G1P).[3]

  • Epimerization: UDP-Galactose 4-epimerase (GALE ) interconverts UDP-Galactose and UDP-Glucose.[3] Crucial Note: This reaction is near-equilibrium in many cell lines, leading to rapid isotopic scrambling between the UDP-Gal and UDP-Glc pools.

  • Entry to Glycolysis: G1P is converted to G6P by Phosphoglucomutase (PGM ), entering glycolysis or the PPP.[3]

Visualization: The Galactose Flux Network

LeloirPathway Gal_Ext Galactose (Ext) Gal_Int Galactose (Int) Gal_Ext->Gal_Int GLUTs Gal1P Gal-1-P Gal_Int->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT (+UDP-Glc -> G1P) UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Reversible) Glycans Glycoproteins (Glycosylation) UDPGal->Glycans Galactosyltransferase G1P Glucose-1-P UDPGlc->G1P GALT Output G6P Glucose-6-P G1P->G6P PGM Glycolysis Glycolysis (Pyruvate/Lactate) G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP

Figure 1: The Leloir Pathway connecting Galactose entry to Glycosylation and Central Carbon Metabolism.

Part 2: Strategic Tracer Selection

The choice of isotopomer determines which metabolic questions you can answer.

Table 1: Tracer Selection Matrix
TracerPrimary UtilityMetabolic Logic
[1-13C]Galactose PPP vs. Glycolysis Split If metabolized via Glycolysis, C1 is retained (becoming C3 of Lactate). If metabolized via oxidative PPP, C1 is decarboxylated by 6PGD and lost as CO₂.
[U-13C]Galactose Mass Balance & Glycosylation All carbons are labeled. Essential for quantifying the fractional contribution of Galactose to the UDP-sugar pool (vs. Glucose contribution) and total synthesis of biomass.
[1,2-13C]Galactose Krebs Cycle Anaplerosis Retains specific doublet patterns that help distinguish pyruvate dehydrogenase (PDH) flux from pyruvate carboxylase (PC) flux in the TCA cycle.

Expert Insight: For most bioprocessing and cancer metabolism studies, [1-13C]Galactose is the high-value tracer. It allows you to calculate the "Oxidative Pentose Phosphate Pathway Flux" relative to glycolytic flux, which correlates directly with NADPH production and oxidative stress resistance.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes LC-MS for detection.[6] The critical control point is the Quenching step. Mammalian cells leak metabolites rapidly; improper quenching invalidates the data before acquisition.

Workflow Visualization

ExperimentalWorkflow Step1 1. Adaptation Phase (24h, Unlabeled Gal) Step2 2. Isotope Pulse (Replace medium with 13C-Gal) Step1->Step2 Steady State Reached Step3 3. Rapid Quenching (-40°C 60% MeOH + 0.85% AMBIC) Step2->Step3 t = 0, 5, 30, 60 min Step4 4. Extraction (Chloroform/MeOH/Water biphasic) Step3->Step4 Cell Pellet Step5 5. LC-MS Analysis (HILIC Column, Q-TOF/Orbitrap) Step4->Step5 Polar Phase

Figure 2: End-to-end workflow for 13C-Galactose metabolic flux analysis.

Detailed Methodology
1. Adaptation (The Hidden Variable)

Cells grown on glucose cannot be switched instantly to galactose. This causes "metabolic shock," altering flux temporarily.

  • Protocol: Wean cells from Glucose to Galactose over 3 passages, or maintain a low-glucose (2mM) / high-galactose (10mM) maintenance ratio for 24 hours prior to labeling.

2. The Pulse (Isotopic Labeling)
  • Medium: Use glucose-free, galactose-free DMEM/RPMI base. Reconstitute with 10 mM [1-13C]Galactose and dialyzed FBS (to remove unlabeled serum glucose).

  • Duration:

    • Dynamic Flux: Harvest at 5, 15, 30, 60 minutes (non-steady state).

    • Isotopic Stationary State: Harvest at 24 hours (for macromolecule/glycan analysis).

3. Quenching (Critical Control Point)

The standard PBS wash induces leakage. The Cold Methanol/AMBIC method is required for retention of sugar-phosphates (Gal-1P, UDP-Gal).

  • Reagent: 60% Methanol / 0.85% Ammonium Bicarbonate (AMBIC) at -40°C .

  • Action:

    • Rapidly aspirate media.

    • Immediately flood dish with -40°C Quench Solution.

    • Scrape cells on ice (if adherent) or centrifuge at 1000xg at -10°C (if suspension).

    • Validation: Spike the quench solution with an internal standard (e.g., 13C-Sorbitol) to calculate recovery rates.

4. Extraction
  • Perform a Biphasic Extraction (MeOH:Chloroform:Water 4:4:2.85).

  • The Polar Phase (Upper, Aqueous) contains Gal-1P, UDP-Sugars, and Glycolytic intermediates.

  • The Non-Polar Phase (Lower, Organic) contains lipids (if tracing lipid glycosylation).

Part 4: Data Interpretation & Flux Modeling

Raw MS data provides Mass Isotopomer Distributions (MIDs). You must convert these into flux ratios.

Correcting for Natural Abundance

Use software like IsoCor or Polly to correct for naturally occurring 13C (1.1%) in the carbon skeleton.

The PPP vs. Glycolysis Equation (Using [1-13C]Galactose)

When [1-13C]Galactose enters G6P:

  • M+1 Lactate: Derived from Glycolysis (C1 is retained).

  • M+0 Lactate: Derived from Oxidative PPP (C1 is lost as CO₂).



(Note: This is a simplified estimation. Full Metabolic Flux Analysis (MFA) requires fitting an ODE model to the MIDs of G6P, F6P, and Lactate).

The UDP-Sugar Equilibrium

In CHO cells, you will often observe that the labeling pattern of UDP-Galactose and UDP-Glucose is identical, even if you only fed 13C-Galactose.

  • Cause: High GALE activity.

  • Implication: Do not assume 13C-UDP-Gal comes only from direct Galactose entry. It may have cycled through the UDP-Glc pool.

Part 5: References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Sellick, C. A., et al. (2011). Effective quenching processes for physiologically valid metabolite profiling of suspension cultured mammalian cells. Analytical Chemistry. Link

  • Templeton, N., et al. (2013). 13C metabolic flux analysis of a recombinant CHO cell line: Comparison of growth and stationary phases. Metabolic Engineering. Link

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

  • Fan, J., et al. (2014). Quantitative flux analysis reveals folate-dependent NADPH production. Nature. Link

Sources

Precision Isotopologues: A Technical Guide to D-[1,6-13C2]Galactose Characterization and Application

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Structural Dynamics, Isotopic Purity Validation, and Metabolic Flux Utility of D-[1,6-13C2]Galactose

Executive Summary

This compound is a specialized stable isotope tracer designed for high-resolution Metabolic Flux Analysis (MFA). Unlike uniformly labeled ([U-13C]) or singly labeled analogs, the [1,6] labeling pattern provides a unique "molecular bracket" across the hexose carbon skeleton. This configuration is critical for distinguishing between oxidative decarboxylation pathways (Pentose Phosphate Pathway) and glycolytic cleavage/scrambling events.

This guide addresses the physicochemical behavior of the molecule in solution, the specific utility of its labeling pattern, and the rigorous analytical protocols required to validate its isotopic enrichment (>99 atom % 13C) and chemical purity.

Structural Dynamics & Physicochemical Characterization

Mutarotation Equilibrium

In aqueous solution, this compound does not exist as a static structure. It undergoes rapid mutarotation, establishing an equilibrium between pyranose (major) and furanose (minor) forms. For the end-user, understanding this is vital for interpreting NMR spectra, as the C1 label will split into distinct signals for the


 and 

anomers.
  • 
    -D-galactopyranose (~64%):  The dominant isomer due to the equatorial position of the anomeric hydroxyl group (despite the axial C4 -OH characteristic of galactose).
    
  • 
    -D-galactopyranose (~30%):  The minor pyranose form.
    
  • Furanose forms (<6%): Trace amounts, often negligible in standard MFA but visible in high-field NMR.

NMR Spectral Signature (13C)

The 13C-labeling at positions 1 and 6 creates high-intensity doublets (due to J-coupling if enriched, though C1 and C6 are too distant for direct J_CC coupling).

Carbon PositionIsomerChemical Shift (

, ppm)
Structural Note
C-1 (Anomeric)

-Pyranose
~97.1Doublet in 1H-coupled mode (J_CH ~160 Hz)
C-1 (Anomeric)

-Pyranose
~93.0Shifted upfield relative to

C-6 (Primary Alcohol)

~62.0High conformational flexibility

Technical Insight: The absence of significant scalar coupling (


) between C1 and C6 simplifies the spectrum compared to [U-13C] congeners, preventing the complex multiplet patterns that often obscure low-abundance metabolites.

Application: Metabolic Flux Analysis (MFA)[1][2][3][4]

The [1,6-13C2] labeling pattern is engineered to solve a specific metabolic problem: Quantifying the split between Glycolysis and the Pentose Phosphate Pathway (PPP).

The Mechanistic Logic
  • Glycolysis: The hexose is cleaved by aldolase. C1 and C6 become C3 of the resulting trioses (DHAP and GAP). If triose phosphate isomerase (TPI) is active, the label is conserved in the methyl group of pyruvate.

  • Pentose Phosphate Pathway (Oxidative): C1 is selectively removed as

    
     by 6-phosphogluconate dehydrogenase. C6 is retained.
    
  • The Readout: By measuring the ratio of M+1 (from C6 only) vs M+2 (from C1+C6 retention) in downstream metabolites (like lactate or alanine), researchers can calculate the exact flux through the oxidative PPP.

Pathway Visualization

MFA_Logic Gal This compound (Input Tracer) G6P Glucose-6-P [1,6-13C2] Gal->G6P Galactokinase/GALT F16BP Fructose-1,6-BP [1,6-13C2] G6P->F16BP Glycolysis Ru5P Ribulose-5-P [5-13C] (C1 Lost) G6P->Ru5P Oxidative PPP (G6PDH) CO2 13CO2 (Decarboxylation) G6P->CO2 C1 Release Triose Trioses (GAP/DHAP) [3-13C] F16BP->Triose Aldolase Cleavage Pyr_Gly Pyruvate [3-13C] Triose->Pyr_Gly Conserved C1 & C6 Pyr_PPP Pyruvate (via recycling) [3-13C] or Unlabeled Ru5P->Pyr_PPP Non-Oxidative Recycling

Figure 1: Metabolic fate of the C1 and C6 labels. Note the specific loss of C1 (Red) in the PPP pathway, while Glycolysis (Green) retains both labels in the resulting triose pool.

Analytical Validation Protocol

Trust in MFA data is entirely dependent on the isotopic purity of the input tracer. If the material is only 95% enriched, the 5% [1-13C] or [6-13C] impurities will propagate through the metabolic model as "false flux."

Protocol: Quantitative Inverse-Gated Decoupled 13C-NMR

This is the gold standard for determining position-specific isotopic enrichment. Standard 1H-NMR is insufficient for quantifying >99% enrichment due to dynamic range limits.

Objective: Determine the ratio of 13C to 12C at positions 1 and 6.

Reagents:

  • This compound (10-15 mg)

  • D2O (99.9% D) with 0.05% TSP (Internal Standard)

  • Relaxation Agent: Cr(acac)3 (Chromium(III) acetylacetonate) - Optional but recommended to shorten T1.

Instrument Parameters:

  • Probe: 13C-optimized (e.g., CryoProbe).

  • Pulse Sequence: zgig (Inverse gated decoupling).

    • Why? Decoupling is ON during acquisition (to collapse multiplets) but OFF during delay (to suppress Nuclear Overhauser Effect - NOE). This ensures signal integration is proportional to concentration, not NOE enhancement.

  • Relaxation Delay (D1): > 5 × T1 (typically 10–20 seconds without Cr(acac)3, or 2–3 seconds with it).

  • Scans: > 512 (to visualize the residual 12C "satellites" if using 1H detection, or simply to get high S/N for the 13C peaks).

Workflow:

  • Sample Prep: Dissolve 15 mg of sample in 600 µL D2O. Allow to equilibrate for 2 hours to stabilize

    
     ratio.
    
  • Acquisition: Run the zgig sequence.

  • Processing: Apply exponential multiplication (LB = 1-2 Hz). Phase correct manually.

  • Calculation:

    • Isotopic Enrichment (%) =

      
      .
      
    • Note: Direct detection of 12C is impossible in 13C NMR. Therefore, purity is often inferred by the absence of unlabeled peaks in Mass Spec, OR by using quantitative 1H NMR to measure the ratio of the 13C-satellites to the central 12C-H peak.

Alternative: Quantitative 1H-NMR (Satellite Method) For >99% enrichment, the central 1H peak (attached to 12C) should be nearly invisible.

  • Integrate the 13C-H doublet (satellites).

  • Integrate the residual central peak.

  • Ratio gives precise enrichment.

Quality Control Decision Tree

QC_Workflow Sample Raw Synthesis Batch qNMR 1H qNMR (Satellite Analysis) Sample->qNMR MS LC-MS/GC-MS (Total Mass Dist) Sample->MS Decision Isotopic Enrichment >99%? qNMR->Decision MS->Decision Release Release for MFA Study Decision->Release Yes Reprocess Reject / Repurify Decision->Reprocess No

Figure 2: Validation workflow ensuring only high-enrichment tracers are released for study.

Synthesis & Impurity Profile

Understanding the synthesis origin helps anticipate impurities. This compound is typically produced via Chemo-Enzymatic Synthesis .

  • Route: Often involves the condensation of [3-13C]glycerol-derivatives or [1-13C]pyruvate derivatives using aldolases (e.g., Fructose-1,6-bisphosphate aldolase) followed by isomerization steps.

  • Common Impurities:

    • Inorganic Salts: Buffer salts from enzymatic steps (Phosphates, NaCl). Detection: Ash test or conductivity.

    • Epimers: D-Tagatose or D-Glucose (from incomplete isomerization or lack of enzyme specificity). Detection: 1H-NMR (anomeric region).

    • Borates: Often used in chromatographic separation of sugars. Detection: 11B-NMR.

References

  • Metabolic Flux Analysis Methodology

    • Antoniewicz, M. R. (2015).[1] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

  • NMR Characterization of Carbohydrates

    • Roslund, M. U., et al. (2008). "Complete assignment of the 1H and 13C NMR spectra of D-galactose and its derivatives.
  • Isotopic Purity Determination

    • Mo, H., & Raftery, D. (2008). "Pre-saturation and other solvent suppression methods for qNMR." Journal of Magnetic Resonance.
  • Pentose Phosphate Pathway Tracing

    • Lee, W. N., et al. (1998). "Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose." American Journal of Physiology-Endocrinology and Metabolism. (Note: Principles apply to [1,6] labeling logic).

Sources

Advanced Applications of 13C-Labeled Galactose in Glycobiology

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In the precise landscape of glycobiology, 13C-labeled galactose (13C-Gal) serves as a high-fidelity probe for deciphering the structural complexity of glycans and the metabolic flux of carbohydrate processing.[] Unlike glucose, which feeds promiscuously into multiple central carbon pathways, galactose exhibits a distinct metabolic entry point via the Leloir pathway , allowing for more targeted labeling of glycoconjugates with reduced isotopic dilution.

This guide provides a rigorous framework for deploying 13C-Gal in metabolic labeling, NMR structural elucidation, and metabolic flux analysis (MFA). It moves beyond basic methodology to address the causality of experimental design—ensuring that the data you generate is not just reproducible, but physically meaningful.

Part 1: The Mechanistic Basis

Why 13C-Galactose?

The utility of 13C-Gal stems from its metabolic distinctiveness. While [U-13C]Glucose labels the entire proteome and glycome, often leading to spectral crowding in NMR and complex isotopologue distributions in MS, 13C-Gal preferentially labels the galactose and glucose residues of N- and O-linked glycans via the Leloir pathway.

Key Advantages:

  • Spectral Simplification: In HSQC NMR, 13C-Gal labeling reduces background noise from the protein backbone, enhancing the visibility of glycan oxocarbenium ions and anomeric carbons.

  • Flux Specificity: It allows for the differentiation of glycolytic flux (via Glucose) vs. Leloir pathway flux, a critical distinction in cancer metabolism (e.g., Glioblastoma).

  • Terminal Residue Targeting: Enzymatic addition of 13C-Gal to terminal positions (e.g., using

    
    -1,4-galactosyltransferase) provides a "beacon" for monitoring interactions with lectins or antibodies.
    
The Leloir Pathway: Metabolic Entry

Understanding the Leloir pathway is non-negotiable for interpreting labeling patterns. Galactose is not directly phosphorylated by hexokinase in the same manner as glucose; it requires a dedicated commitment step.[2]

LeloirPathway Gal D-Galactose (Extracellular) Gal_IC D-Galactose (Intracellular) Gal->Gal_IC Transport Gal1P Galactose-1-Phosphate (Gal-1-P) Gal_IC->Gal1P ATP -> ADP Gal_IC->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal UDP-Glc -> Glc-1-P Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc Reversible UDPGal->UDPGlc GALE Glycans Glycoconjugates (N/O-Glycans) UDPGal->Glycans Golgi Incorporation Glc1P Glucose-1-Phosphate (Glc-1-P) UDPGlc->Glc1P Flux Recycling Glc6P Glucose-6-Phosphate (Glycolysis Entry) Glc1P->Glc6P Glycolysis GLUT GLUT/SGLT GALK Galactokinase (GALK) GALT GALT GALE GALE (Epimerase) PGM Phosphoglucomutase GTs Glycosyltransferases

Figure 1: The Leloir Pathway. 13C-Galactose enters the cell, is phosphorylated by GALK, and converted to UDP-Galactose.[3][4] Note the bifurcation: UDP-Gal can be directly incorporated into glycans (Green path) or epimerized to UDP-Glucose (Red path) for energy production or glucose labeling.

Part 2: Experimental Protocols

Protocol: Metabolic Labeling of Mammalian Cells (HEK293/CHO)

Objective: Uniformly label N-glycans with 13C-Galactose while minimizing isotopic dilution from glucose.

Reagents & Materials
  • Basal Medium: Glucose-free DMEM or RPMI (custom formulation).

  • Isotopes: [U-13C]D-Galactose (>99% enrichment) and [1-13C]D-Glucose (optional for dual labeling).

  • Dialyzed FBS: Essential to remove unlabeled endogenous sugars.

Step-by-Step Methodology
  • Adaptation Phase (Critical for Causality):

    • Why: Sudden removal of glucose induces metabolic stress (UPR), altering glycosylation machinery.

    • Action: Wean cells from high-glucose (25 mM) to low-glucose (2-5 mM) + Galactose (5-10 mM) over 3 passages.

  • Labeling Phase:

    • Seed cells at 30% confluence in Labeling Medium :

      • 2 mM [12C]Glucose (Low concentration prevents starvation but forces Galactose utilization).

      • 10 mM [U-13C]Galactose.

      • 10% Dialyzed FBS.

    • Self-Validation Check: Monitor cell viability via Trypan Blue. If viability drops <90%, increase [12C]Glucose to 4 mM. The goal is flux, not starvation.

  • Harvest & Extraction:

    • Incubate for 48-72 hours (approx. 2 doublings).

    • Lyse cells; perform delipidation (Chloroform/Methanol) if analyzing glycoproteins.

    • Enzymatic Release: Use PNGase F to release N-glycans for analysis.

Workflow Diagram

Workflow cluster_Analysis Analysis Pathways Start Start: Cell Culture (HEK293 / CHO) Adapt Adaptation Phase Low Glc / High Gal Start->Adapt Label Labeling Phase + [U-13C]Galactose (10mM) + Dialyzed FBS Adapt->Label Harvest Harvest & Lysis Label->Harvest NMR 2D NMR (HSQC) Structural Fingerprinting Harvest->NMR Glycan Release MS LC-MS/MS Isotopologue/Flux Analysis Harvest->MS Metabolite Extraction

Figure 2: Experimental Workflow. From adaptation to dual-stream analysis (NMR/MS).

Part 3: Structural Elucidation & Data Analysis[5]

NMR Spectroscopy: The "Fingerprint"

13C-Galactose labeling allows for the collection of high-resolution 1H-13C HSQC spectra.

  • Anomeric Region (95-105 ppm 13C): This is the "fingerprint" region. Each linkage type (e.g., Gal-

    
    -1,4-GlcNAc) has a distinct chemical shift.
    
  • Differentiation: By comparing spectra of [1-13C]Gal vs [U-13C]Gal labeled glycans, you can assign specific residues. [1-13C] simplifies the spectrum to only anomeric carbons, while [U-13C] allows for CC-COSY or TOCSY experiments to trace the entire sugar ring spin system.

Mass Spectrometry: Flux Analysis

In MS, we analyze the Mass Isotopomer Distribution (MID) .

  • M+0: Unlabeled (Endogenous synthesis or impurity).

  • M+6: Fully labeled Galactose incorporated directly.

  • M+3: Indicates scrambling via the triose phosphate pool (rare for Galactose unless recycled through glycolysis).

Data Presentation: Labeling Patterns
IsotopePrimary ApplicationKey Detection Feature
[1-13C]Galactose Anomeric ConfigurationSharp singlets in 1D 13C NMR; simplified HSQC.
[U-13C]Galactose Full Residue AssignmentSpin-spin coupling patterns (1JCC) in 2D NMR; Mass shift (+6 Da) in MS.
[1,2-13C]Galactose Metabolic Flux (Leloir)Doublets in NMR (C1-C2 coupling) confirm direct Leloir pathway usage without glycolytic scrambling.

Part 4: Case Study - Glioblastoma Drug Development

Context: Glioblastoma (GBM) cells upregulate the Leloir pathway enzymes (GALK1, GALT) to scavenge galactose when glucose is limited. Application:

  • Tracer: [1,2-13C]Galactose is administered to GBM cell lines.[5]

  • Observation: 13C-NMR detects [1,2-13C]UDP-Galactose and [1,2-13C]Gal-1-P.[5]

  • Intervention: Treatment with the antimetabolite 4-deoxy-4-fluorogalactose (4DFG) .[6]

  • Result: A decrease in the [1,2-13C]UDP-Gal signal indicates effective blockade of the Leloir pathway, validating 4DFG as a metabolic inhibitor.

References

  • Yamaguchi, Y., et al. (2013).[3] Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides. Biomolecules.[2][3][7][5][6][8][9][10][11][12][13][14] Link

  • Kato, K., & Yamaguchi, Y. (2015). Stable Isotope Labeling of Glycoproteins for NMR Study. Royal Society of Chemistry. Link

  • Ross, R., et al. (2021). The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling. Cancers (Basel). Link

  • Zhang, Y., et al. (2011). Differentiation and quantification of C1 and C2 13C-labeled glucose by tandem mass spectrometry. Analytical Biochemistry.[12] Link

  • Stenutz, R., et al. (2016). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Link

Sources

understanding galactose flux in cancer metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Metabolic Profiling: Deconstructing Galactose Flux in Cancer Bioenergetics Subtitle: A Technical Guide to the Leloir Pathway, OXPHOS Forcing, and


C-Flux Analysis

Executive Summary

While the Warburg effect (aerobic glycolysis) dominates cancer metabolism discourse, tumor plasticity allows cells to scavenge alternative carbon sources under nutrient deprivation. Galactose , unlike glucose, bypasses the rate-limiting steps of early glycolysis (Hexokinase/PFK), entering via the Leloir Pathway .[1] This metabolic detour forces cancer cells to rely on mitochondrial Oxidative Phosphorylation (OXPHOS) to maintain ATP production, a phenomenon that reverses the Crabtree effect.[2]

For drug developers, this "Galactose Challenge" is a critical stress test. It unmasks mitochondrial vulnerabilities, validates OXPHOS inhibitors, and identifies auxotrophies in aggressive phenotypes like Glioblastoma (GBM) and Hepatocellular Carcinoma (HCC). This guide provides the technical framework for mapping galactose flux and exploiting it as a therapeutic vulnerability.

The Metabolic Rationale: The "Crabtree Reversal"

In standard culture (25 mM Glucose), cancer cells suppress mitochondrial respiration regardless of oxygen availability (Crabtree effect). Replacing glucose with galactose forces a metabolic shift:

  • ATP Yield Efficiency: Galactose metabolism yields 2 net ATP via glycolysis, similar to glucose, but the flux rate is significantly slower due to the kinetics of the Leloir enzymes.

  • Bioenergetic Consequence: To survive the slow glycolytic flux, cells must engage the TCA cycle and Electron Transport Chain (ETC) to generate sufficient ATP.

  • Therapeutic Window: Cells with mitochondrial defects (e.g., mtDNA mutations) or reliance on rapid glycolysis (AKT-driven) undergo rapid apoptosis in galactose media, creating a screening platform for mitochondrial toxins.

The Leloir Pathway & Flux Dynamics

Galactose enters the cell via GLUT transporters (specifically GLUT3 and GLUT14 in GBM) and is metabolized by the Leloir pathway before entering glycolysis at Glucose-6-Phosphate (G6P).

Pathway Visualization

The following diagram illustrates the enzymatic conversion and the critical branch point where flux diverges between Glycolysis and the Pentose Phosphate Pathway (PPP).

LeloirPathway Gal D-Galactose (Extracellular) Gal_Int D-Galactose (Intracellular) Gal->Gal_Int GLUT Gal1P Galactose-1-Phosphate Gal_Int->Gal1P ATP -> ADP GALK1 Glc1P Glucose-1-Phosphate Gal1P->Glc1P UDP-Glc -> UDP-Gal GALT UDPGal UDP-Galactose UDPGlc UDP-Glucose UDPGal->UDPGlc Reversible GALE GALT GALT (Uridylyltransferase) UDPGlc->GALT G6P Glucose-6-Phosphate Glc1P->G6P PGM Glycolysis Glycolysis (Pyruvate/Lactate) G6P->Glycolysis PPP Pentose Phosphate Pathway (Nucleotides/NADPH) G6P->PPP GLUT GLUT1/3/14 GALK1 GALK1 (Galactokinase) GALT->UDPGal GALE GALE (Epimerase) PGM PGM1 (Phosphoglucomutase)

Figure 1: The Leloir Pathway. Galactose is phosphorylated by GALK1, then exchanged with UDP-Glucose by GALT.[1][3][4] GALE recycles UDP-Galactose.[5] The final product, G6P, enters glycolysis or PPP.[1]

Experimental Frameworks

Protocol A: The "Galactose Challenge" (Bioenergetic Screening)

Objective: To determine if a drug candidate acts as a mitochondrial toxin or to identify metabolic auxotrophy. Principle: A true mitochondrial inhibitor will show increased potency (lower IC50) in galactose media compared to glucose media.

Materials:

  • Base Media: DMEM (No Glucose, No Glutamine, No Phenol Red).

  • FBS: Dialyzed FBS (Critical: Standard FBS contains ~5-10mM glucose which invalidates the assay).

  • Supplements: 10 mM Galactose, 4 mM Glutamine, 1 mM Sodium Pyruvate.

Step-by-Step Workflow:

  • Acclimatization: Culture cells in standard glucose media until 70% confluent.

  • Wash: Wash cells 2x with PBS to remove residual glucose.

  • Seeding: Plate cells in two parallel sets:

    • Set A (Glycolytic): High Glucose (25 mM) + Dialyzed FBS.

    • Set B (OXPHOS): Galactose (10 mM) + Dialyzed FBS.

  • Incubation: Allow adaptation for 24 hours. Note: Proliferation will slow down in Set B.

  • Treatment: Treat both sets with the drug candidate (serial dilution).

  • Readout: Measure cell viability (ATP-based assay like CellTiter-Glo) at 72 hours.

Data Interpretation:

Metric Glucose Media Galactose Media Interpretation
Drug IC50 10 µM 0.5 µM Drug is a mitochondrial toxin (20-fold shift).
Drug IC50 10 µM 10 µM Drug targets non-metabolic machinery (e.g., DNA repair).

| Lactate Production | High | Low | Successful shift to OXPHOS. |

Protocol B: C-Galactose Flux Analysis (LC-MS)

Objective: To trace the fate of galactose carbons into the TCA cycle vs. Nucleotide synthesis (PPP). Tracer: [U-


C]-Galactose (Uniformly labeled).

Workflow Diagram:

FluxProtocol Step1 1. Pre-Conditioning (24h in unlabeled Galactose media) Step2 2. Isotope Pulse (Replace with [U-13C]-Galactose Media) Step1->Step2 Steady State Reached Step3 3. Metabolic Quench (Rapid wash with ice-cold saline) Step2->Step3 t = 2h, 6h, 24h Step4 4. Extraction (80% MeOH at -80°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (Targeted Metabolomics) Step4->Step5

Figure 2: Isotope Tracing Workflow. Pre-conditioning ensures enzymes (GALK1/GALT) are upregulated prior to introducing the tracer.

Detailed Methodology:

  • Pulse: Replace media with DMEM containing 10 mM [U-

    
    C]-Galactose.
    
  • Timepoints: Collect samples at 0, 2, 6, and 24 hours. Galactose flux is slower than glucose; longer timepoints are often required to see TCA cycle enrichment.

  • Quenching: Aspirate media; wash cells immediately with ice-cold 0.9% NaCl.

  • Extraction: Add 80% Methanol (pre-chilled to -80°C). Scrape cells on dry ice.

  • Analysis: Analyze supernatant via HILIC-LC-MS.

  • Key Isotopologues to Monitor:

    • Pyruvate M+3: Indicates direct glycolytic flux.

    • Citrate M+2: Indicates entry into TCA via Pyruvate Dehydrogenase (PDH).

    • Ribose-5-Phosphate M+5: Indicates flux into PPP for nucleotide synthesis.

Therapeutic Implications

Targeting GALK1 in Hepatocellular Carcinoma (HCC) Research indicates that GALK1 is significantly upregulated in HCC and correlates with poor survival.[6] High GALK1 activity allows tumors to scavenge systemic galactose.

  • Strategy: Small molecule inhibitors of GALK1.

  • Mechanism: Blocking GALK1 prevents the accumulation of Gal-1-P (which can be toxic) but more importantly starves the tumor of this alternative carbon source.

Synthetic Lethality in Glioblastoma (GBM) GBM cells upregulate GLUT3 and GLUT14 to scavenge galactose.[7][8]

  • Agent: 4-deoxy-4-fluorogalactose (4DFG).[7]

  • Mechanism: 4DFG acts as an antimetabolite.[7] It is taken up by GLUT3/14 and phosphorylated, but cannot be fully metabolized, leading to accumulation of toxic intermediates and inhibition of glycolysis and PPP flux.

References

  • Zheng, D., et al. (2020).[9] "AKT oncogenic signaling makes cancer cells sensitive to galactose-induced oxidative stress."[10] Journal of Cell Science.[9] Link

  • Rossignol, R., et al. (2004). "Energy Substrate Modulates Mitochondrial Structure and Oxidative Capacity in Cancer Cells." Cancer Research.[11] Link

  • Tang, M., et al. (2016). "The Leloir Pathway of Galactose Metabolism – A Novel Therapeutic Target for Hepatocellular Carcinoma."[5] Anticancer Research. Link

  • Chakrabarti, G., et al. (2024). "The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling." Cancers (MDPI). Link

  • Parida, P.K., et al. (2022). "Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis." STAR Protocols. Link

Sources

D-[1,6-13C2]galactose CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for D-[1,6-13C2]galactose .

Precision Tracing of the Leloir Pathway and Pentose Phosphate Shunt

Core Specification & Chemical Identity

This compound is a highly specialized stable isotope tracer. Unlike uniformly labeled ([U-13C]) analogues which provide global carbon enrichment data, this specific isotopomer is engineered to resolve metabolic symmetry breaking . By labeling the terminal carbons (C1 and C6), researchers can mathematically decouple the oxidative Pentose Phosphate Pathway (oxPPP) from the glycolytic flux in galactose-metabolizing tissues (e.g., hepatocytes, lens epithelial cells).

Chemical Datasheet
ParameterSpecification
Chemical Name D-Galactose-1,6-13C2
CAS Number 478518-64-8 (Specific Isotopomer) Parent CAS: 59-23-4 (Unlabeled)
Molecular Formula

Molecular Weight 182.14 g/mol (vs. 180.16 g/mol unlabeled)
Isotopic Purity

99 atom %

Chemical Purity

98% (CP/HPLC)
Solubility Soluble in water (50 mg/mL), DMSO.[1][2][3][4][5]
Appearance White to off-white crystalline powder.
Mass Shift M+2 (Parent ion)

Critical Handling Note: While chemically stable,


-labeled carbohydrates are hygroscopic. Store at -20°C  in a desiccated environment. Solutions should be prepared fresh or aliquoted and frozen to prevent bacterial degradation, which will alter isotopic enrichment baselines.

Mechanism of Action: The Dual-Label Advantage

The utility of this compound lies in the differential fate of the C1 and C6 carbons during carbohydrate metabolism.

The Metabolic Bifurcation

Upon cellular entry, Galactose is phosphorylated to Galactose-1-Phosphate and converted to Glucose-1-Phosphate (G1P) via the Leloir Pathway . It eventually enters the Glucose-6-Phosphate (G6P) pool. At this node, the metabolic fate diverges:

  • Glycolysis (Embden-Meyerhof-Parnas):

    • Fate of C1 & C6: The hexose is cleaved by Aldolase.

    • C1 becomes the C3 of Dihydroxyacetone phosphate (DHAP).

    • C6 becomes the C3 of Glyceraldehyde-3-phosphate (GAP).

    • Outcome: Both labels are conserved. Through triose isomerase equilibration, both result in [3-13C]Pyruvate .

  • Oxidative Pentose Phosphate Pathway (oxPPP):

    • Fate of C1: Glucose-6-Phosphate Dehydrogenase (G6PDH) initiates the release of C1 as

      
       .
      
    • Fate of C6: The C6 label is retained and becomes C5 of the resulting pentose (Ribulose-5-P).

    • Outcome: Loss of C1 label; Retention of C6 label.

Why [1,6-13C2] is Superior to [1-13C]

Using [1-13C]Galactose alone allows measurement of oxPPP flux via


 release. However, it fails to normalize for total substrate uptake. The C6 label in [1,6-13C2]Galactose acts as an internal standard . By measuring the ratio of double-labeled vs. single-labeled downstream metabolites (or the ratio of 

to retained

), researchers can precisely calculate the oxPPP flux coefficient independent of variable transporter activity.

Visualization: Metabolic Fate Mapping

The following diagram illustrates the differential routing of the


 labels.

GalactoseFlux Gal This compound (Extracellular) G6P Glucose-6-P [1,6-13C2] Gal->G6P Leloir Pathway (GalK, GALT, GALE) F16BP Fructose-1,6-bP [1,6-13C2] G6P->F16BP Glycolysis (PGI, PFK) Rib5P Ribulose-5-P [5-13C] G6P->Rib5P oxPPP (G6PDH, 6PGD) CO2 CO2 [13C] (From C1) G6P->CO2 Decarboxylation Triose Triose Phosphates (DHAP/GAP) [3-13C] F16BP->Triose Aldolase Pyr Pyruvate [3-13C] (M+1) Triose->Pyr Glycolysis Cont.

Figure 1: Metabolic fate of this compound. Note the loss of the C1 label (Red) in the PPP branch versus the conservation of both labels (resulting in M+1 Pyruvate) in Glycolysis.

Experimental Protocol: Metabolic Flux Analysis (MFA)

This protocol is designed for adherent mammalian cell cultures (e.g., HepG2) to determine the relative flux of galactose through the PPP.

Phase 1: Tracer Medium Preparation
  • Base Medium: Prepare glucose-free, galactose-free DMEM (or relevant base).

  • Tracer Addition: Add this compound to a final concentration of 10 mM .

    • Note: If glucose is required for cell survival, use unlabeled glucose at physiological levels (5 mM), but be aware of the dilution effect. For pure galactose metabolism studies, use dialyzed FBS to remove background sugars.

  • Filtration: Sterile filter (0.22 µm). Do not autoclave the tracer.

Phase 2: Isotopic Labeling
  • Seeding: Seed cells in 6-well plates (approx.

    
     cells/well).
    
  • Equilibration: Wash cells 2x with PBS. Add the Tracer Medium.

  • Incubation: Incubate for 24 hours to reach isotopic steady state (for steady-state MFA) or 0-6 hours (for kinetic flux profiling).

Phase 3: Metabolite Extraction & Quenching
  • Quench: Rapidly aspirate medium and wash with ice-cold saline (0.9% NaCl).

  • Extraction: Add 500 µL of -80°C 80% Methanol/20% Water .

  • Lysis: Scrape cells on dry ice. Transfer to microcentrifuge tubes.

  • Separation: Vortex (1 min), centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Collect supernatant (contains polar metabolites: Pyruvate, Lactate, Pentoses).

  • Dry: Evaporate supernatant under nitrogen stream or SpeedVac.

Phase 4: GC-MS Derivatization (MOX-TBDMS Method)

This method is preferred for separating sugar phosphates and organic acids.

  • Methoximation: Add 30 µL Methoxyamine-HCl in pyridine (20 mg/mL). Incubate 90 min at 30°C.

  • Silylation: Add 70 µL MTBSTFA + 1% TBDMCS. Incubate 30 min at 70°C.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10).

Data Interpretation & Logic

When analyzing the Mass Isotopomer Distribution (MID) of Lactate (a surrogate for intracellular pyruvate), use the following logic:

The Signal

Lactate (TBDMS derivative) fragment at m/z 261 (M0).

  • M+1 (m/z 262): Represents lactate derived from:

    • Glycolysis (C1 or C6 of Galactose

      
       C3 of Pyruvate).
      
    • Recycled pentoses (complex scrambling).

  • M+2 (m/z 263): Rare in this specific setup unless recombination occurs, as the 1,6 label is split by aldolase.

The Calculation (Simplified)

To estimate the oxPPP Flux (


)  relative to Glycolytic Flux (

):


Where


 accounts for pentose recycling.

A more direct qualitative check:

  • High oxPPP activity: Significant detection of

    
     in media headspace (requires IRMS) AND lower than expected M+1 enrichment in Lactate relative to uptake.
    
  • Low oxPPP activity: High conservation of label into Lactate M+1.

References

  • Pharmaffiliates. (2025). D-Galactose-1,6-13C2 Product Specifications. Retrieved from [Link]

  • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Retrieved from [Link]

  • De Falco, B., et al. (2022).[6] "Metabolic flux analysis: a comprehensive review." RSC Advances. Retrieved from [Link]

  • Gruetter, R., et al. (2003). "In vivo metabolism of [1,6-13C2]glucose reveals distinct neuroenergetic functionality."[7] MDPI Metabolites. (Analogous application for Galactose). Retrieved from [Link]

Sources

Technical Guide: 13C-Galactose Tracing in Hexose Monophosphate Shunt Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hexose Monophosphate Shunt (HMS), or Pentose Phosphate Pathway (PPP), is the cellular guardian of redox homeostasis (via NADPH) and the generator of nucleotide precursors (Ribose-5-phosphate).[1][2] While


 is the traditional probe for HMS flux, 

offers a distinct, high-precision advantage for hepatic-specific metabolic investigation.

Galactose enters the metabolic pool via the Leloir Pathway , bypassing the insulin-regulated/hexokinase-dependent entry of glucose. This allows researchers to probe HMS flux specifically within hepatocytes and galactose-metabolizing tissues without the confounding noise of peripheral insulin resistance or glycolysis-dominant muscle uptake.

This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks for using 13C-Galactose to quantify HMS activity.

Part 1: Mechanistic Principles

The Leloir Entry and the G6P Junction

Galactose is not metabolized directly by glycolysis. It must first be "activated" via the Leloir pathway to enter the glucose-6-phosphate (G6P) pool.[3] Once at G6P, the metabolic fate is a bifurcation determined by cellular NADPH demand:

  • Glycolysis: G6P

    
     Pyruvate 
    
    
    
    TCA Cycle.
  • HMS (Oxidative Branch): G6P

    
     6-Phosphogluconate 
    
    
    
    Ribulose-5-P +
    
    
    .
The C1 Decarboxylation Signal

The utility of


 relies on the specific loss of the Carbon-1 atom during the oxidative phase of the HMS.
  • In HMS: The enzyme 6-phosphogluconate dehydrogenase (6PGDH) decarboxylates the C1 position. If the substrate is

    
    , this label is released immediately as 
    
    
    
    .
  • In Glycolysis/TCA: The C1 atom remains attached to the carbon backbone (becoming C3 of pyruvate) and is not released as

    
     until the TCA cycle (specifically at isocitrate dehydrogenase or alpha-ketoglutarate dehydrogenase steps, depending on scrambling).
    

Therefore, the rate and timing of


 appearance from 

relative to

(or total oxidation) is the direct metric of HMS flux.
Pathway Visualization

The following diagram illustrates the differential fate of the C1 label in Galactose metabolism.

Galactose_HMS_Mechanism Gal [1-13C] Galactose Gal1P Galactose-1-P Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal GALT G1P Glucose-1-P UDPGal->G1P GALE/UGP2 G6P [1-13C] Glucose-6-P G1P->G6P Phosphoglucomutase SixPG 6-Phosphogluconate G6P->SixPG G6PDH (HMS Entry) F6P Fructose-6-P G6P->F6P Glycolysis Ru5P Ribulose-5-P SixPG->Ru5P 6PGDH CO2_HMS 13CO2 (Rapid Release) SixPG->CO2_HMS Decarboxylation of C1 Pyr [3-13C] Pyruvate F6P->Pyr TCA TCA Cycle Pyr->TCA CO2_TCA 13CO2 (Delayed Release) TCA->CO2_TCA Oxidation

Figure 1: The Leloir-HMS Axis. Note the early release of C1 as CO2 in the HMS pathway (Red path) versus retention in Glycolysis (Blue path).

Part 2: The Tracer Advantage (Why Galactose?)

Using 13C-Galactose instead of Glucose provides specific advantages for targeted investigations:

Feature13C-Glucose13C-GalactoseAdvantage for HMS Investigation
Tissue Specificity Universal (Muscle, Adipose, Brain, Liver)Hepatic Predominance Isolates liver HMS activity without background noise from muscle glycolysis.
Insulin Sensitivity Highly Insulin DependentInsulin Independent Allows assessment of metabolic flux in insulin-resistant models (e.g., NASH, Diabetes) without confounding signaling effects.
Entry Step Hexokinase (Feedback inhibited by G6P)Galactokinase (No G6P inhibition) Galactose creates a rapid flux into the G6P pool, stressing the system to reveal maximum HMS capacity.
Clinical Use General Metabolic RateLiver Function / Oxidative Capacity Established regulatory precedent for liver function testing (Galactose Elimination Capacity).

Part 3: Experimental Protocols

Protocol A: In Vivo 13C-Galactose Breath Test (GBT)

Target: Clinical assessment of hepatic HMS flux and mitochondrial function.

Prerequisites:

  • Subject fasted for 4–8 hours to minimize glycogen dilution.

  • Resting state (physical activity alters CO2 production).

Workflow:

  • Baseline Collection: Collect 2 breath samples in breath-storage bags (e.g., Exetainers) to establish baseline

    
     ratio (
    
    
    
    ).
  • Tracer Administration:

    • Dose: 7 mg/kg body weight of

      
       (dissolved in 50-100 mL water).
      
    • Note: For strict HMS quantification, a separate session using

      
       is recommended for subtraction (see Analysis).
      
  • Sampling Phase:

    • Collect breath samples at 10, 20, 30, 45, 60, 90, and 120 minutes post-ingestion.

    • Rationale: The "HMS peak" typically occurs earlier (20-40 min) than the TCA cycle peak due to the cytosolic nature of the decarboxylation.

  • Analysis: Measure

    
     enrichment using Isotope Ratio Mass Spectrometry (IRMS).
    
Protocol B: In Vitro Metabolic Flux Analysis (MFA)

Target: Hepatocyte cell culture or tissue slices.

Workflow:

  • Media Prep: Glucose-free DMEM supplemented with 10 mM

    
    .
    
  • Incubation: 1–4 hours (steady state is usually reached rapidly via Leloir).

  • Extraction:

    • Media: Collect for lactate analysis (glycolytic flux).

    • Cells: Quench with cold methanol/acetonitrile to extract intracellular metabolites.

  • Derivatization & GC-MS:

    • Target metabolites: Lactate (m/z 219 for C1-C3 fragment) and Ribose-5-Phosphate .

    • Logic: If

      
       goes through HMS, the C1 is lost. The resulting Ribose-5-P will be unlabeled (M+0) . If it goes through glycolysis, Lactate will be M+1  (labeled at C3).
      

Part 4: Data Analysis & Interpretation[1]

Calculating HMS Flux (The "m1/m2" Ratio)

In Mass Spectrometry (MFA), the flux split is calculated by examining the mass isotopomer distribution (MID) of Lactate or Alanine.

  • Scenario 1: Glycolysis Dominance

    • 
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      .
    • Result: High M+1 Lactate.

  • Scenario 2: HMS Dominance

    • 
      
      
      
      
      
      
      
      
      
      
      (Label lost) + Ribulose-5-P (Unlabeled).
    • Ribulose-5-P recycles back to F6P/GAP (Non-oxidative branch).

    • Result: Lower M+1 Lactate enrichment relative to tracer input.

The Breath Test Calculation (PCD)

For in vivo studies, calculate the Percent Dose Recovered (PCD) per hour:



  • 
    : Change in isotopic enrichment (DOB).
    
  • 
    : Isotopic ratio of standard (PDB = 0.0112372).
    
  • 
    : CO2 production rate (mmol/min) - estimated via BSA or measured via calorimetry.
    
  • 
    : Purity of tracer.
    

The HMS Specificity Index: To isolate HMS from TCA oxidation, compare the cumulative recovery of C1-labeled vs. C6-labeled galactose:



  • A ratio near 1.0 implies almost exclusive HMS processing (rare).

  • A ratio near 0 implies exclusive Glycolytic/TCA processing.

  • Interpretation: A sharp early spike in

    
     recovery that is absent in 
    
    
    
    confirms high HMS activity (e.g., during oxidative stress or glutathione recycling).

Part 5: Visualization of Experimental Workflow

GBT_Workflow cluster_sampling Sampling Phase (120 min) Start Subject Preparation (Fasted 4-8h) Baseline Baseline Breath Collection (t=0) Start->Baseline Dose Administer Tracer 7mg/kg [1-13C] Galactose Baseline->Dose Sample1 t=20 min (Early HMS Peak) Dose->Sample1 Sample2 t=60 min (TCA Peak) Sample1->Sample2 Sample3 t=120 min (Total Flux) Sample2->Sample3 IRMS IRMS Analysis (13CO2/12CO2 Ratio) Sample3->IRMS Calc Data Calculation (CUMPCD & HMS Index) IRMS->Calc

Figure 2: Clinical workflow for the 13C-Galactose Breath Test targeted at HMS investigation.

References

  • Berry, G. T., et al. (1995). "The use of 13C-galactose breath tests to measure galactose oxidation in galactosemia." Journal of Inherited Metabolic Disease. Link

  • Bosch, A. M., et al. (2020). "The 1-13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome."[4] Journal of Inherited Metabolic Disease. Link

  • Katz, J., & Wood, H. G. (1963). "The use of C14O2 yields from glucose-1- and -6-C14 for the evaluation of the pathways of glucose metabolism." Journal of Biological Chemistry. (Foundational methodology for C1/C6 ratio). Link

  • Antoniewicz, M. R. (2018).[5] "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. Link

  • Wiesinger, C., et al. (2023). "Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes." bioRxiv.[6] Link

Sources

Methodological & Application

Metabolic Flux Analysis Using D-[1,6-13C2]galactose: A Detailed Protocol for Tracing Central Carbon Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Metabolism with Isotopic Tracers

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system, providing a detailed snapshot of cellular physiology.[1] By introducing isotopically labeled substrates, such as those containing carbon-13 (¹³C), we can trace the journey of these atoms through metabolic pathways.[2] This allows for the elucidation of the relative and absolute fluxes through different routes, revealing how cells utilize nutrients to produce energy and building blocks.[1] While glucose is a commonly used tracer, D-galactose offers a unique window into cellular metabolism, particularly in the context of liver function and certain disease states.

This application note provides a comprehensive protocol for conducting Metabolic Flux Analysis using D-[1,6-¹³C2]galactose as a tracer in cultured mammalian cells. We will delve into the scientific rationale behind the experimental design, provide detailed step-by-step protocols for cell culture, metabolite extraction, and analysis by mass spectrometry, and conclude with an overview of the data analysis workflow.

The Scientific Rationale: Why D-[1,6-13C2]galactose?

The choice of an isotopic tracer is a critical step in designing an MFA experiment, as it directly influences the precision and accuracy of the resulting flux measurements.[3] While various labeled forms of glucose are widely used, D-[1,6-¹³C2]galactose presents several advantages for specific research questions.

The Leloir Pathway: A Gateway to Glycolysis

Galactose enters central carbon metabolism primarily through the Leloir pathway, which converts it into glucose-1-phosphate.[1][4][5] This intermediate is then isomerized to glucose-6-phosphate, a key entry point into glycolysis and the pentose phosphate pathway (PPP).[6][7] This conversion allows for the tracing of galactose-derived carbons through the same downstream pathways as glucose.

Advantages of the [1,6-¹³C2] Labeling Pattern

The labeling of galactose at the C1 and C6 positions offers distinct advantages for resolving key metabolic fluxes:

  • Glycolysis vs. Pentose Phosphate Pathway (PPP): The metabolism of [1,6-¹³C2]glucose (the product of [1,6-¹³C2]galactose conversion) through glycolysis results in [3-¹³C]pyruvate. In contrast, the oxidative PPP decarboxylates the C1 position, leading to the loss of one ¹³C label and the production of unlabeled pyruvate in the first turn. This differential labeling provides a clear distinction for quantifying the flux through the PPP.[8]

  • TCA Cycle Analysis: The resulting [3-¹³C]pyruvate enters the tricarboxylic acid (TCA) cycle as [2-¹³C]acetyl-CoA, allowing for the tracing of carbon through the cycle and the assessment of anaplerotic and cataplerotic fluxes.[9] The specific labeling pattern helps to resolve the contributions of different entry points into the TCA cycle.

Experimental Workflow: A Visual Overview

The following diagram illustrates the major steps involved in a metabolic flux analysis experiment using D-[1,6-¹³C2]galactose.

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase cell_culture 1. Cell Culture & Isotopic Labeling quenching 2. Quenching cell_culture->quenching Achieve isotopic steady state extraction 3. Metabolite Extraction quenching->extraction Halt metabolism derivatization 4. Derivativatization (for GC-MS) extraction->derivatization analysis 5. GC-MS / LC-MS Analysis extraction->analysis Direct injection for LC-MS derivatization->analysis data_processing 6. Data Processing & Isotopomer Distribution analysis->data_processing Raw data acquisition flux_estimation 7. Flux Estimation & Modeling data_processing->flux_estimation Mass isotopomer distributions interpretation 8. Biological Interpretation flux_estimation->interpretation Flux map generation

Caption: Overall workflow for a Metabolic Flux Analysis experiment.

Detailed Protocols

Part 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells grown in 6-well plates.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Custom labeling medium: Glucose- and galactose-free medium supplemented with a known concentration of D-[1,6-¹³C2]galactose and any other necessary nutrients (e.g., glutamine).

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours in complete culture medium.

  • Media Exchange:

    • Aspirate the complete culture medium.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the custom labeling medium containing D-[1,6-¹³C2]galactose.

  • Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time will vary depending on the cell line and the metabolic pathways of interest but is typically between 8 and 24 hours. It is recommended to perform a time-course experiment to determine the optimal labeling time for your specific system.

Part 2: Rapid Quenching and Metabolite Extraction

This critical step ensures that metabolic activity is instantaneously halted, preserving the in vivo metabolite concentrations and labeling patterns.[10][11][12]

Materials:

  • -80°C methanol (LC-MS grade)

  • Cell scraper

  • Dry ice

  • 1.5 mL microcentrifuge tubes, pre-chilled on dry ice

Procedure:

  • Preparation: Place the 6-well plate on a bed of dry ice to rapidly cool the cells.

  • Quenching:

    • Quickly aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well.[13]

  • Cell Lysis and Collection:

    • Incubate the plate on dry ice for 15 minutes to ensure complete cell lysis.

    • Using a pre-chilled cell scraper, scrape the cells in the methanol solution.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Extraction:

    • Vortex the tubes for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Part 3: Sample Analysis by Mass Spectrometry

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific metabolites of interest and the available instrumentation.

3.1 GC-MS Analysis (for volatile and derivatized metabolites)

GC-MS is a robust technique for analyzing thermally stable and volatile compounds. For polar metabolites like amino acids and organic acids, a derivatization step is required to increase their volatility.[14][15]

3.1.1 Derivatization Protocol (Methoximation and Silylation)

Materials:

  • Metabolite extract (dried)

  • Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Methoximation:

    • Add 20 µL of MeOx solution to the dried extract.

    • Vortex for 1 minute.

    • Incubate at 30°C for 90 minutes with shaking.[15]

  • Silylation:

    • Add 80 µL of MSTFA with 1% TMCS.

    • Vortex for 1 minute.

    • Incubate at 37°C for 30 minutes with shaking.[15][16]

  • Analysis: Transfer the derivatized sample to a GC-MS vial for immediate analysis.

3.1.2 Recommended GC-MS Parameters

ParameterSetting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Oven Program Initial 60°C for 1 min, ramp to 325°C at 10°C/min, hold for 10 min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM)

3.2 LC-MS/MS Analysis (for polar and non-volatile metabolites)

LC-MS is well-suited for the analysis of polar and thermally labile metabolites without the need for derivatization.[17][18]

3.2.1 Recommended LC-MS/MS Parameters

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX RRHD Extend-C18 (2.1 x 150 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of central carbon metabolites
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS System Agilent 6495C Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Acquisition Mode Dynamic Multiple Reaction Monitoring (dMRM)

Part 4: Data Analysis and Flux Estimation

The final and most computationally intensive part of MFA is the data analysis, which transforms raw mass spectrometry data into a quantitative flux map.

Data Processing Workflow:

  • Peak Integration and Correction: The raw data from the mass spectrometer is processed to identify and integrate the peaks corresponding to the metabolites of interest. The data must be corrected for the natural abundance of ¹³C.

  • Mass Isotopomer Distribution (MID) Determination: The relative abundance of each mass isotopomer (e.g., M+0, M+1, M+2) for each metabolite is calculated.

  • Metabolic Modeling: A stoichiometric model of the relevant metabolic network is constructed. This model defines the relationships between metabolites and reactions.

  • Flux Estimation: Specialized software is used to estimate the metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.[19][20]

Recommended Software for Flux Analysis:

  • INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software package for isotopomer network modeling and metabolic flux analysis.[2][21][22]

  • METRAN: A software for ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis.[13]

  • 13CFLUX2: A high-performance software suite for ¹³C-metabolic flux analysis.[18]

The output of this analysis is a flux map, which provides a quantitative overview of the metabolic activity in the cells under the experimental conditions.

Galactose_Metabolism cluster_leloir Leloir Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Galactose This compound Gal1P Galactose-1-P (13C2) Galactose->Gal1P Galactokinase UDPGal UDP-Galactose (13C2) Gal1P->UDPGal GALT UDPGlc UDP-Glucose (13C2) UDPGal->UDPGlc GALE Glc1P Glucose-1-P (13C2) UDPGlc->Glc1P Glc6P Glucose-6-P (13C2) Glc1P->Glc6P Phosphoglucomutase F6P F6P Glc6P->F6P ... R5P Ribose-5-P Glc6P->R5P ... cluster_glycolysis cluster_glycolysis Glc6P->cluster_glycolysis cluster_ppp cluster_ppp Glc6P->cluster_ppp Pyr Pyruvate (13C1) F6P->Pyr ... AcetylCoA Acetyl-CoA (13C1) Pyr->AcetylCoA PDH cluster_tca cluster_tca Pyr->cluster_tca Citrate Citrate AcetylCoA->Citrate ...

Caption: Metabolic fate of this compound.

Conclusion and Future Perspectives

This application note provides a comprehensive framework for utilizing D-[1,6-¹³C2]galactose in metabolic flux analysis studies. By carefully following these protocols, researchers can gain valuable insights into the intricate workings of central carbon metabolism. The use of galactose as a tracer opens up new avenues for investigating cellular metabolism in various physiological and pathological contexts. Future advancements in analytical instrumentation and computational modeling will continue to enhance the precision and scope of MFA, further solidifying its role as an indispensable tool in systems biology and drug discovery.

References

  • Borchers, C. H. (n.d.). Targeted metabolite analysis of central carbon metabolism by LC-MS. Retrieved from [Link]

  • Walvekar, A., Srinivasan, G., & Amrutur, B. (2018). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Wellcome Open Research, 3, 122. [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334–1335. [Link]

  • MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. Retrieved from [Link]

  • Weitzel, M., Nöh, K., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143–145. [Link]

  • Sellick, C. A., Hansen, R., & Stephens, G. M. (2019). Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. Metabolites, 9(12), 303. [Link]

  • LCGC International. (2023). LC–MS With Chemical Isotope Labeling Provides Sensitive Analysis of Central Carbon Metabolism Intermediates. [Link]

  • Al-Sanea, M. M., & El-Gamal, M. I. (2024). Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. Cancers, 16(19), 3510. [Link]

  • Sapcariu, S. C., et al. (2022). SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells. Scientific Reports, 12(1), 22007. [Link]

  • Sapcariu, S. C., et al. (2022). SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells. PMC. [Link]

  • Giske, J., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 873. [Link]

  • Tuscany Diet. (2022). Leloir Pathway Explained: Steps, Enzymes, and Galactosemia. [Link]

  • Palanichamy, K., & El-Gamal, M. I. (2022). The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling. Cancers, 14(19), 4843. [Link]

  • LabRulez. (n.d.). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. Retrieved from [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Metallo, C. M., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(3), 223–231. [Link]

  • Wikipedia. (n.d.). Leloir pathway. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Galactose and Galactose Tracers in Metabolic Studies. Retrieved from [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. SciSpace. [Link]

  • Hasenour, C. M., et al. (2020). INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis. Metabolic Engineering, 59, 133–144. [Link]

  • Taylor & Francis Online. (n.d.). Leloir pathway – Knowledge and References. Retrieved from [Link]

  • Lizarbe, B., et al. (2022). In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus. International Journal of Molecular Sciences, 23(21), 13454. [Link]

  • Metallo, C. M., et al. (2025). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. [Link]

  • D'Alessandro, A., & Zolla, L. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(41), 26861–26878. [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334–1335. [Link]

  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]

  • Blank, L. M., & Eikmanns, B. J. (2018). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • Fernie, A. R., & Shachar-Hill, Y. (2001). Analysis of Kinetic Labeling of Amino Acids and Organic Acids by GC-MS. Plant Physiology, 127(4), 1469–1478. [Link]

  • Lima, V. F., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 481. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1–12. [Link]

  • D'Alessandro, A., & Zolla, L. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(41), 26861–26878. [Link]

Sources

Application Note: Preparation and Administration of D-[1,6-13C2]Galactose for In Vivo Metabolic Tracing

[1]

Scientific Rationale & Utility

The use of D-[1,6-13C2]galactose is a precision tool for dissecting the Leloir pathway and distinguishing glycolytic flux from the oxidative Pentose Phosphate Pathway (oxPPP) .

Unlike uniformly labeled substrates, the [1,6-13C2] labeling pattern offers a unique mechanistic readout:

  • Leloir Entry: Galactose enters glycolysis via the Leloir pathway, converting to Glucose-6-Phosphate (G6P) while retaining the [1,6] label positions.

  • The Bifurcation Point (G6P):

    • Glycolysis: Fructose-1,6-bisphosphate is cleaved by aldolase. Both C1 and C6 positions ultimately become the C3 (methyl) position of pyruvate/lactate. Thus, glycolytic metabolism preserves both 13C atoms (generating M+2 lactate).

    • oxidative PPP: The C1 carbon is decarboxylated by 6-phosphogluconate dehydrogenase (releasing 13CO2). The C6 carbon remains. Thus, flux through oxPPP results in the loss of one 13C atom (generating M+1 intermediates).

This differential labeling allows researchers to quantify the "cycling" ratio of the PPP relative to glycolysis in tissues with high galactose turnover (e.g., liver, tumors).

Material Specifications & Prerequisites

Reagents
  • Isotope: this compound (Enrichment >99%).

    • Source: Cambridge Isotope Laboratories (CLM-8692) or Sigma-Aldrich equivalent.

  • Vehicle: Sterile 0.9% Sodium Chloride (Saline) for Injection, USP.

    • Note: For high-concentration boluses (>10% w/v), use 0.45% Saline or Sterile Water for Injection to mitigate hypertonicity, though 0.9% is standard for boluses <200 µL.

  • Sterilization: 0.22 µm PES (Polyethersulfone) Syringe Filters (Low protein binding, high flow).

Equipment
  • Analytical Balance (Precision ±0.1 mg).

  • Vortex Mixer.

  • Sterile Biosafety Cabinet (Class II).

  • LAL Endotoxin Test Kit (Chromogenic).

Preparation Protocol

Step 1: Dosage & Concentration Calculations

Target Dose: Standard metabolic flux studies in mice utilize 1.0 – 2.0 g/kg . Volume Constraint: The maximum safe IV bolus volume for a mouse is 10 mL/kg (approx. 200–250 µL for a 25g mouse).

Table 1: Formulation Guide for 25g Mouse (Target Volume: 200 µL)

Target Dose (g/kg)mg per MouseConcentration (mg/mL)Molarity (mM)Osmolarity (mOsm/L)*
0.5 12.5 mg62.5 mg/mL~347 mM~350 (Isotonic)
1.0 (Standard)25.0 mg125.0 mg/mL~694 mM~700 (Hypertonic)
2.0 (High)50.0 mg250.0 mg/mL~1388 mM~1400 (Very Hypertonic)

*Note: Galactose MW = 180.16 g/mol .[1][2] Osmolarity estimates assume dissolution in water. If dissolved in 0.9% Saline, add ~308 mOsm/L to these values.

Step 2: Dissolution (Non-Sterile Phase)
  • Weigh the required amount of this compound into a sterile, endotoxin-free glass vial (e.g., 125 mg for 1 mL stock).

  • Add 80% of the final volume of 0.9% Saline.

  • Vortex vigorously for 1-2 minutes. Galactose solubility is ~600 mg/mL at 25°C; however, dissolution kinetics can be slow.

  • Optional: If crystals persist, warm the vial to 37°C in a water bath for 5 minutes. Do not autoclave , as this may cause caramelization or degradation.

  • Bring to final volume with Saline.

Step 3: Sterilization (Sterile Phase)

Perform inside a Biosafety Cabinet.

  • Draw the solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm PES syringe filter .

  • Filter the solution into a sterile, crimp-sealed HPLC vial or sterile microcentrifuge tube.

  • Labeling: Clearly mark "13C-Gal [Conc] Sterile" with preparation date.

Step 4: Quality Control (Critical)

Before in vivo administration, verify endotoxin levels.

  • Limit: < 5 EU/kg (approx.[3][4] < 0.125 EU per mouse).[5]

  • Test: Use a Pyrotell® or Endosafe® LAL cartridge system.

  • Action: If endotoxin > 0.125 EU/dose, discard. Re-dissolve using depyrogenated glassware and water.

Visual Workflows

Diagram 1: Preparation & QC Workflow

PrepWorkflowStartWeigh 13C-GalactoseDissolveDissolve in Saline(Target: 125 mg/mL)Start->Dissolve VortexFilter0.22 µm PESFiltrationDissolve->Filter SyringeQCEndotoxin Test(<0.1 EU/dose)Filter->QC AliquotQC->Start Fail (Discard)ReadyReady for InjectionQC->Ready Pass

Caption: Step-by-step workflow ensuring sterility and safety compliance for stable isotope preparation.

Diagram 2: Metabolic Fate of [1,6-13C2]Galactose

LeloirPathwayGalThis compoundG6PGlucose-6-P[1,6-13C2]Gal->G6P Leloir PathwayGlycolysisGlycolysis(Aldolase Cleavage)G6P->GlycolysisPPPOxidative PPP(Decarboxylation)G6P->PPPLactate_M2Lactate [M+2](Retains C1 & C6)Glycolysis->Lactate_M2 100% RetentionLactate_M1Lactate [M+1](C1 lost as CO2)PPP->Lactate_M1 C6 RetainedCO213CO2PPP->CO2 C1 Lost

Caption: Differential labeling outcomes distinguishing Glycolysis (M+2 product) from Oxidative PPP (M+1 product).

In Vivo Administration Protocol

Pre-Injection Setup
  • Warm: Ensure solution is at body temperature (37°C) to prevent vascular constriction.

  • Restraint: Use a standard mouse restrainer; allow the tail to hang freely.

  • Dilation: Warm the tail with a heat lamp (red light) or warm water gauze for 30-60 seconds to dilate the lateral tail veins.

Injection Technique (Tail Vein)[5][7][8]
  • Use a 27G or 29G insulin syringe (fixed needle preferred to minimize dead volume).

  • Swab the tail with 70% ethanol.

  • Insert the needle bevel-up into the lateral vein at a shallow angle (<15°).

  • Aspiration Check: Gently pull back. Blood flash confirms venous entry.

  • Injection: Depress plunger slowly (over 5–10 seconds).

    • Resistance? If high resistance or a white "bleb" forms, you are subcutaneous. Stop immediately and try the contralateral vein.

  • Hemostasis: Withdraw needle and apply firm pressure with sterile gauze for 30 seconds.

Post-Injection Monitoring
  • Monitor for signs of hemolysis (hemoglobinuria/red urine) if using hypertonic high-dose solutions.

  • For metabolic flux, strictly time the euthanasia (e.g., t=15, 30, 60 min) to capture kinetic data.

Troubleshooting & FAQs

Q: The solution is viscous. Can I inject it? A: At concentrations >200 mg/mL, viscosity increases. Use a larger gauge needle (27G) and inject slower to prevent vein rupture.

Q: Can I store the prepared solution? A: Aqueous galactose solutions are prone to bacterial growth.

  • Short term: 4°C for 24 hours.

  • Long term:[6] Store as lyophilized powder. Do not freeze the solution repeatedly as precipitation may occur.

Q: Why use Saline vs. PBS? A: PBS is acceptable, but 0.9% Saline is the clinical standard for IV bolus to avoid potential phosphate precipitation with blood calcium, though this risk is minimal with small volumes.

References

  • Leloir Pathway & Galactose Metabolism

    • Frey, P. A. (1996). The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose. FASEB Journal.
  • 13C-MFA Methodology & Tracer Selection

    • Hiller, K., & Metallo, C. M. (2013). Profiling metabolic networks to study cancer metabolism.[7][6] Current Opinion in Biotechnology.

  • Endotoxin Limits for Preclinical Models

    • Malyala, P., & Singh, M. (2008).[8] Endotoxin limits in formulations for preclinical research. Journal of Pharmaceutical Sciences.

  • IV Injection Protocols in Mice

    • Gage, A. A., et al. (2012). Intravenous Injection of the Mouse.[9][10] Journal of Visualized Experiments (JoVE).

Application Note: GC-MS Analysis of ¹³C-Labeled Galactose Derivatives for Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tracing Galactose Metabolism with Stable Isotopes

The study of metabolic pathways is fundamental to understanding cellular physiology, disease states, and the mechanism of action of novel therapeutics. Stable isotope tracing, utilizing non-radioactive isotopes like Carbon-13 (¹³C), has become an indispensable tool in this field.[1] By introducing a ¹³C-labeled substrate, such as galactose, into a biological system, researchers can track the journey of the carbon atoms through various metabolic transformations. This provides invaluable insights into pathway activity, flux rates, and the fate of specific metabolites.[2]

Galactose is a key monosaccharide involved in energy metabolism and glycosylation pathways. Its metabolism is of significant interest in various contexts, from the genetic disorder galactosemia to its role in cancer cell bioenergetics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for these studies, offering high chromatographic resolution and sensitive detection.[3] However, carbohydrates like galactose are polar and non-volatile, making them unsuitable for direct GC analysis.[4]

This application note provides a comprehensive guide to the analysis of ¹³C-labeled galactose derivatives by GC-MS. We will delve into the critical step of chemical derivatization, provide detailed, field-proven protocols, and offer guidance on instrument setup and data interpretation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Part 1: The Imperative of Derivatization for Carbohydrate Analysis

For successful GC-MS analysis, an analyte must be thermally stable and sufficiently volatile to travel through the GC column.[5] Sugars, with their multiple polar hydroxyl (-OH) groups, fail on both counts. Derivatization is a mandatory sample preparation step that chemically modifies the sugar to increase its volatility and thermal stability by replacing the active hydrogens on the hydroxyl groups with non-polar moieties.[4][5] Two of the most robust and widely adopted methods for galactose are methoximation followed by silylation, and the alditol acetate conversion.

Method 1: Methoximation and Trimethylsilylation (TMS) This two-step process is highly effective for the analysis of reducing sugars.

  • Methoximation: The first step involves reacting the galactose with a methoxylamine reagent. This reaction targets the aldehyde group of the open-chain form of the sugar, converting it into a methoxime derivative.[6] The primary purpose of this step is to "lock" the sugar in its open-chain form, which crucially prevents the formation of multiple anomeric (α and β) and ring (pyranose and furanose) forms in solution.[6][7] This significantly simplifies the resulting chromatogram, yielding fewer, more distinct peaks for each sugar.

  • Silylation: Following methoximation, a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added.[6][8] This reagent replaces the active protons on all remaining hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[4] The resulting TMS-ether derivatives are much more volatile and thermally stable, making them ideal for GC-MS analysis.

Method 2: Alditol Acetate Conversion This method offers the distinct advantage of producing a single, unambiguous peak for each sugar, simplifying quantification.[9][10]

  • Reduction: The sugar's aldehyde group is first reduced to a primary alcohol using a reducing agent like sodium borohydride. This converts galactose into its corresponding sugar alcohol, galactitol.[11]

  • Acetylation: The resulting alditol is then acetylated, typically using acetic anhydride. This reaction converts all hydroxyl groups into acetate esters.[10][11] The resulting alditol acetate is a volatile derivative suitable for GC-MS. A limitation of this method is that the reduction step eliminates the original carbonyl carbon's stereochemistry, meaning different epimeric aldoses can yield the same alditol.[9]

The overall workflow for analyzing ¹³C-labeled galactose is a multi-step process requiring careful execution.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis s1 Biological Sample (e.g., cell extract, plasma) s2 Metabolite Extraction (e.g., using methanol/chloroform) s1->s2 s3 Sample Drying (complete removal of water) s2->s3 d1 Chemical Derivatization (e.g., Silylation or Acetylation) s3->d1 a1 GC-MS Injection and Separation d1->a1 a2 Mass Spectrometry Detection a1->a2 a3 Data Processing (Isotope Correction & Enrichment Calculation) a2->a3

Caption: Overall experimental workflow for GC-MS analysis of ¹³C-galactose.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to these steps, particularly the anhydrous conditions required for silylation, is critical for reproducible results.

Protocol 1: Methoximation and Silylation of Galactose

This is the recommended protocol for obtaining detailed information on isotopic distribution while minimizing chromatographic complexity.

Materials and Reagents:

  • Dried sample extract or galactose standard

  • Pyridine, anhydrous (stored over molecular sieves)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen or argon gas stream for drying

Step-by-Step Methodology:

  • Sample Drying: Ensure the sample is completely dry. Lyophilization or drying under a gentle stream of nitrogen is effective. Water is highly detrimental to the silylation reagent.[9]

  • Methoximation Reaction:

    • Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample vial.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the vial at 60°C for 45 minutes.[6] This allows the methoximation of the carbonyl group to proceed to completion.

  • Silylation Reaction:

    • After cooling the vial to room temperature, add 80 µL of MSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the vial at 60°C for 45 minutes.[12] This ensures the complete silylation of all hydroxyl groups.

  • Sample Analysis: After cooling, the sample is ready for GC-MS analysis. A typical injection volume is 1 µL. The derivatized sample is generally stable for up to 48 hours if stored tightly capped at 4°C.[5]

Derivatization cluster_step1 Step 1: Methoximation cluster_step2 Step 2: Silylation Gal ¹³C-Galactose (Open-chain form) MeOx + Methoxyamine HCl in Pyridine Gal->MeOx Int Methoxime Intermediate MeOx->Int Int_copy Methoxime Intermediate MSTFA + MSTFA Final Penta-TMS-Methoxime Galactose Derivative (Volatile) MSTFA->Final Int_copy->MSTFA

Caption: Two-step derivatization of galactose via methoximation and silylation.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The precise parameters will depend on the specific instrument and column used. However, the following table provides a robust starting point for method development. The choice of a mid-polarity column, such as one with a 5% phenyl phase, provides a good balance of selectivity for these types of derivatives.

Parameter Recommended Setting Rationale
GC System Agilent 7890 or equivalentStandard, reliable platform for metabolomics.
Mass Spectrometer Agilent 5977 or equivalentProvides sensitive detection and reproducible fragmentation.
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film)A workhorse column for general metabolomics, offering excellent inertness and resolution for TMS derivatives.[13]
Injection Mode Splitless or Split (e.g., 10:1)Splitless for trace analysis; split for more concentrated samples to avoid column overload.
Inlet Temperature 250°CEnsures rapid volatilization of the derivative without thermal degradation.
Carrier Gas Helium, constant flow mode at 1.0-1.2 mL/minProvides optimal separation efficiency.
Oven Program Initial 100°C, hold 2 min; Ramp 10°C/min to 300°C; Hold 5 minA general-purpose ramp that effectively separates most TMS-derivatized sugars and other central metabolites.
MS Source Temp. 230°CStandard temperature for electron ionization (EI) sources.
MS Quad Temp. 150°CStandard temperature for quadrupole mass analyzers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible, library-searchable fragmentation patterns.[14]
Scan Range m/z 50 - 650Covers the expected mass range for the derivatized galactose and its fragments.

Part 4: Data Interpretation and Isotopic Enrichment Calculation

Expected Mass Spectra Electron ionization of silylated sugars leads to characteristic fragmentation patterns.[15] The molecular ion (M+) of the penta-TMS-methoxime galactose derivative may be of low abundance. However, several key fragment ions are consistently observed and are crucial for confirming identity and determining isotopic labeling.

Identifying ¹³C Incorporation When a ¹²C atom is replaced by a ¹³C atom, the mass of any ion containing that atom increases by 1 Dalton. For a galactose molecule fully labeled with ¹³C (i.e., [U-¹³C₆]-galactose), any fragment containing all six original carbon atoms will show a mass shift of +6 Da compared to its unlabeled counterpart. Fragments containing fewer carbon atoms will show a correspondingly smaller mass shift.

The table below summarizes the expected m/z values for key fragments of the penta-TMS-methoxime derivative of both natural abundance and fully ¹³C₆-labeled galactose.

Fragment Description Fragment Structure (Example) Unlabeled (¹²C) m/z Fully Labeled (¹³C₆) m/z Mass Shift
Molecular Ion [M]⁺C₁₇H₄₃NO₅Si₅497503+6
[M-15]⁺Loss of a methyl group (-CH₃) from a TMS group482488+6
[M-103]⁺Loss of -CH₂OTMS394399+5
Key FragmentIon containing C1-C4319323+4
Key FragmentIon containing C3-C6217220+3

Calculating ¹³C Enrichment Accurate calculation of ¹³C enrichment requires correcting the raw mass spectral data for the natural abundance of heavy isotopes of all elements in the derivative (C, H, O, N, Si).[16] For example, natural carbon contains ~1.1% ¹³C, and silicon has significant abundances of ²⁹Si (~4.7%) and ³⁰Si (~3.1%).[16] This correction is typically performed using established algorithms, often implemented in specialized software or custom scripts.

The corrected data provides the mass isotopomer distribution (MID), which is the fractional abundance of molecules with a specific number of ¹³C labels (M+0, M+1, M+2, etc.). From the MID, the mole percent enrichment (MPE) can be calculated, which represents the percentage of molecules that are labeled with ¹³C.

Part 5: Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks 1. Incomplete derivatization due to moisture.[9]2. Sample degradation in the GC inlet.3. Low sample concentration.1. Ensure sample and solvents are completely anhydrous. Redry sample.2. Check inlet temperature; use a fresh, deactivated inlet liner.[17]3. Concentrate the sample or use a splitless injection.
Multiple peaks for galactose 1. Incomplete methoximation, leading to anomers.2. Side reactions during derivatization.1. Ensure MeOx reagent is fresh and incubation time/temperature are adequate.[6]2. Check for contaminants in reagents; adhere strictly to the protocol.
Broad, tailing peaks 1. Active sites in the GC inlet or column.2. Column contamination.1. Replace the inlet liner and septum. Trim the first few cm of the column.[17]2. Bake out the column at its maximum isothermal temperature.
Poor mass spectral quality 1. MS source is dirty.2. Air leak in the system.1. Perform MS source cleaning as per the manufacturer's instructions.2. Use an electronic leak detector to check all fittings from the injector to the MS.

References

  • Meier-Augenstein, W., et al. (2006). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. Journal of Mass Spectrometry. Available at: [Link]

  • Schadewaldt, P., et al. (2000). Analysis of concentration and (13)C enrichment of D-galactose in human plasma. Clinical Chemistry. Available at: [Link]

  • Davis, S. (2008). GC-MS as a tool for carbohydrate analysis in a research environment. CABI Digital Library. Available at: [Link]

  • Lane, A. N., et al. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In: Metabolomics. Methods in Molecular Biology, vol 708. Humana Press. Available at: [Link]

  • Schadewaldt, P., et al. (2000). Analysis of concentration and (13)C enrichment of D-galactose in human plasma. PubMed. Available at: [Link]

  • Higashi, K., et al. (2017). Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. Bio-protocol. Available at: [Link]

  • Al-Hetlani, E. (2021). Application of GC in the Analysis of Carbohydrates. IntechOpen. Available at: [Link]

  • Lv, G. P., et al. (2015). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules. Available at: [Link]

  • Schadewaldt, P., et al. (2000). Analysis of concentration and (13)C enrichment of D-galactose in human plasma. Semantic Scholar. Available at: [Link]

  • JoVE. (2019). Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • Carmona, S., et al. (2020). Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labelling in Metabolomics. ChemRxiv. Available at: [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering. Available at: [Link]

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Available at: [Link]

  • Ruiz-Matute, A.I., et al. (2018). Analysis of Dietary Sugars in Beverages by Gas Chromatography. In: Gas Chromatography. IntechOpen. Available at: [Link]

  • Fooladi, T. (2019). Protocol for derivatization and determination of structural monosaccharides in crude fungal exopolysaccharide. MethodX. Available at: [Link]

  • Heuillet, M., et al. (2022). Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Frontiers in Plant Science. Available at: [Link]

  • Heuillet, M., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites. Available at: [Link]

  • Su, X., et al. (2021). Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Tuncil, Y. E., et al. (2021). Use of the alditol acetate derivatisation for the analysis of reducing sugars in potato tubers. Food Chemistry. Available at: [Link]

  • Restek Corporation. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS. Available at: [Link]

  • Ashton, C., et al. (2019). Development of Alditol Acetate Derivatives for the Determination of 15N-Enriched Amino Sugars by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Beale, D. J., et al. (2018). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. Available at: [Link]

  • Glet, C., et al. (2023). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Kim, J., et al. (2023). Gas Chromatography with Flame-Ionization Detection-Based Analysis of Sugar Contents in Korean Agricultural Products for Patients with Galactosemia. Foods. Available at: [Link]

  • NIST. (2018). Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. Available at: [Link]

  • Restek Corporation. Troubleshooting Guide. Available at: [Link]

  • NIST. (2018). Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. Available at: [Link]

  • Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Available at: [Link]

  • York, W. S., et al. (1985). Preparation of alditol acetates and their analysis by gas chromatography (GC) and mass spectrometry (MS).
  • NIST. (2018). Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). What is the best way to quantify sugars in gc-ms?. Available at: [Link]

  • Alonso, A. P., et al. (2010). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. In: Plant Metabolic Networks. Springer. Available at: [Link]

  • Oldiges, M., et al. (2014). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. Available at: [Link]

  • Shimadzu Corporation. Quantitative Analysis of Stable Isotopes of Glucose in Blood Plasma Using Quadrupole GC-MS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

Sources

Measuring UDP-Galactose Pool Enrichment with ¹³C Tracers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a detailed methodology for measuring the enrichment of the UDP-galactose pool using ¹³C stable isotope tracers. This technique is a cornerstone for investigating metabolic flux through pathways central to glycosylation, cellular energy metabolism, and the pathophysiology of diseases like galactosemia.

PART 1: CORE DIRECTIVE

This document is structured to provide not just a protocol, but a comprehensive understanding of the principles, challenges, and best practices in ¹³C tracer analysis of UDP-galactose. We move from the foundational biochemistry to experimental design, detailed bench-top procedures, and finally, data analysis and interpretation. The goal is to empower researchers to not only execute the protocol but also to critically evaluate their results and troubleshoot potential issues.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: The Rationale Behind the Method

Stable isotope tracing is a powerful technique for dissecting metabolic pathways and quantifying metabolic flux.[1][2] By supplying cells or organisms with a substrate labeled with a heavy isotope, such as ¹³C-galactose or ¹³C-glucose, we can trace the journey of these carbon atoms as they are incorporated into downstream metabolites like UDP-galactose.[3] This allows for a dynamic view of metabolism that endpoint measurements of metabolite concentrations alone cannot provide.

UDP-galactose is a critical intermediate in cellular metabolism. It serves as the activated donor of galactose for the synthesis of glycoproteins, glycolipids, and other glycoconjugates.[4][5] It is also a key player in the Leloir pathway, which is responsible for the conversion of galactose to glucose.[6][7] Therefore, understanding the dynamics of the UDP-galactose pool is essential for research in glycobiology, cancer metabolism, and inherited metabolic disorders.[8][9]

The choice of a ¹³C tracer is a critical experimental design parameter. For specifically studying the Leloir pathway, [U-¹³C]-galactose (where all six carbons of galactose are labeled) is often the preferred tracer.[10] If investigating the contribution of glucose to the UDP-galactose pool via epimerization from UDP-glucose, [U-¹³C]-glucose would be the tracer of choice.[11] The selection of the tracer directly influences the interpretation of the mass isotopologue distribution (MID) of UDP-galactose.

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be robust and self-validating through the incorporation of several key elements:

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as UDP-α-D-Galactose-¹³C, is paramount for accurate quantification.[4] This standard co-elutes with the analyte and experiences similar effects during sample extraction, handling, and ionization, thereby correcting for experimental variability.

  • Chromatographic Separation: Given that UDP-galactose and its epimer, UDP-glucose, are isobaric (have the same mass), their chromatographic separation is crucial for accurate measurement. While challenging, techniques like hydrophilic interaction liquid chromatography (HILIC) or porous graphitic carbon (PGC) chromatography coupled with tandem mass spectrometry (LC-MS/MS) can achieve this separation.[12][13][14]

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides an additional layer of specificity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), we can confidently identify and quantify UDP-galactose and its ¹³C-labeled isotopologues, even in complex biological matrices.[12][13][15]

Metabolic Pathway of UDP-Galactose Synthesis

The following diagram illustrates the central role of UDP-galactose in the Leloir pathway and its connection to glucose metabolism.

UDP_Galactose_Pathway Gal Galactose (exogenous or from lactose) GalK GALK Gal->GalK + ATP Gal_13C ¹³C-Galactose (Tracer) Gal_13C->GalK + ATP Gal1P Galactose-1-Phosphate GalK->Gal1P GALT GALT Gal1P->GALT UDPGal UDP-Galactose GALT->UDPGal Glc1P Glucose-1-Phosphate GALT->Glc1P UDPGlc UDP-Glucose UDPGlc->GALT GALE GALE (Epimerase) UDPGlc->GALE UDPGlc->UDPGal UDPGal->GALE Glycosylation Glycosylation (Glycoproteins, Glycolipids) UDPGal->Glycosylation Galactosyltransferases PGM PGM Glc1P->PGM Glc6P Glucose-6-Phosphate PGM->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis Glc_tracer ¹³C-Glucose (Tracer) Glc Glucose Glc_tracer->Glc Glc->Glc6P

Caption: The Leloir Pathway for Galactose Metabolism.

Experimental Protocols

Cell Culture and ¹³C Tracer Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental question.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (FBS) to minimize background from unlabeled monosaccharides

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]-D-galactose or [U-¹³C₆]-D-glucose)

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing glucose- and galactose-free medium with the desired concentration of the ¹³C tracer and other essential nutrients. The concentration of the tracer should be carefully chosen to reflect physiological conditions or to achieve a specific labeling steady-state.

  • Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a time course determined by the specific metabolic question. For steady-state labeling, this may range from several hours to over 24 hours.[10][16]

  • At the end of the labeling period, place the culture plates on ice to quench metabolic activity.

Metabolite Extraction

Rapid and efficient extraction with cold solvent is critical to quench enzymatic activity and preserve the integrity of the UDP-sugars.

Materials:

  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v), pre-chilled to -80°C.

  • Stable isotope-labeled internal standard (e.g., UDP-α-D-Galactose-¹³C₆) stock solution.

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

  • Immediately add a defined volume of ice-cold Extraction Solvent (e.g., 1 mL for a well of a 6-well plate).[4]

  • Spike in the internal standard at a known concentration.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate vigorously for 30 seconds.

  • Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.[4]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[4]

  • Carefully transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 Acetonitrile:Water).[4]

Experimental Workflow Diagram

Experimental_Workflow CellCulture 1. Cell Culture (Grow to desired confluency) TracerLabeling 2. ¹³C Tracer Labeling (Incubate with labeled substrate) CellCulture->TracerLabeling Quench 3. Quench Metabolism (Wash with ice-cold PBS) TracerLabeling->Quench Extraction 4. Metabolite Extraction (Add cold solvent + Internal Standard) Quench->Extraction Centrifugation 5. Centrifugation (Pellet proteins and debris) Extraction->Centrifugation Supernatant 6. Collect Supernatant Centrifugation->Supernatant Drying 7. Dry Extract (Nitrogen stream or vacuum) Supernatant->Drying Reconstitution 8. Reconstitute (In LC-MS compatible solvent) Drying->Reconstitution LCMS 9. LC-MS/MS Analysis (Quantify isotopologues) Reconstitution->LCMS

Caption: General experimental workflow for UDP-Galactose tracer analysis.

LC-MS/MS Analysis

Instrumentation:

  • A UPLC or HPLC system capable of binary gradients.

  • A triple quadrupole or high-resolution mass spectrometer.

Typical LC Conditions (HILIC):

  • Column: Amide-based HILIC column

  • Mobile Phase A: Water with ammonium formate and formic acid

  • Mobile Phase B: Acetonitrile with formic acid

  • Gradient: A gradient from high organic to high aqueous to elute polar compounds.

  • Flow Rate: Optimized for the column dimensions.

  • Column Temperature: Controlled, e.g., 40°C.

Typical MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: Specific precursor ion (m/z) to product ion (m/z) transitions for each isotopologue of UDP-galactose and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Note
Unlabeled UDP-Gal (M+0)565.1403.0 / 323.1The relative intensity of product ions can help distinguish from UDP-Glc.[12][13]
¹³C₆-UDP-Gal (M+6)571.1409.0 / 323.1From [U-¹³C₆]-galactose tracer.
¹³C-IS UDP-GalVariesVariesDepends on the specific internal standard used.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for each MRM transition corresponding to the different isotopologues of UDP-galactose and the internal standard.

  • Correction for Natural Abundance: The measured isotopologue distribution must be corrected for the natural abundance of ¹³C and other heavy isotopes.

  • Calculation of Fractional Enrichment: The fractional enrichment (FE) of the UDP-galactose pool can be calculated as follows:

    FE = (Sum of abundances of labeled isotopologues) / (Sum of abundances of all isotopologues)

  • Metabolic Flux Analysis (MFA): For more in-depth analysis, the corrected mass isotopologue distributions can be used as input for metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways of interest.[17]

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Example Table
Sample ConditionFractional Enrichment (%)Standard Deviation
Control (Unlabeled)00
4h ¹³C-Galactose45.23.1
12h ¹³C-Galactose85.74.5
24h ¹³C-Galactose92.12.8

This table provides a clear and concise summary of the UDP-galactose pool enrichment over time.

References

  • BenchChem Technical Support Team. (2025).
  • Ou, L., et al. (2014). Liquid Chromatography–Tandem Mass Spectrometry Enzyme Assay for UDP-Galactose 4-Epimerase: Use of Fragment Intensity Ratio in Differentiation of Structural Isomers. Therapeutic Drug Monitoring, 36(3), 337-343.
  • Le, L., et al. (2023). Simple Routes to Stable Isotope-Coded Native Glycans. Journal of the American Chemical Society.
  • Ou, L., et al. (2014). Liquid chromatography-tandem mass spectrometry enzyme assay for UDP-galactose 4'-epimerase: use of fragment intensity ratio in differentiation of structural isomers. Therapeutic Drug Monitoring, 36(3), 337-43.
  • Lai, K., et al. (2006). Pathways of galactose metabolism by galactosemics: evidence for galactose conversion to hepatic UDPglucose. Molecular Genetics and Metabolism, 87(2), 143-51.
  • ResearchGate. (n.d.).
  • Xu, F., et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 56(5), 764-771.
  • ResearchGate. (2025).
  • Wehrli, S. L., et al. (2002). Metabolism of 13C Galactose by Lymphoblasts From Patients With Galactosemia Determined by NMR Spectroscopy.
  • D'Souza, A. M., et al. (2023). Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. Metabolites, 13(7), 823.
  • Dalhousie University Blogs. (2021). Stable Isotope Tracing: The Google Maps of Metabolism.
  • Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
  • Dong, W., et al. (n.d.). Isotope Tracing in Health and Disease.
  • van Weeghel, M., et al. (2018). Stable [ 13 C]-labeled galactose metabolism profiling (GMP) analysis. Journal of Inherited Metabolic Disease, 41(6), 1017-1026.
  • Wikipedia. (n.d.).
  • Al-Sanea, M. M., et al. (2024). Mapping Natural Sugars Metabolism in Acute Myeloid Leukaemia Using 2D Nuclear Magnetic Resonance Spectroscopy. Cancers, 16(19), 3576.
  • Li, J., et al. (2022). Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry. Molecules, 27(13), 4185.
  • MtoZ Biolabs. (n.d.). Amino Sugar and Nucleotide Sugar Metabolism Service.
  • GlycoDepot. (n.d.). UDP-[UL-¹³C] Glucose | Stable Isotope Standard.
  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.
  • Small Molecule Pathway D

Sources

Application Note: Precision Derivatization of D-[1,6-13C2]Galactose for Metabolic Flux Analysis via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the derivatization and analysis of D-[1,6-13C2]galactose using Gas Chromatography-Mass Spectrometry (GC-MS). While native sugars are non-volatile and thermally unstable, this protocol utilizes Methoximation followed by Trimethylsilylation (MO-TMS) . This "gold standard" approach, widely validated by the Fiehn Lab and others, serves two critical functions:

  • Methoximation: Stabilizes the reducing sugar in its open-chain form, preventing ring mutarotation and reducing the number of isomeric peaks (anomers).[1]

  • Silylation: Replaces active protic hydrogens with trimethylsilyl (TMS) groups, conferring the volatility required for GC separation.[1]

This note specifically addresses the isotopic integrity of the [1,6-13C2] label, ensuring that the chosen fragmentation ions for analysis retain the labeled carbons (C1 and C6) for accurate metabolic flux analysis (MFA).

Scientific Rationale & Reaction Mechanism

The Challenge of Galactose Analysis

Galactose exists in solution as an equilibrium of five forms:


-pyranose, 

-pyranose,

-furanose,

-furanose, and the open-chain aldehyde. Direct silylation (TMS only) traps all these forms, resulting in complex chromatograms (up to 4-5 peaks per sugar) that dilute sensitivity and complicate isotope integration.
The Two-Step Solution (MO-TMS)

To solve this, we employ a two-step derivatization:

  • Step 1: Methoximation (MeOx): Reaction with Methoxyamine Hydrochloride in pyridine.[2] This attacks the C1 carbonyl (aldehyde), forming a stable O-methyloxime derivative. This locks the ring opening, resulting in only two isomers: syn (E) and anti (Z).

  • Step 2: Trimethylsilylation (TMS): Reaction with MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide).[1][2] This silylates all hydroxyl groups (C2, C3, C4, C5, C6), rendering the molecule volatile.

Isotopic Considerations for [1,6-13C2]

For this compound, the labels are located at the C1 (Methoxime end) and C6 (Primary TMS ether end) .

  • Implication: Common mid-chain fragments (e.g., m/z 204, m/z 217) often arise from C2-C3-C4 or C3-C4-C5. These fragments may lose the label , appearing as "unlabeled" (M+0).

  • Strategy: Quantification must target high-mass fragments (e.g., M-15 or M-90) that retain the full carbon skeleton to capture the +2 Da mass shift.

Reaction Pathway Diagram

G Galactose This compound (Ring Forms) OpenChain Open Chain Intermediate Galactose->OpenChain Equilibrium Methoxime Galactose-Methoxime (Syn/Anti Isomers) OpenChain->Methoxime Step 1: MeOx-HCl (Pyridine, 30°C) TMS_Deriv TMS-Methoxime-Galactose (Volatile for GC) Methoxime->TMS_Deriv Step 2: MSTFA (37°C)

Figure 1: The two-step MO-TMS derivatization pathway converting native galactose into a GC-compatible derivative.

Materials & Reagents

Reagent/EquipmentSpecificationPurpose
This compound Isotopic Purity >99%Target Analyte
Methoxyamine HCl 98%+, solidDerivatization Reagent 1 (Carbonyl protection)
Pyridine Anhydrous, 99.8%Solvent & Acid Scavenger
MSTFA N-methyl-N-trimethylsilyltrifluoroacetamideDerivatization Reagent 2 (Silylation)
Internal Standard Ribitol or Norleucine (0.2 mg/mL)Normalization of injection volume/retention time
Methanol/Water HPLC GradeExtraction solvents
Vial Inserts Glass, 250 µLFor low-volume samples
Vacuum Concentrator SpeedVac or LyophilizerCRITICAL: Moisture removal

Detailed Protocol

Phase 1: Sample Preparation & Drying (Critical)

Context: Silylation reagents (MSTFA) react explosively with water, hydrolyzing the reagent and failing to derivatize the sugar. Samples must be bone dry.[2]

  • Extraction: Extract biological samples (cells/tissue) using cold Methanol:Water (e.g., 80:20).

  • Internal Standard: Add 10 µL of Ribitol internal standard solution to the supernatant.

  • Drying: Transfer aliquot to a GC glass vial. Evaporate to complete dryness using a SpeedVac (vacuum concentrator).

    • Tip: Add 50 µL of pure methanol and dry again to azeotropically remove trace water.

Phase 2: Derivatization (The "Fiehn" Method)

Reference: Fiehn, O. Metabolite profiling in Arabidopsis. Methods Mol Biol. 2006.

  • Methoximation (Step 1):

    • Prepare MeOx Solution: Dissolve Methoxyamine HCl in anhydrous pyridine to a concentration of 20 mg/mL . (Prepare fresh or store <1 week in dark/desiccator).

    • Add 80 µL of MeOx Solution to the dried sample.

    • Incubate: Shake at 30°C for 90 minutes (or 37°C for 60 mins).

    • Mechanism:[1][3][4] This breaks the sugar ring and forms the oxime.

  • Silylation (Step 2):

    • Add 80 µL of MSTFA (optionally containing 1% TMCS catalyst) to the same vial.

    • Incubate: Shake at 37°C for 30 minutes .

    • Observation: The solution should be clear. If cloudy/precipitate forms, moisture may be present.

  • Final Prep:

    • Centrifuge briefly to spin down any debris.

    • Transfer to a glass insert in a GC vial.

    • Analyze within 24 hours (TMS derivatives can degrade; store at -20°C if delayed).

Phase 3: GC-MS Method Parameters
ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, Constant Flow (1 mL/min)
Inlet Temp 250°C
Injection 1 µL, Splitless (or 1:10 Split for high conc.)
Oven Program 60°C (hold 1 min)

10°C/min to 325°C

Hold 10 min
Transfer Line 290°C
Ion Source EI (Electron Impact), 70 eV, 230°C
Scan Mode Full Scan (m/z 50–600) for identification; SIM for flux

Data Interpretation & Isotope Tracking[5][6][7]

This is the most critical section for [1,6-13C2] labeling.

Chromatographic Appearance

You will observe two peaks for Galactose (Syn and Anti isomers of the methoxime).

  • Peak 1: ~16.8 min (Example RT, varies by column)

  • Peak 2: ~16.9 min

  • Action: Sum the areas of both peaks for total quantification.

Mass Spectral Fragmentation (Isotope Specifics)

Standard TMS-Galactose produces characteristic fragments. You must select ions that contain C1 and C6 to see the +2 mass shift.

Fragment (m/z)Origin (Approx.)Contains C1?Contains C6?Expected Shift for [1,6-13C2]Suitability for Flux
204 C2–C3 (TMSO-CH-CH-OTMS)❌ No❌ NoNone (m/z 204)Avoid (Blind to label)
217 C2–C3–C4 (Backbone)❌ No❌ NoNone (m/z 217)Avoid (Blind to label)
319 M - 15 - 90 (Loss of Me + TMSOH)✅ Yes✅ Yes+2 (m/z 321) Good
M-15 Molecular Ion - Methyl✅ Yes✅ Yes+2 Best (High Specificity)

Crucial Warning: Do not use m/z 204 or 217 for calculating enrichment of 1,6-labeled galactose, as they represent the unlabeled "middle" of the molecule. You must use high-mass fragments or the molecular ion cluster.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (One-Pot) cluster_analysis GC-MS Analysis Extract Extraction (MeOH:H2O) Dry Evaporation to Dryness (SpeedVac) Extract->Dry MeOx Add MeOx/Pyridine 30°C, 90 min Dry->MeOx Must be Anhydrous! MSTFA Add MSTFA 37°C, 30 min MeOx->MSTFA Inject Injection (1µL) Splitless, 250°C MSTFA->Inject Data Data Processing Sum Syn/Anti Peaks Track High Mass Ions Inject->Data

Figure 2: Step-by-step experimental workflow from extraction to data processing.

Troubleshooting & Quality Control

  • Problem: No peaks or very low response.

    • Cause: Water contamination. MSTFA hydrolyzed.

    • Fix: Ensure pyridine is anhydrous. Dry samples longer. Check SpeedVac trap.

  • Problem: Multiple unexpected peaks (more than 2).

    • Cause: Incomplete methoximation (ring not opened) or degradation.

    • Fix: Increase MeOx incubation time. Ensure reagents are fresh.

  • Problem: Huge background peaks (m/z 73, 207, 281).

    • Cause: Column bleed or septum bleed.

    • Fix: Trim column, change septum, use low-bleed "MS" grade columns.

References

  • Fiehn, O. (2016). Metabolite Profiling in Arabidopsis. Methods in Molecular Biology. (Standard protocol basis).

  • Kind, T., et al. (2009). FiehnLib: Mass Spectral and Retention Index Libraries for Metabolomics.[5][6] Analytical Chemistry. (Source for fragmentation patterns).

  • Antoniewicz, M. R. (2013). 13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments. Current Opinion in Biotechnology. (Grounding for isotope choice).

  • Agilent Technologies. (2012). Metabolomics GC/MS Analysis Protocol. Application Note. (Industry standard validation).

Sources

using D-[1,6-13C2]galactose as an internal standard for mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Quantification of D-Galactose in Biological Matrices using D-[1,6-13C2]Galactose as an Internal Standard

Abstract & Introduction

Accurate quantification of D-galactose is critical in clinical diagnostics (e.g., Galactosemia screening types I, II, and III), metabolic flux analysis, and the pharmacokinetic evaluation of galactose-conjugated therapeutics. While enzymatic assays are common, they often lack the specificity to distinguish galactose from its stereoisomers (glucose, mannose) in complex matrices.

This protocol details the application of This compound as a stable isotope-labeled internal standard (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike the more common U-13C6 analog, the [1,6-13C2] isotopologue offers a specific +2.006 Da mass shift. This guide addresses the chromatographic resolution of isomers and the specific mass spectrometric considerations required when using an M+2 internal standard to ensure data integrity and avoid "crosstalk" from natural isotopic envelopes.

Chemical Properties & Reagent Preparation

Target Analyte: D-Galactose (MW: 180.16 Da) Internal Standard: this compound (MW: ~182.17 Da)

  • Label Specificity: The 13C labels are located at the C1 (aldehyde/hemiacetal) and C6 (hydroxymethyl) positions.

  • Purity Requirement: Isotopic enrichment >99 atom % 13C is recommended to minimize the contribution of unlabeled (M+0) species to the analyte signal.

Preparation Protocol
  • Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water (v/v). Store at -80°C. Note: Aqueous solutions of sugars are prone to bacterial degradation; 50% organic solvent prevents this.

  • Working Internal Standard (WIS): Dilute the stock to 10 µg/mL in 80% Acetonitrile. This high organic content matches the initial mobile phase conditions of HILIC chromatography, preventing peak distortion upon injection.

Method Development: The "Why" & "How"

Chromatographic Strategy: HILIC vs. Reverse Phase

Galactose is highly polar and does not retain on standard C18 columns. While derivatization (e.g., PMP) allows C18 retention, it introduces sample complexity and variability.

  • Selected Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Column: Waters XBridge BEH Amide (or equivalent), 2.5 µm, 2.1 x 100 mm.

  • Mechanism: The amide stationary phase retains polar sugars via hydrogen bonding and water layer partitioning. Crucially, it provides baseline separation between Galactose and Glucose (epimers at C4), which is impossible by MS mass selection alone.

Mass Spectrometry: Negative Mode ESI

Sugars ionize efficiently in negative electrospray ionization (ESI-) as deprotonated ions [M-H]-. Adducts (e.g., [M+Cl]-) are common but less stable for fragmentation.

  • Analyte (Galactose): Precursor m/z 179.1 → Product m/z 89.0 (C3 cleavage).

  • Internal Standard (this compound): Precursor m/z 181.1 → Product m/z 90.0 or 91.0 (Must be optimized).

Critical Technical Insight (The M+2 Challenge): Natural D-Galactose has an isotope abundance at M+2 (due to naturally occurring 18O and 13C2) of approximately 0.5–1.0%. If the concentration of endogenous galactose is extremely high (>100x the IS), the "natural" M+2 signal can interfere with the IS channel (m/z 181).

  • Mitigation: Spike the IS at a concentration mid-range of the expected analyte curve (e.g., 50 µM). Ensure the IS signal is at least 10x higher than the background noise at m/z 181 in a non-spiked blank.

Detailed Experimental Protocol

Step 1: Sample Preparation (Plasma/Serum)

Objective: Remove proteins and phospholipids while maintaining sugar solubility.

  • Aliquot: Transfer 50 µL of sample (Plasma/Serum) to a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Working Internal Standard (WIS) (this compound). Vortex for 10 sec.

  • Precipitation: Add 440 µL of Ice-Cold Acetonitrile (Total volume 500 µL, ~90% ACN final).

    • Reasoning: High ACN concentration precipitates proteins and prepares the sample solvent to match the HILIC initial mobile phase.

  • Agitation: Vortex vigorously for 1 min; incubate at -20°C for 20 min.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Collection: Transfer 200 µL of the supernatant to an LC vial with a glass insert. Do not dry down if sensitivity permits; drying can cause redissolution issues with sugars.

Step 2: LC-MS/MS Parameters

LC Conditions (HILIC):

  • Mobile Phase A: 80:20 Water:Acetonitrile + 0.1% Ammonium Hydroxide (pH 9.0). Alkaline pH enhances ionization in negative mode.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.01090Initial
1.01090Hold
6.05050Linear
7.05050Hold
7.11090Return
10.01090Re-equilibrate

MS Source Parameters (Generic Triple Quad):

  • Ionization: ESI Negative.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 500°C.

  • Gas Flow: 800 L/hr.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
D-Galactose 179.1 [M-H]-89.02512
D-Galactose 179.1 [M-H]-59.02518
D-[1,6-13C2]Gal 181.1 [M-H]-90.0 *2512

Optimization Note (*): The product ion for the IS depends on the fragmentation pathway.

  • If the fragment at m/z 89 retains C1 but loses C6 (or vice versa), the IS fragment will be m/z 90 (89 + 1).

  • If the fragment retains both C1 and C6, the IS fragment will be m/z 91 (89 + 2).

  • Action: Perform a product ion scan on the pure IS standard to confirm the dominant fragment.

Workflow Visualization

Galactose_Workflow cluster_legend Critical Control Point Sample Biological Sample (50 µL Plasma) Spike Spike IS This compound Sample->Spike Add Internal Standard Precip Protein Precipitation (90% ACN, -20°C) Spike->Precip Add ACN Centrifuge Centrifuge 14,000 x g Precip->Centrifuge Supernatant Supernatant (HILIC Compatible) Centrifuge->Supernatant Remove Pellet LC LC Separation (BEH Amide Column) Supernatant->LC Direct Injection MS MS/MS Detection (MRM: 179->89 / 181->90) LC->MS Elute Isomers (Gal vs Glc) Data Quantification (Area Ratio Analysis) MS->Data Calculate Ratio

Caption: Workflow for D-Galactose quantification. Note the direct injection of supernatant to maintain HILIC solvent conditions.

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method:



Concentration is derived from a linear regression (

) of the calibration curve (Ratio vs. Concentration), weighted

.
Cross-Talk Check (Crucial for M+2 IS)

Because [1,6-13C2]Gal is only +2 Da heavier than the analyte:

  • Inject High Standard (ULOQ) without IS: Monitor m/z 181.1. Any signal here is the "natural isotope contribution" from Galactose. It should be <5% of the typical IS signal.

  • Inject IS Only: Monitor m/z 179.1. Any signal here indicates impure IS (unlabeled).

Troubleshooting Isomers
  • Glucose Interference: Glucose elutes close to Galactose.[1] In HILIC (Amide), Glucose typically elutes after Galactose.

  • Mannose: Elutes before Galactose.

  • Verification: Run single-analyte standards of Glucose, Galactose, and Mannose to confirm retention times.

References

  • Waters Corporation. (2020). Separation of Mono and Disaccharides on ACQUITY Arc System with New Column Compartments. Application Note. [Link]

  • Schadewaldt, P., et al. (2000).[2] Analysis of concentration and 13C enrichment of D-galactose in human plasma. Clinical Chemistry, 46(5), 612-619. [Link]

  • Walejko, J. M., et al. (2018). Quantitation of carbohydrate monomers and dimers by liquid chromatography coupled with high-resolution mass spectrometry. Glycobiology, 28(10), 733-741. [Link]

  • PubChem. (2025).[3] D-Glucose-1,6-13C2 Compound Summary. (Analogous isotope data). [Link]

Sources

Troubleshooting & Optimization

resolving signal overlap in 1H-13C HSQC NMR of galactose metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Resolving Signal Overlap in 1H-13C HSQC NMR

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and advanced methodologies for resolving signal overlap in 1H-13C HSQC NMR spectra of galactose and its metabolites. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.

Section 1: Understanding the Core Challenge
Q1: Why do galactose metabolites consistently exhibit severe signal overlap in 1H-13C HSQC spectra?

A: The significant signal overlap observed in the HSQC spectra of galactose and its derivatives is not an anomaly but a direct consequence of their inherent chemical nature. Several factors contribute to this complexity:

  • High Stereochemical Similarity: Galactose and its metabolites (e.g., glucose, mannose) are often stereoisomers, differing only in the orientation of a single hydroxyl group.[1][2] This subtle difference leads to very similar chemical environments for many protons and carbons, causing their NMR signals to resonate at very close frequencies. For instance, galactose is a C4 epimer of glucose, meaning many of their corresponding ¹H and ¹³C chemical shifts are nearly identical, leading to severe spectral crowding.[2]

  • Conformational Flexibility: In solution, monosaccharides like galactose exist in equilibrium between multiple forms. This includes the α and β anomers, which interconvert via an open-chain form, and different ring conformations (e.g., chair, boat).[3][4] Each of these distinct chemical species produces its own set of NMR signals, effectively doubling or even tripling the number of peaks for a single metabolite and exacerbating overlap.

  • Limited Chemical Shift Dispersion: The non-anomeric protons of the sugar ring (typically H2 to H6) are all attached to carbons bonded to oxygen. This creates a similar electronic environment for these protons, causing them to resonate in a very narrow spectral window, often between 3.0 and 4.5 ppm.[3] This lack of dispersion in the ¹H dimension is a primary cause of overlap that the HSQC experiment is designed to mitigate, but even the second ¹³C dimension can remain crowded.

This inherent complexity makes resolving and assigning signals for individual galactose metabolites within a biological mixture a formidable analytical challenge.[1][5][6]

Section 2: Troubleshooting and Initial Optimization
Q2: My HSQC spectrum is unusable due to overlapping peaks. What are the first things I should check and optimize?

A: Before resorting to advanced, time-consuming experiments, it's crucial to ensure that your sample preparation and basic acquisition parameters are optimal. An issue in these fundamental steps is often the root cause of poor-quality data.

The following workflow provides a systematic approach to initial troubleshooting.

G start Severe Signal Overlap in HSQC sample_prep Step 1: Verify Sample Preparation start->sample_prep ph_check Is pH stable and consistent across samples? sample_prep->ph_check Examine salt_check Is ionic strength (salt concentration) controlled? sample_prep->salt_check Examine conc_check Is analyte concentration adequate but not excessive? sample_prep->conc_check Examine acq_params Step 2: Optimize Acquisition Parameters ph_check->acq_params If Yes salt_check->acq_params If Yes conc_check->acq_params If Yes sw_check Are spectral widths (SW) set correctly for both ¹H and ¹³C? acq_params->sw_check Examine points_check Is digital resolution sufficient? (Increase acquisition time/points) acq_params->points_check Examine advanced_methods Step 3: Proceed to Advanced Methods sw_check->advanced_methods If Yes points_check->advanced_methods If Yes

Caption: Initial troubleshooting workflow for HSQC signal overlap.

Causality Behind the Steps:

  • Sample pH and Ionic Strength: The chemical shifts of sugar hydroxyl and ring protons are highly sensitive to pH and the concentration of salts in the solution. Inconsistent sample preparation can cause peak positions to drift between experiments or broaden lines, mimicking or worsening overlap. Using a well-defined buffer (e.g., phosphate buffer in D₂O) is critical for reproducibility.[6]

  • Analyte Concentration: Excessively high concentrations can lead to viscosity-induced line broadening and non-linear detector responses. Conversely, very low concentrations will yield a poor signal-to-noise ratio (SNR), making it difficult to distinguish real peaks from noise.

  • Spectral Width (SW) and Digital Resolution: If the spectral width is too narrow, signals at the edges may be aliased (folded) back into the middle of the spectrum, creating artificial overlap. Insufficient data points in either the direct (t₂) or indirect (t₁) dimension results in poor digital resolution, where multiple peaks merge into a single broad feature. Increasing the acquisition time (and thus the number of complex points) directly improves resolution.

Q3: How can I optimize my standard HSQC acquisition parameters specifically for galactose metabolites?

A: Optimizing acquisition parameters is a balance between resolution, sensitivity, and total experiment time. For carbohydrate analysis, prioritizing resolution is key.

ParameterRecommended ValueRationale & Impact
¹H Spectral Width (F2) 8-12 ppmMust cover the full range from anomeric protons (~4.5-5.5 ppm) to any potential alkyl groups, plus the residual water signal.
¹³C Spectral Width (F1) 50-120 ppmNeeds to encompass the anomeric carbons (~90-105 ppm) and the cluster of ring carbons (~60-80 ppm). A wider range may be needed for substituted sugars.
¹H Acquisition Time (t₂) 0.2 - 0.4 sLonger acquisition time directly increases digital resolution in the proton dimension, helping to separate closely spaced multiplets.
Number of t₁ Increments 256 - 512This determines the resolution in the ¹³C dimension. For crowded spectra, using more increments is crucial for separating carbon signals.[7]
¹J(CH) Coupling Constant 145 - 150 HzThis value is used for the INEPT transfer delays. Carbohydrates typically have ¹J(CH) values in this range. An incorrect value will reduce signal intensity.[8]
Recycle Delay (d1) 1.5 - 2.0 sA sufficient delay allows for near-complete T₁ relaxation, which is important for accurate quantification and preventing signal saturation.
Number of Scans (ns) 4 - 16 (or more)This is averaged for each t₁ increment. Increase to improve SNR for dilute samples. The total experiment time is proportional to (ns * number of t₁ increments).
Section 3: Advanced NMR Methods for Resolving Overlap

When standard optimization is insufficient, several advanced HSQC variants and other 2D NMR experiments can provide the necessary resolution.

Q4: My CH and CH₂ signals are overlapping. Is there a way to distinguish them within the HSQC experiment?

A: Yes. The Multiplicity-Edited HSQC is the ideal experiment for this purpose. It modifies the standard HSQC pulse sequence to encode information about the number of attached protons (the carbon's "multiplicity") into the phase of the resulting peak.[9]

  • How it Works: The pulse sequence incorporates an additional spin-echo period. During this delay, the signal evolves differently depending on whether it originates from a CH, CH₂, or CH₃ group. The result is that CH and CH₃ peaks will have one phase (e.g., positive, often colored red), while CH₂ peaks will have the opposite phase (e.g., negative, often colored blue).[10][11]

  • Why it Helps: This simple phase difference provides an orthogonal layer of information. If two signals are overlapped in both the ¹H and ¹³C dimensions, but one is from a CH group (e.g., an anomeric C1-H1) and the other from a CH₂ group (e.g., a C6-H6a/b), they will appear as oppositely phased peaks, immediately resolving the ambiguity. This is far more efficient than running a separate DEPT-135 experiment.[9]

Q5: The proton dimension is still too crowded with overlapping multiplets. How can I simplify this?

A: The most powerful technique to address this is "Pure Shift" NMR , specifically the Broadband Homonuclear Decoupled HSQC (often called a "Pure Shift HSQC"). This experiment is a game-changer for complex metabolite mixtures.[12][13]

  • How it Works: The pulse sequence cleverly removes the effect of homonuclear ¹H-¹H J-coupling during the acquisition period. This collapses what would normally be a complex multiplet (e.g., a doublet of doublets) into a single sharp peak (a singlet) at its center chemical shift.[13][14]

  • Why it Helps: By eliminating the multiplet structure, the resolution in the ¹H dimension is dramatically increased. Signals that were previously broad, overlapping multiplets become distinct, well-resolved singlets.[12] This not only aids in resolving overlap but also increases the signal-to-noise ratio, as the entire intensity of the multiplet is concentrated into a single point.[13][14] This technique has proven highly effective for resolving heavily overlapped regions in metabolomics samples like mouse urine.[12]

G cluster_0 Standard HSQC cluster_1 Pure Shift HSQC a Overlapping Multiplets b Resolved Singlets a->b  ¹H Homonuclear  Decoupling  

Caption: Pure Shift HSQC collapses multiplets to enhance resolution.

Q6: I have identified a clean signal from one metabolite, but its other signals are buried under others. How can I find the rest of its spin system?

A: For this, you should use a 2D HSQC-TOCSY (Total Correlation Spectroscopy) experiment. This is a 3D experiment in principle, but is typically acquired as a 2D experiment that links the HSQC information to the complete proton spin system.

  • How it Works: The experiment starts like a standard HSQC, correlating a proton to its directly attached carbon. It then adds a TOCSY "mixing" period. During this time, magnetization is transferred from that initial proton to all other protons that are part of the same J-coupling network (i.e., within the same molecule or spin system).[1]

  • Why it Helps: The result is a spectrum where you see a correlation not only from H1 to C1, but also from H1 to H2, H3, H4, etc., all at the C1 chemical shift. By selecting a well-resolved "entry point" peak in your HSQC, the HSQC-TOCSY will reveal the chemical shifts of all the other coupled protons in that same molecule, effectively pulling them out from under overlapping signals. This is invaluable for assigning all the resonances of a single metabolite within a complex mixture.[15]

Section 4: Data Processing and Analysis Strategies

Even with optimized acquisition, post-processing can further enhance spectral quality.

Q7: Can data processing techniques help resolve peaks after the experiment is finished?

A: Yes, several computational methods can improve the final spectrum and aid in metabolite identification.

  • Resolution Enhancement: Applying mathematical functions to the Free Induction Decay (FID) before Fourier Transformation can improve resolution. A common technique is the Lorentz-to-Gauss transformation , which narrows the base of the peaks, making it easier to distinguish adjacent signals. However, this often comes at the cost of a lower signal-to-noise ratio.[16]

  • Deconvolution Algorithms: Modern NMR software often includes deconvolution or "peak fitting" algorithms. These tools model the spectrum as a sum of individual peaks (often with Lorentzian or Gaussian lineshapes) and can mathematically separate signals that are partially overlapped.[17][18] This is particularly useful for quantifying the relative contributions of two co-resonating signals.

  • Statistical Total Correlation Spectroscopy (STOCSY): This is a powerful chemometric tool for analyzing a set of spectra (e.g., from a cohort of biological samples). It works by calculating the statistical correlation between the intensities of all peaks across all spectra.[16] Peaks that arise from the same molecule will show a high correlation coefficient because their concentrations vary in the same way across the sample set. Applying this to a series of HSQC spectra can generate a "pseudo-spectrum" of a single metabolite, cleanly separating its peaks from all others.[15][19]

Section 5: Protocols and Workflows
Protocol 1: Optimized Sample Preparation for Galactose Metabolite Analysis in Biofluids

This protocol is a guideline for preparing samples like urine or cell culture media to ensure high-quality, reproducible HSQC spectra.

  • Sample Collection: Collect and immediately freeze samples at -80°C to quench metabolic activity.

  • Thawing & Centrifugation: Thaw samples on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any cells or precipitated proteins.

  • Buffer Addition:

    • Take 400 µL of the supernatant.

    • Add 200 µL of a prepared D₂O buffer stock solution. The final buffer should contain:

      • 100 mM Phosphate Buffer (to maintain pH at a stable 7.0 or 7.4).

      • 0.5 mM 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) as an internal chemical shift reference (δ 0.00 ppm).

      • 0.05% Sodium Azide (NaN₃) to inhibit microbial growth.

  • pH Check & Adjustment: Use a pH meter with a micro-electrode to check the final pH. Adjust carefully with dilute NaOD or DCl if necessary. Consistency across all samples is paramount.

  • Transfer to NMR Tube: Transfer the final 600 µL mixture to a high-quality 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 5 minutes before starting acquisition to avoid temperature-gradient-induced shimming issues.

Protocol 2: Implementing a Multiplicity-Edited HSQC (Conceptual Steps)

This protocol outlines the key parameter changes from a standard HSQC on a modern spectrometer (e.g., Bruker, JEOL). Consult your spectrometer's software manual for specific pulse program names (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Load Standard HSQC Parameters: Begin by setting up a standard gradient-selected HSQC experiment (hsqcgp) with optimized parameters as described in the table above.

  • Select Multiplicity-Edited Pulse Program: Change the pulse program to the multiplicity-edited version. This is often a simple selection from a drop-down menu. The program name will typically include "ed" or "edit" (e.g., hsqcedit).

  • Verify ¹J(CH) Coupling Constant: Ensure the ¹J(CH) coupling constant is set appropriately (e.g., 145 Hz). This value is critical for the editing delay.

  • Set Acquisition Parameters: Use the same optimized spectral widths, acquisition times, and number of increments as the standard HSQC. The experiment time will be very similar.

  • Acquire Data: Run the experiment.

  • Process Data: During processing in your software (e.g., TopSpin, Mnova), set the phasing for the CH/CH₃ peaks to be positive (up). The CH₂ peaks should then automatically phase negatively (down). Use color-coding to clearly distinguish the positive and negative contours.

References
  • Using NMR for Glycomics and Sugar Analysis. (2025). Creative Biostructure. [Link]

  • Pantoja-Uceda, D., et al. (2021). Real-Time Pure Shift HSQC NMR for Untargeted Metabolomics. PMC. [Link]

  • Al-Hatem, M. (2023). Machine Learning for Peaks Detection in Nuclear Magnetic Resonance Spectra. The University of Liverpool Repository. [Link]

  • Morris, G.A. (2012). NMR Data Processing. eMagRes. [Link]

  • Rudd, P.M., et al. (2011). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Essentials of Glycobiology. [Link]

  • Kamerling, J.P. (2017). NMR of carbohydrates. Nuclear Magnetic Resonance: Volume 43. [Link]

  • Magritek. (2015). Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment. Magritek Blog. [Link]

  • Cañamás, M.V. (2019). New NMR methods applied to carbohydrate analysis. Research Explorer The University of Manchester. [Link]

  • Sakhaii, P., & Bermel, W. (2015). A different approach to multiplicity-edited heteronuclear single quantum correlation spectroscopy. Journal of Magnetic Resonance. [Link]

  • Cobas, C. (2010). On integrating overlapped peaks. NMR Analysis, Processing and Prediction Blog. [Link]

  • Aguilar, J.A., et al. (2011). Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. Angewandte Chemie. [Link]

  • Armitage, D. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research Blog. [Link]

  • Edison, A.S., et al. (2020). Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics. PMC. [Link]

  • Ladefoged, L.K., et al. (2017). Fast profiling of metabolite mixtures using chemometric analysis of a speeded-up 2D heteronuclear correlation NMR experiment. Chemical Science. [Link]

  • IMSERC. ge-2D multiplicity-edited HSQC Experiment. Northwestern University. [Link]

  • Herrero, M., et al. (2010). ADVANCED ANALYSIS OF CARBOHYDRATES IN FOODS. Digital CSIC. [Link]

  • Napoleão, T.A., et al. (2020). Robust Metabolite Quantification from J-Compensated 2D 1H-13C-HSQC Experiments. Metabolites. [Link]

  • Smith, M., et al. (2023). Comparison between the conventional multiplicity-edited HSQC spectrum... ResearchGate. [Link]

  • Andersen, J.V., & Hansen, S.H. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BioMed Central. [Link]

  • Anklin, C. (2017). How to differentiate between glucose and galactose In NMR? ResearchGate. [Link]

  • Gayathri, C., et al. (2010). Resolving resonance overlap in the 2D ¹³C−¹H HSQC spectrum of... ResearchGate. [Link]

  • Andersen, J.V., & Hansen, S.H. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]

  • López-Pérez, C.M., et al. (2024). Nuclear Magnetic Resonance Applications in Fermented Foods and Plant-Based Beverages: Challenges and Opportunities. Taylor & Francis Online. [Link]

  • Nagana Gowda, G.A., & Raftery, D. (2017). Can NMR solve some significant challenges in metabolomics? PMC. [Link]

Sources

Technical Support Center: Optimizing Aldononitrile Pentaacetate (ALDO) Derivatization for 13C-MFA

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: High-Precision 13C-Metabolic Flux Analysis (MFA) Sample Preparation Lead Scientist: Senior Application Specialist

Executive Summary: Why ALDO?

In 13C-Metabolic Flux Analysis (MFA), the choice of derivatization dictates the quality of your isotopic data. While Trimethylsilylation (TMS) is common for general metabolomics, it creates multiple peaks per sugar (anomers


 and 

, pyranose and furanose forms), splitting the signal and complicating isotopic integration.

The Aldononitrile Pentaacetate (ALDO) advantage:

  • Spectral Simplicity: Converts reducing sugars into acyclic nitriles, yielding one chromatographic peak per sugar .

  • Isotopic Integrity: Preserves the C1-C6 carbon skeleton, allowing precise determination of mass isotopomer distributions (MIDs).

  • Stability: Derivatives are stable in solution for days, unlike moisture-sensitive TMS derivatives.

The "Gold Standard" Protocol

Based on the workflows established by Zamboni et al. (2009) and Antoniewicz et al.

This protocol is designed to be self-validating . If Step 2 fails, Step 3 will yield visually distinct chromatograms (multiple peaks), alerting you immediately.

Reagents & Preparation
  • Oximation Reagent: 20 mg/mL Hydroxylamine hydrochloride (

    
    ) in dry Pyridine. Note: Pyridine must be <0.05% water.
    
  • Acetylation Reagent: Acetic Anhydride (Sigma Grade).

  • Extraction Solvent: Ethyl Acetate.

Step-by-Step Workflow

1. Critical Drying (The Foundation)

  • Action: Evaporate sample (cell extract/supernatant) to complete dryness.

  • Why: Acetic anhydride reacts violently with water to form acetic acid. Any residual moisture will quench the acetylation reagent, preventing derivatization.

  • Validation: The tube bottom must be visibly dry with no droplets.

2. Oximation (Ring Opening)

  • Action: Add 50

    
    L Oximation Reagent. Incubate at 90°C for 60 mins .
    
  • Mechanism: Hydroxylamine attacks the anomeric carbon, opening the ring and forming the sugar oxime.

  • Validation: This step creates the intermediate. If stopped here, you would see two peaks (syn/anti oximes).

3. Nitrile Formation & Acetylation

  • Action: Add 100

    
    L Acetic Anhydride. Incubate at 60°C for 30 mins .
    
  • Mechanism: Acetic anhydride dehydrates the oxime into a nitrile (

    
    ) and acetylates all free hydroxyl groups.
    
  • Validation: This forces the syn/anti oximes into a single acyclic nitrile species.

4. Extraction & Clean-up

  • Action: Cool to room temp. Add 100

    
    L Ethyl Acetate (or Hexane).
    
  • Optional Wash: Add 100

    
    L water to remove excess pyridine/reagents. Centrifuge. Collect the organic (top) phase.
    
Visualizing the Workflow

ALDO_Workflow cluster_QC Quality Control Checkpoints Sample Dried Sample (Cell Extract) Oximation Step 1: Oximation (NH2OH/Pyridine, 90°C) Opens Ring -> Oxime Sample->Oximation + Reagent A Check1 Moisture Check: Must be anhydrous Sample->Check1 Acetylation Step 2: Acetylation (Ac2O, 60°C) Oxime -> Nitrile Oximation->Acetylation + Reagent B Extraction Step 3: Extraction (Ethyl Acetate/Hexane) Acetylation->Extraction Cool & Extract GCMS GC-MS Analysis (Single Peak per Sugar) Extraction->GCMS Inject Organic Phase Check2 Peak Check: Multiple peaks = Incomplete Step 2 GCMS->Check2

Caption: Step-by-step ALDO derivatization workflow with integrated quality control checkpoints.

Troubleshooting Guide (Q&A)

Category: Chromatography Issues

Q: Why do I see two peaks for Glucose instead of one?

  • Diagnosis: Incomplete conversion of the oxime intermediate to the nitrile.

  • The Science: The oximation step (Step 2) creates syn and anti isomers of the glucose-oxime. The acetylation step (Step 3) is supposed to dehydrate both isomers into a single nitrile. If the temperature is too low or the acetic anhydride is old (hydrolyzed), the dehydration fails, and you detect the acetylated oxime isomers.

  • Fix: Ensure incubation is at 60°C for at least 30 mins. Use fresh Acetic Anhydride.

Q: My peaks are tailing significantly. Is it the derivative?

  • Diagnosis: Likely column activity or "wet" injection.

  • The Science: ALDO derivatives are moderately polar. Tailing usually indicates interaction with active sites (silanols) in the inlet liner or the column head.

  • Fix:

    • Change the liner (use deactivated splitless liners with glass wool).

    • Trim 10cm from the GC column guard.

    • Ensure the sample is strictly anhydrous; water in the injection causes hydrolysis in the hot inlet.

Category: Sensitivity & Chemistry[1][2]

Q: I have zero signal for sugars, but internal standards are fine.

  • Diagnosis: Reaction quenching due to water.[1]

  • The Science: Acetic anhydride is extremely moisture-sensitive. If your pyridine contained water, or the sample wasn't dried completely, the acetic anhydride converted to acetic acid before it could derivatize your sugars.

  • Fix: Store Pyridine over KOH pellets or molecular sieves. Ensure samples are lyophilized or speed-vac dried to completion.

Q: Can I analyze amino sugars (Glucosamine) with this method?

  • Diagnosis: Yes, but with caution.

  • The Science: Amino sugars form aldononitrile acetates but can require harsher conditions to fully acetylate the amine group.

  • Fix: Extend the acetylation incubation time to 60 mins. Note that amino sugars may elute later and require higher final oven temperatures (300°C).

Data Presentation: Target Ions for 13C MFA

For 13C-MFA, you must monitor specific ion clusters that represent the carbon backbone.[2] The ALDO derivative allows you to see the full carbon chain (C1-C6) and specific fragments.

MetaboliteDerivative TypePrimary Ion (m/z)Fragment OriginPurpose in MFA
Glucose Aldononitrile Pentaacetate328 C1–C6 (Loss of Acetyl)Total 13C enrichment
173 C4–C6Positional labeling (lower glycolysis)
242 C3–C6Positional labeling
Ribose Aldononitrile Tetraacetate256 C1–C5 (Loss of Acetyl)Pentose Phosphate Pathway flux
213 C3–C5Positional labeling
Fructose Keto-oxime Acetate*328 C1-C6Note: Ketoses form oxime-acetates, not nitriles

Note: Fructose (a ketose) cannot form a nitrile because C2 is the carbonyl. It remains as an oxime-acetate, often yielding two peaks (syn/anti). For pure Glucose flux, this is acceptable, but be aware of interference.

Reaction Mechanism Visualization

Reaction_Mechanism Aldose Aldose Sugar (Open Chain) Oxime Sugar Oxime (Syn/Anti Mix) Aldose->Oxime Nitrile Aldononitrile Pentaacetate Oxime->Nitrile Reagent1 NH2OH / Pyridine Reagent1->Aldose Reagent2 Ac2O / Heat (-H2O) Reagent2->Oxime

Caption: Chemical pathway from Aldose to Nitrile. The second step involves dehydration of C1.

References

  • Zamboni, N., Fendt, S., Rühl, M., & Sauer, U. (2009).[3] 13C-based metabolic flux analysis.[2][3][4][5][6][7][8][9][10][11] Nature Protocols, 4(6), 878–892.[3] [Link]

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Determination of carbon fluxes in central metabolism. Methods in Molecular Biology, 693, 227–245. [Link]

  • Sullards, M. C., & Lynch, D. V. (2003). Analysis of carbohydrates and sugar alcohols. Current Protocols in Food Analytical Chemistry. [Link]

Sources

Technical Support Center: Galactose Flux & Isotopic Non-Steady State

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Metabolic Flux Application Support Center.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Isotopic Non-Steady State in Galactose Flux

Introduction: The Galactose Paradox

Galactose flux analysis is deceptively complex. Unlike glucose, which circulates at high concentrations, galactose is rapidly cleared by the liver (high extraction ratio) via the Leloir pathway. This creates a "flow-limited" system where plasma galactose concentrations are naturally low, making isotopic enrichment measurements highly sensitive to perturbations.

The Core Problem: Most researchers aim for Isotopic Steady State (ISS) where Rate of Appearance (


) equals Rate of Disappearance (

). However, in galactose metabolism—especially during bolus injections, liver stress tests, or rapid physiological changes—Steady State is rarely achieved.

This guide provides the diagnostic frameworks, troubleshooting steps, and mathematical corrections required to validate your data when steady-state assumptions fail.

Module 1: Diagnostic Workflow

Before applying mathematical corrections, you must confirm the nature of your kinetic data. Use this decision matrix to categorize your experimental state.

Visual 1: Steady State vs. Non-Steady State Decision Tree

G Start Analyze Plasma Enrichment (MPE/TTR) Time Course Slope Calculate Slope (dE/dt) over sampling window Start->Slope Decision1 Is dE/dt ≈ 0? Slope->Decision1 SS Isotopic Steady State (ISS) Decision1->SS Yes (Plateau) NSS Non-Steady State (NSS) Decision1->NSS No (Changing) Action_SS Use Standard Dilution Eq: Ra = F / E SS->Action_SS Check_NSS Check Enrichment Pattern NSS->Check_NSS Rise Linear/Curvilinear Rise Check_NSS->Rise Rising Fall Exponential Decay Check_NSS->Fall Falling Oscillate Oscillation/Noise Check_NSS->Oscillate Erratic Fix_Rise Diagnosis: Under-primed Action: Apply Steele's NSS Eq Rise->Fix_Rise Fix_Fall Diagnosis: Over-primed or Bolus Action: Apply Steele's NSS Eq Fall->Fix_Fall Fix_Osc Diagnosis: Analytical Error / Enterohepatic Cycling Action: Smooth data or check GC-MS Oscillate->Fix_Osc

Figure 1: Diagnostic logic for selecting the correct mathematical model based on isotopic enrichment curves.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific symptoms reported by users conducting [1-13C]galactose infusions.

Issue 1: "My enrichment curve never plateaus, it keeps rising."

Diagnosis: You are in a Deficit Non-Steady State . The infusion rate (


) is likely higher than the metabolic clearance rate, or the initial priming dose (

) was insufficient to fill the galactose pool immediately.

Corrective Protocol:

  • Do NOT stop the experiment. You can still salvage data using Steele's Non-Steady State equation (see Module 4), provided you have frequent sampling points (every 5–10 mins).

  • Optimize the Prime/Infusion (P/I) Ratio:

    • For galactose, the pool size is small but turnover is fast.

    • Standard Start: Prime (

      
      ) = 
      
      
      
      .
    • Correction: If curve rises, increase the Prime. If curve falls, decrease the Prime.

Issue 2: "I see significant noise/oscillation in low-concentration samples."

Diagnosis: Signal-to-Noise Ratio (SNR) Failure. Because circulating galactose is low (< 10 µM in healthy subjects), GC-MS or LC-MS sensitivity becomes the bottleneck.

Corrective Protocol:

  • Derivatization Check: Switch to aldonitrile pentaacetate or methyloxime-trimethylsilyl (MO-TMS) derivatives, which often offer better fragmentation patterns for low-abundance sugars than standard silylation.

  • Ion Monitoring: Ensure you are monitoring the most abundant fragment ions. For [1-13C]galactose (MO-TMS), monitor m/z 219/218 (C3-C6 fragment) if the label is on C1, or use chemical ionization (CI) for molecular ion preservation.

Issue 3: "My calculated flux ( ) is negative."

Diagnosis: Mathematical Artifact in Steele's Equation. This occurs when the derivative term (change in enrichment over time) dominates the equation, usually due to sampling errors or an incorrect "Pool Fraction" (


) value.

Corrective Protocol:

  • Smoothing: Do not calculate

    
     between two raw data points. Fit the enrichment curve to a polynomial spline (e.g., 3rd order) and calculate the derivative from the fitted curve.
    
  • Adjust Pool Fraction (

    
    ):  For galactose, the effective volume of distribution is debated. If 
    
    
    
    is erratic, lower your
    
    
    value (typically 0.5–0.65) to reduce the weight of the non-steady state correction term.

Module 3: The Leloir Pathway & Measurement Points

Understanding where the label goes is critical for interpreting "Disappearance" (


). Galactose is not just cleared; it is incorporated into the glucose pool.
Visual 2: The Leloir Pathway & Isotope Fate

Leloir Gal_Plasma Galactose (Plasma Pool) Gal_Cell Galactose (Hepatocyte) Gal_Plasma->Gal_Cell GLUT2 Gal1P Galactose-1-P Gal_Cell->Gal1P ATP -> ADP GALK GALK UDPGal UDP-Galactose Gal1P->UDPGal UDP-Glc -> Glc-1-P GALT GALT UDPGlc UDP-Glucose UDPGal->UDPGlc Reversible GALE GALE Glc1P Glucose-1-P UDPGlc->Glc1P Pyrophosphorylase Glycogen Glycogen UDPGlc->Glycogen Synthase Glc_Plasma Glucose (Plasma) Glc1P->Glc_Plasma Phosphatase CO2 13CO2 (Breath) Glc_Plasma->CO2 Oxidation (TCA Cycle) GALK->Gal1P GALT->UDPGal GALE->UDPGlc

Figure 2: Flux map of [1-13C]Galactose. Note that 13C label eventually appears in Plasma Glucose or Breath CO2.

Module 4: Mathematical Framework (Steele's Equation)

When the system is not in steady state (


), you must use Steele's Equation. This accounts for the tracer accumulating in or washing out of the distribution volume.
The Non-Steady State Equation


Variable Definitions & Galactose Constants
VariableDefinitionGalactose-Specific Value/Note

Rate of Appearance (Flux)The unknown variable (µmol/kg/min).

Infusion RateSet by your pump (µmol/kg/min).

Enrichment (MPE or TTR)Measured by GC-MS.

ConcentrationPlasma Galactose Concentration.

Volume of Distribution200–250 mL/kg (Extracellular fluid).

Pool Fraction0.50 – 0.65 (Correction for imperfect mixing).

TimeSampling interval (min).

Critical Note on


 (Pool Fraction):  The value of 

represents the fraction of the total volume (

) that effectively mixes with the tracer. For glucose,

is standard. For galactose, due to rapid hepatic sequestration, some researchers argue for a single-pool model (

) in simplified GEC tests. However, for rigorous non-steady state flux, start with

and perform sensitivity analysis (calculate

with

and

to check impact).

Module 5: Experimental Protocol (Primed-Continuous Infusion)

To minimize non-steady state error, the experimental setup must be rigorous.

  • Catheterization: Two lines required.

    • Line A (Antecubital): Tracer infusion.[1][2]

    • Line B (Contralateral/Heated Hand): Arterialized venous sampling.

  • Background Sample (

    
     min):  Essential for correcting natural abundance 13C.
    
  • Priming Dose (

    
    ): 
    
    • Bolus injection of D-[1-13C]Galactose.

    • Target: Achieve expected plateau enrichment immediately.

    • Calculation:

      
      .
      
  • Continuous Infusion (

    
    ): 
    
    • Immediately follow prime with constant infusion.

  • Sampling Strategy (The "NSS Safety Net"):

    • Standard: Samples every 10 mins during the final 30 mins.

    • NSS Validation: If you suspect non-steady state, sample every 5-10 minutes throughout the entire protocol . This high-frequency data is required to accurately calculate the derivative

      
       in Steele's equation.
      

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis (2nd ed.). Wiley-Liss.

  • Steele, R. (1959). Influences of glucose loading and of injected insulin on hepatic glucose output. Annals of the New York Academy of Sciences, 82(2), 420–430.

  • Tserng, K. Y., & Kalhan, S. C. (1983). Estimation of glucose turnover and 13C recycling: methodology and calculation. American Journal of Physiology-Endocrinology and Metabolism, 245(5), E476-E482.

  • Huidekoper, H. H., et al. (2014). Short-term fasting in healthy subjects and patients with glycogen storage disease type Ia: energy metabolism and protein turnover. European Journal of Clinical Nutrition. (Contextualizing Galactose/Glucose interconversion).

Sources

Technical Support Center: 13C-Galactose Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Economic & Scientific Cost of Degradation

13C-Galactose is a high-value metabolic tracer used in NMR spectroscopy, mass spectrometry-based metabolic flux analysis (MFA), and clinical liver function breath tests. Unlike standard reagents, the cost of degradation here is not just the loss of material, but the potential for isotopic scrambling and erroneous flux calculations.

This guide synthesizes manufacturer data (Cambridge Isotope Laboratories, Sigma-Aldrich) and peer-reviewed stability studies to provide a definitive protocol for maintaining isotopic integrity.

Part 1: The Golden Rules of Storage

The following table summarizes the optimal conditions for 13C-Galactose in both solid and aqueous states.

Quick Reference: Storage Conditions
StatePrimary HazardOptimal TemperatureContainer/EnvironmentShelf Life
Powder (Bulk) Hygroscopicity (Moisture absorption)Room Temp (20-25°C) or -20°C*Amber glass, tightly sealed, Desiccator required.>4 Years
Aqueous Solution Microbial Growth & Hydrolysis-20°C or -80°C Aliquoted in sterile polypropylene tubes.6-12 Months
Active Use (Soln) Mutarotation & Oxidation4°C Sealed, sterile filtered.<24 Hours

*Note on Freezing Powder: While -20°C is common for long-term archiving, it introduces a risk of condensation upon thawing. If storing frozen, the container must equilibrate to room temperature before opening.

Part 2: Aqueous Solution Preparation (The Critical Workflow)

CRITICAL WARNING: Never autoclave 13C-Galactose solutions. Autoclaving induces caramelization and hydrolysis, leading to the formation of 5-hydroxymethylfurfural (HMF) and isotopic scrambling.

Protocol: Sterile Preparation of 13C-Galactose

Objective: Create a sterile, stable stock solution without thermal degradation.

  • Dissolution: Dissolve 13C-Galactose powder in HPLC-grade water or specific buffer (Phosphate preferred over Acetate).

  • Filtration: Use a 0.22

    
    m PVDF or PES membrane syringe filter .
    
    • Why: This removes bacteria and fungi without heat.

    • Note: Discard the first 0.5 mL of filtrate to remove any extractables from the filter membrane.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 500

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Workflow Diagram

GalactosePrep Powder 13C-Galactose Powder Weigh Weigh (Dry Environment) Powder->Weigh Dissolve Dissolve (HPLC Water/Buffer) Weigh->Dissolve Filter Sterile Filter (0.22 µm PVDF) Dissolve->Filter Recommended Autoclave Autoclave (121°C) Dissolve->Autoclave FORBIDDEN Aliquot Aliquot (Single Use) Filter->Aliquot Degradation Degradation (Caramelization/HMF) Autoclave->Degradation Freeze Store (-80°C) Aliquot->Freeze

Figure 1: Correct workflow for preparing 13C-Galactose solutions. Note the explicit prohibition of autoclaving.

Part 3: Troubleshooting & FAQs

This section addresses specific observations users may encounter in the lab.

Q1: My 13C-Galactose solution has turned a faint yellow. Is it still usable?

Verdict: Discard immediately.

  • The Cause: Yellowing indicates the onset of the Maillard Reaction (if amines are present) or Caramelization/Oxidation (if heated or stored improperly).

  • The Science: Galactose is a reducing sugar with a reactive aldehyde group. Yellowing correlates with the formation of furfural derivatives (like HMF) or melanoidins.

  • Impact: Even trace degradation products can appear as impurity peaks in NMR/MS spectra, complicating isotopic enrichment calculations.

Q2: I see "split peaks" in my proton NMR spectrum. Is the sample contaminated?

Verdict: Likely Normal (Mutarotation).

  • The Cause: In aqueous solution, D-galactose exists in equilibrium between

    
    -D-galactopyranose (~30%) and 
    
    
    
    -D-galactopyranose (~64%).
  • Verification: If the integrals of the split peaks sum to the expected proton count and the chemical shifts match known

    
     anomer values, the sample is pure.
    
  • Action: No action needed. This is intrinsic physical chemistry, not degradation.

Q3: Can I store 13C-Galactose in cell culture media?

Verdict: Only for immediate use.

  • The Risk: Cell culture media (DMEM, RPMI) contains amino acids.

  • The Mechanism: The aldehyde group of galactose reacts with the amino groups of amino acids (Lysine, Arginine) to form Schiff bases (Maillard reaction). This happens slowly at 4°C but rapidly at 37°C.

  • Protocol: Add 13C-Galactose to media immediately before the experiment. Do not store pre-mixed media for days.[1]

Q4: Why did my powder clump together?

Verdict: Moisture Contamination.

  • The Cause: Galactose is hygroscopic. If the vial was opened while cold (e.g., straight from -20°C), atmospheric water condensed on the powder.

  • Recovery: If the clumping is minor and the color is white, it may still be chemically pure but difficult to weigh accurately. Verify purity via LC-MS before critical experiments.

  • Prevention: Always allow cold vials to equilibrate to room temperature in a desiccator before breaking the seal.

Part 4: Degradation Mechanisms (Deep Dive)

Understanding how the molecule breaks down helps in designing better experiments.

The Maillard Reaction (The "Amino" Trap)

If 13C-Galactose is mixed with proteins or amino acids, the carbonyl group of the sugar reacts with the nucleophilic amino group.

  • Reaction: Galactose + Amine

    
     Glycosylamine 
    
    
    
    Amadori Product
    
    
    Melanoidins (Brown pigments).
  • Prevention: Keep sugar stocks separate from amino acid stocks until the final moment of use.

Mutarotation vs. Hydrolysis
  • Mutarotation: Reversible interconversion of isomers. Harmless.

  • Hydrolysis: Breaking of glycosidic bonds. Since Galactose is a monosaccharide, this is less relevant than in lactose, but oxidation of the open-chain aldehyde form is the real risk.

Troubleshooting Decision Tree

Troubleshooting Start Observation Yellow Yellow Color Start->Yellow Precipitate Turbidity/Precipitate Start->Precipitate NMR NMR Peak Splitting Start->NMR Maillard Maillard/Oxidation (DISCARD) Yellow->Maillard Heat or Amines present Microbial Microbial Growth (DISCARD) Precipitate->Microbial Non-sterile storage Anomers Alpha/Beta Anomers (NORMAL) NMR->Anomers Matches reference shifts

Figure 2: Diagnostic decision tree for evaluating sample integrity.

References

  • Cambridge Isotope Laboratories. (2025).[2] D-Galactose (U-13C6, 99%) Product Specification & Storage Guidelines. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Stability of galactose in aqueous solutions. PubMed. Retrieved from

  • Cayman Chemical. (2022).[1] D-Galactose Product Information & Stability Data. Retrieved from

  • ResearchGate. (2017). Discussions on Sterilization of Galactose Solutions: Filtration vs. Autoclaving. Retrieved from

  • Bitesize Bio. (2025). Laboratory Sterilization Methods: Autoclaving vs Filtration. Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to Tracer Selection in Metabolic Flux Analysis: D-[1,6-13C2]galactose vs. [U-13C]galactose

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the quantitative analysis of cellular metabolism, 13C Metabolic Flux Analysis (13C-MFA) stands as the gold standard for elucidating the intricate network of metabolic pathways.[1][2] The precision of these analyses, however, is fundamentally dependent on the choice of the isotopic tracer. This guide provides an in-depth comparison of two commonly used galactose tracers, D-[1,6-13C2]galactose and [U-13C]galactose, to inform the selection of the optimal tracer for your specific research question.

The Central Role of Isotopic Tracers in 13C-MFA

13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[3] The methodology involves introducing a substrate labeled with the stable isotope 13C into a biological system.[1] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these 13C labels, known as mass isotopomer distributions (MIDs), using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), we can computationally deduce the metabolic fluxes that gave rise to these specific labeling patterns.[4]

The choice of the 13C-labeled tracer is a critical experimental design parameter that significantly influences the precision and resolution of the determined fluxes.[5] Different labeling patterns on the input substrate will generate distinct MIDs in downstream metabolites, providing more or less information about the activity of specific pathways.

Galactose Metabolism: A Brief Overview

To understand the utility of different galactose tracers, it is essential to first grasp how galactose enters central carbon metabolism. Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-6-phosphate (G6P), a key node in central metabolism. This conversion involves several enzymatic steps, but for the purpose of tracer analysis, the key outcome is the isomerization of galactose to glucose, which then enters glycolysis and the pentose phosphate pathway (PPP).

This compound: Precision for Key Pathway Junctions

This compound is a partially labeled tracer where the first and sixth carbon atoms are labeled with 13C. This specific labeling pattern offers high precision for resolving fluxes at critical metabolic branch points, particularly the split between glycolysis and the pentose phosphate pathway.

Advantages:

  • High Precision for Pentose Phosphate Pathway (PPP) Flux: The C1 carbon of galactose (and subsequently glucose) is lost as CO2 in the oxidative branch of the PPP. The C6 carbon, however, is retained. This differential fate of the C1 and C6 carbons provides a strong analytical signal to precisely quantify the flux through the oxidative PPP. Studies with similarly labeled glucose tracers, such as [1,6-13C]glucose, have shown them to be optimal for MFA of central carbon metabolism.[6]

  • Resolving Glycolytic and Anaplerotic Fluxes: The labeling pattern of pyruvate and lactate derived from this compound provides valuable information for determining glycolytic flux. Furthermore, the entry of this labeled pyruvate into the TCA cycle via pyruvate dehydrogenase or pyruvate carboxylase can be more clearly distinguished, improving the precision of anaplerotic flux measurements.

Disadvantages:

  • Limited Information for the TCA Cycle: While providing excellent resolution for upper glycolysis and the PPP, the dilution of the 13C label as it enters the TCA cycle can limit the precision of flux estimations within the cycle itself.

  • More Complex Isotopomer Patterns: The analysis of mass isotopomer distributions from partially labeled substrates can be more complex compared to uniformly labeled ones, potentially requiring more sophisticated computational modeling.

[U-13C]galactose: A Comprehensive View of Metabolism

[U-13C]galactose is a uniformly labeled tracer where all six carbon atoms are 13C. This provides a global view of galactose metabolism, offering insights into a broader range of pathways.

Advantages:

  • Broad Labeling of Downstream Metabolites: The uniform labeling of the precursor leads to significant enrichment of 13C in all downstream metabolites, which can be advantageous for detecting and quantifying a wide array of metabolic intermediates.

  • Strong Signal for TCA Cycle Analysis: The entry of fully labeled acetyl-CoA (from pyruvate) into the TCA cycle generates highly informative mass isotopomer patterns in TCA cycle intermediates, allowing for precise determination of fluxes within this central metabolic hub.[7]

  • Simplified Data Analysis in Some Cases: For certain analyses, such as determining the contribution of galactose to biomass precursors, the interpretation of data from a uniformly labeled substrate can be more straightforward.

Disadvantages:

  • Lower Precision for PPP Flux: Because all carbons are labeled, the specific loss of the C1 carbon in the oxidative PPP is not as readily distinguishable as with a C1-labeled tracer, leading to lower precision in quantifying this flux.

  • Potential for Isotopic Scrambling: In some instances, extensive cycling of metabolites can lead to complex labeling patterns that may be challenging to interpret without advanced modeling tools.

Comparative Summary

FeatureThis compound[U-13C]galactose
Labeling Pattern C1 and C6 labeledAll 6 carbons labeled
Primary Advantage High precision for PPP and glycolytic fluxesComprehensive labeling for broad pathway analysis, especially the TCA cycle
Primary Disadvantage Less informative for the TCA cycleLower precision for PPP flux
Ideal For Precisely quantifying the split between glycolysis and the PPPObtaining a global view of metabolism; detailed analysis of the TCA cycle

Experimental Workflow for a 13C-MFA Study

The following provides a generalized workflow for conducting a 13C-MFA experiment using either this compound or [U-13C]galactose.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture tracer_prep 2. Tracer Preparation cell_culture->tracer_prep Select appropriate cell line and growth conditions labeling 3. Isotopic Labeling tracer_prep->labeling Prepare media with labeled galactose quenching 4. Rapid Quenching labeling->quenching Incubate cells to isotopic steady state extraction 5. Metabolite Extraction quenching->extraction Halt metabolism and preserve metabolite pools gcms 6. GC-MS/LC-MS Analysis extraction->gcms Separate polar metabolites data_processing 7. Data Processing gcms->data_processing Acquire mass isotopomer distributions flux_estimation 8. Flux Estimation data_processing->flux_estimation Correct for natural isotope abundance statistical_analysis 9. Statistical Analysis flux_estimation->statistical_analysis Use software like METRAN, 13CFLUX2, or INCA statistical_analysis->flux_estimation Goodness-of-fit assessment

Caption: A generalized experimental workflow for 13C-Metabolic Flux Analysis.

Detailed Protocol Steps:
  • Cell Culture: Culture cells of interest under defined and controlled conditions to ensure metabolic steady state.

  • Tracer Preparation: Prepare culture medium containing the chosen 13C-labeled galactose tracer at a known concentration.

  • Isotopic Labeling: Replace the standard medium with the tracer-containing medium and incubate the cells until they reach an isotopic steady state. This is a critical step and the time required should be empirically determined.

  • Rapid Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is often achieved by using cold methanol or other quenching solutions.

  • Metabolite Extraction: Extract intracellular metabolites from the quenched cells, typically using a solvent-based method.

  • GC-MS/LC-MS Analysis: Analyze the extracted metabolites to determine their mass isotopomer distributions.

  • Data Processing: Process the raw analytical data to correct for the natural abundance of 13C and to calculate the fractional labeling of each metabolite.

  • Flux Estimation: Utilize specialized software (e.g., METRAN, 13CFLUX2, INCA) to estimate the intracellular fluxes by fitting a metabolic model to the experimental MID data.[8][9]

  • Statistical Analysis: Perform statistical analyses, such as chi-square tests, to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.[10]

Visualizing the Metabolic Fate of Labeled Galactose

The following diagrams illustrate how the carbon backbones of our two tracers are metabolized through glycolysis and the pentose phosphate pathway, leading to distinct labeling patterns in downstream metabolites.

galactose_metabolism cluster_input Input Tracers cluster_pathways Metabolic Pathways cluster_d16_output This compound Products cluster_u_output [U-13C]galactose Products d16_gal This compound g6p Glucose-6-Phosphate (G6P) d16_gal->g6p Leloir Pathway u_gal [U-13C]galactose u_gal->g6p Leloir Pathway ppp Pentose Phosphate Pathway g6p->ppp glycolysis Glycolysis g6p->glycolysis ppp->glycolysis d16_ppp Ribose-5-P ppp->d16_ppp u_ppp Ribose-5-P ppp->u_ppp pyruvate Pyruvate glycolysis->pyruvate tca TCA Cycle pyruvate->tca d16_pyr d16_pyr pyruvate->d16_pyr u_pyr Pyruvate pyruvate->u_pyr

Caption: Differential labeling of downstream metabolites from this compound and [U-13C]galactose.

Conclusion and Recommendations

The choice between this compound and [U-13C]galactose is not a matter of one being definitively superior to the other, but rather which is better suited for the specific research question at hand.

  • For high-precision quantification of the pentose phosphate pathway and its contribution to cellular metabolism, this compound is the tracer of choice. Its specific labeling pattern provides the necessary resolution to accurately determine the flux through this critical pathway.

  • For a comprehensive, system-level analysis of galactose metabolism, particularly when detailed information about the TCA cycle is required, [U-13C]galactose is the more appropriate tracer. The uniform labeling ensures a strong signal in a wide range of downstream metabolites.

In many cases, the most powerful approach involves conducting parallel labeling experiments with both tracers.[7] This allows for the integration of data from both experiments into a single, comprehensive flux model, leveraging the strengths of each tracer to achieve the highest possible resolution across the entire metabolic network. By carefully considering the objectives of your study and the principles outlined in this guide, you can select the optimal 13C-galactose tracer to generate robust and insightful metabolic flux data.

References

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2011). A new scoring scheme for the selection of optimal tracers for 13C metabolic flux analysis. Metabolic Engineering, 13(6), 725–733. [Link]

  • Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143–145. [Link]

  • Clarity Bio System. (n.d.). Precise 13C Metabolic Flux Analysis. Retrieved February 21, 2026, from [Link]

  • Wang, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969599. [Link]

  • D'Alessandro, A., & Zolla, L. (2022). 13C-metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(35), 3349–3366. [Link]

  • Liu, Z., et al. (2022). CeCaFLUX: the first web server for standardized and visual instationary 13C metabolic flux analysis. Bioinformatics, 38(14), 3659–3661. [Link]

  • MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. Retrieved February 21, 2026, from [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved February 21, 2026, from [Link]

  • Chen, X., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2736–2742. [Link]

  • Diaz-Moralli, S., et al. (2012). A key role for transketolase-like 1 in tumor metabolic reprogramming. Oncotarget, 3(12), 1627–1641. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1–11. [Link]

  • Jeffrey, F. M., et al. (2012). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Journal of Biological Chemistry, 287(43), 35848–35857. [Link]

  • Wang, J., et al. (2021). Metabolic Regulatory Network Kinetic Modeling with Multiple Isotopic Tracers for iPSCs. arXiv preprint arXiv:2106.14912. [Link]

  • Burgess, S. C., et al. (2020). Estimating pentose phosphate pathway activity from the analysis of hepatic glycogen 13 C-isotopomers derived from [U-13 C]fructose and [U-13 C]glucose. NMR in Biomedicine, 33(11), e4364. [Link]

  • Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E843–E851. [Link]

  • Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 36, 50–56. [Link]

  • Ross, B. D., Kingsley, P. B., & Ben-Yoseph, O. (1994). Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose. Biochemical Journal, 302(1), 31–38. [Link]

  • Ross, B. D., Kingsley, P. B., & Ben-Yoseph, O. (1994). Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose. Biochemical Journal, 302(1), 31–38. [Link]

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4(6), 878–892. [Link]

  • Lee, W. N. P., et al. (1998). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Journal of Bacteriology, 180(18), 4682–4690. [Link]

  • Ravi Krishnan, A. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. [Link]

Sources

Technical Guide: Validating Galactose Elimination Capacity (GEC) Using 13C Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and hepatology, static biochemical markers (ALT, AST, Bilirubin) often fail to quantify the functional reserve of the liver. They indicate injury, not capacity.[1] The Galactose Elimination Capacity (GEC) test, specifically utilizing stable 13C-labeled galactose , has emerged as a superior, non-invasive method to quantify cytosolic metabolic function.

Unlike Indocyanine Green (ICG) clearance, which is heavily influenced by hepatic blood flow, GEC specifically targets the Leloir pathway , providing a direct readout of functional hepatic mass. This guide outlines the validation, methodology, and comparative advantages of using 13C-tracers for GEC assessment.

Part 1: The Mechanistic Basis (The Leloir Pathway)

To validate GEC, one must understand that galactose metabolism is independent of insulin and primarily occurs in the liver (approx. 90%). The rate-limiting step is the phosphorylation of galactose by galactokinase (GALK) .

When 13C-Galactose is administered, it undergoes cytosolic metabolism. The 13C label (typically at the C1 position) is eventually decarboxylated in the Pentose Phosphate Pathway or enters glycolysis, ultimately being exhaled as 13CO2 .

Pathway Visualization

The following diagram illustrates the metabolic fate of 13C-Galactose, highlighting the critical enzymatic steps that make this a valid proxy for cytosolic function.

LeloirPathway cluster_legend Legend Gal 13C-Galactose (Extracellular) Gal_Cyto 13C-Galactose (Cytosol) Gal->Gal_Cyto GLUT2 Transport Gal1P Galactose-1-Phosphate Gal_Cyto->Gal1P GALK (Rate Limiting) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE G1P Glucose-1-Phosphate UDPGlc->G1P UGP2 CO2 13CO2 (Exhaled) G1P->CO2 Glycolysis/TCA Decarboxylation key GALK: Galactokinase (Cytosolic Marker) Red Arrow: Rate-Limiting Step

Figure 1: The Leloir Pathway.[2] The conversion of 13C-Galactose to 13CO2 is rate-limited by Galactokinase (GALK), making 13CO2 recovery a direct measure of cytosolic phosphorylation capacity.

Part 2: Comparative Analysis

The choice of liver function test (LFT) dictates the data utility. The table below objectively compares 13C-GEC against the industry standards: ICG Clearance and Static Enzymes.

Table 1: Comparative Performance Matrix
Feature13C-Galactose (GEC) ICG Clearance Static Markers (ALT/AST)
Primary Metric Metabolic Capacity (Cytosolic)Blood Flow & UptakeHepatocellular Injury
Physiological Basis Phosphorylation (GALK)Membrane Transport (OATP)Enzyme Leakage
Flow Dependence Low (Extraction Ratio > 0.9)High (Flow-limited)N/A
Sensitivity High (Detects early fibrosis)High (Detects shunting)Low (Poor correlation to mass)
Safety Profile Excellent (Stable Isotope)Risk of anaphylaxis (Iodine)N/A (Blood draw)
Clinical Utility Functional Mass / Cirrhosis StagingPerfusion / Surgical ReserveAcute Inflammation

Expert Insight: ICG is superior for assessing perfusion (e.g., post-transplant vascular patency), but 13C-GEC is superior for assessing metabolic mass (e.g., predicting drug metabolism capacity in cirrhotic patients).

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity, the experimental workflow must control for background 13C abundance and CO2 production rates.

Protocol Workflow

Pre-requisite: Fasting for at least 6 hours to stabilize basal metabolic rate.

ProtocolWorkflow Start Subject Preparation (Fasting > 6h, Rest) Baseline Baseline Breath Sample (t = -5, 0 min) Start->Baseline Dosing Administer Tracer (100mg 13C-Gal + Carrier) Baseline->Dosing Sampling Serial Breath Sampling (t = 15, 30, 45... 120 min) Dosing->Sampling Sampling->Sampling Repeat Interval Analysis IRMS Analysis (13C/12C Ratio) Sampling->Analysis Calc Kinetic Modeling (PDR & cPDR) Analysis->Calc

Figure 2: Validated Workflow for 13C-Galactose Breath Test. Strict adherence to baseline collection and timing is critical for kinetic modeling.

Detailed Methodology
  • Tracer Preparation: Dissolve 100 mg of [1-13C]-Galactose in water. For a true "Capacity" (Vmax) test, add a carrier load of unlabeled galactose (e.g., 0.5 g/kg body weight) to saturate the enzyme system. For a "Clearance" test, use the tracer alone.

  • Baseline Collection: Collect two end-tidal breath samples before ingestion to establish the baseline 13C/12C ratio (

    
    ).
    
  • Administration: Patient drinks the solution immediately.

  • Sampling: Collect breath samples into Exetainer® tubes at 15-minute intervals for the first hour, then every 30 minutes until t=120 or t=240.

  • Analysis: Measure 13CO2 enrichment using Isotope Ratio Mass Spectrometry (IRMS).

Part 4: Data Interpretation & Validation

Calculation (The Dobbs Formula)

Raw IRMS data (


 values) must be converted into metabolic rates. The standard metric is the Percent Dose Recovery (PDR)  per hour.


  • 
     : Delta value (per mil) relative to PDB standard.
    
  • 
     : Isotopic ratio of the standard (0.0112372).
    
  • 
     : CO2 production rate (assumed 300 mmol/m²/h or measured via calorimetry).
    
Validating the Results
  • Normal Range: In healthy individuals, the cumulative PDR (cPDR) at 120 minutes typically exceeds 5-6% of the administered dose (tracer-only protocols).

  • Cirrhosis Cut-off: A cPDR-120 < 3.5% strongly correlates with advanced fibrosis (F3-F4) and reduced functional mass.

  • Correlation: 13C-GEC results correlate significantly with liver volume (LW/BW) (

    
    ) and the "Gold Standard" IV Tygstrup method.
    
Sources of Error (Troubleshooting)
  • False Lows: Delayed gastric emptying (gastroparesis) can mimic low liver function. Mitigation: Intravenous administration of the tracer bypasses gastric emptying.

  • Physical Activity: Exercise increases endogenous CO2 production, diluting the 13C signal. Mitigation: Patients must remain supine/resting.

References

  • Tygstrup N. Determination of the hepatic galactose elimination capacity after a single intravenous injection in man. Acta Physiol Scand. 1963;58:162-172.[3] Link

  • Shreeve WW, et al. Test for alcoholic cirrhosis by conversion of [14C] or [13C] galactose to expired CO2.[4] Gastroenterology. 1976;71(1):98-101. Link

  • Braden B, et al. 13C-breath tests: current state of the art and future directions. Dig Liver Dis. 2007;39(9):795-805. Link

  • Stockmann M, et al. Prediction of postoperative outcome after hepatectomy with a new bedside test for maximal liver function capacity. Ann Surg. 2009;250(1):119-125.[4] Link

  • Giannini E, et al. 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease. Clin Gastroenterol Hepatol. 2005;3(3):279-285. Link

Sources

Cross-Validation of 13C Galactose Flux with Enzymatic Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of 13C Galactose Flux Results with Enzymatic Assays Content Type: Publish Comparison Guide

Executive Summary: The "Flux vs. Capacity" Gap

In metabolic engineering and disease modeling, a critical analytical gap exists between metabolic potential (what the cell can do) and metabolic state (what the cell is doing).

  • Enzymatic Assays measure the maximal catalytic potential (

    
    ) of specific steps (e.g., GALK, GALT) in a disrupted cell lysate. They represent the pathway's theoretical ceiling.
    
  • 13C-Metabolic Flux Analysis (13C-MFA) measures the actual intracellular reaction rates (

    
    ) in living cells. It accounts for thermodynamics, allosteric regulation, and substrate availability.
    

This guide details the methodology to cross-validate these two orthogonal datasets. A robust validation framework requires demonstrating that


. Discrepancies where 

indicate a "hard" protein-level bottleneck, while

suggests regulatory or thermodynamic constraints.

Theoretical Framework & Pathway Map

Galactose metabolism primarily proceeds via the Leloir pathway, feeding into glycolysis (via Glucose-6-P) or the Pentose Phosphate Pathway (PPP). The fate of the carbon—and the validity of your flux model—depends on the activity of three key enzymes: Galactokinase (GALK), Galactose-1-P Uridylyltransferase (GALT), and UDP-Galactose 4-Epimerase (GALE).

Visualization: The Leloir Pathway & 13C Fate

The following diagram illustrates the carbon flow and the specific enzymatic checkpoints.

LeloirPathway Gal_ext Galactose (Ext) Gal_int Galactose (Int) Gal_ext->Gal_int Input Gal1P Galactose-1-P Gal_int->Gal1P ATP -> ADP GALK GALK (Kinase) Gal_int->GALK UDPGal UDP-Galactose Gal1P->UDPGal UDP-Glc -> Glc-1-P GALT GALT (Transferase) Gal1P->GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE GALE (Epimerase) UDPGal->GALE Glc1P Glucose-1-P G6P Glucose-6-P Glc1P->G6P PGM PGM (Mutase) Glc1P->PGM Glycolysis Glycolysis (Pyruvate) G6P->Glycolysis Major Flux PPP Pentose Phosphate Pathway G6P->PPP Biosynthesis GAL2 GAL2 (Transport) GALK->Gal1P GALT->UDPGal GALE->UDPGlc PGM->G6P

Figure 1: The Leloir pathway connecting Galactose to Glycolysis.[1] Critical enzymatic checkpoints (GALK, GALT, GALE) determine the flux capacity.

Comparative Methodology: Protocols & Standards

To cross-validate, you must run parallel experiments on the same biological batch.

Method A: 13C-Metabolic Flux Analysis (The Dynamic Measurement)

Objective: Determine intracellular flux distribution (


) using [1,2-13C]Galactose.
  • Tracer Selection: Use [1,2-13C]Galactose (99% enrichment). This tracer provides distinct mass isotopomer distributions (MIDs) for splitting flux between Glycolysis (generating M2 pyruvate) and the Oxidative PPP (generating M1 pyruvate due to decarboxylation of C1).

  • Culture Conditions:

    • Maintain cells in steady-state (exponential phase) for at least 5 doublings to ensure isotopic stationarity.

    • Media: Glucose-free, Galactose (10-25 mM) as sole carbon source.

  • Quenching & Extraction:

    • Rapidly quench metabolism using cold methanol (-40°C) to stop enzymatic activity immediately. Critical: Do not wash with PBS; it causes metabolite leakage.

    • Extract intracellular metabolites using chloroform/methanol/water extraction.

  • MS Analysis: Analyze via GC-MS (derivatized sugar phosphates) or LC-MS/MS.

  • Flux Calculation: Use software like INCA or 13C-Flux2 to fit the MID data to a metabolic network model. Minimize the Sum of Squared Residuals (SSR) between simulated and measured MIDs.

Method B: Enzymatic Assays (The Capacity Measurement)

Objective: Determine maximal enzyme velocity (


) in cell lysates.

Target Enzyme: GALT (Galactose-1-Phosphate Uridylyltransferase) Rationale: GALT is frequently the rate-limiting step in the Leloir pathway.

  • Cell Lysis:

    • Harvest

      
       cells. Wash with cold PBS.
      
    • Resuspend in Lysis Buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, Protease Inhibitors).

    • Sonicate (3 cycles, 10s on/off) on ice. Centrifuge at 12,000 x g for 10 min. Keep supernatant.

  • Coupled Assay Reaction:

    • Principle: GALT activity is coupled to Phosphoglucomutase (PGM) and Glucose-6-phosphate dehydrogenase (G6PDH). The production of NADPH is measured spectrophotometrically at 340 nm.

    • Reaction Mix:

      • Glycylglycine buffer (pH 8.7)

      • Galactose-1-Phosphate (Substrate A)[2]

      • UDP-Glucose (Substrate B)

      • NADP+ (Cofactor)

      • Excess Coupling Enzymes: PGM (2 U/mL), G6PDH (2 U/mL)

  • Measurement:

    • Add lysate to start reaction.[3]

    • Monitor Absorbance (340 nm) for 10 minutes at 37°C.

    • Calculation: Activity (U/mg) =

      
      .
      

Data Comparison & Interpretation

Once data is collected, normalize both datasets to the same unit basis (typically


 or 

).
Comparison Table
Feature13C-MFA (Flux)Enzymatic Assay (Capacity)
Measurement Net reaction rate (

)
Maximal velocity (

)
Context Live cell, physiological conditionsLysate, saturating substrate
Regulation Includes allosteric/feedback effectsRegulation removed/diluted
Cost High (Isotopes + MS)Low (Reagents + Plate Reader)
Throughput Low (Weeks for modeling)High (Hours)
Sensitivity Detects pathway branchingDetects protein abundance
The Validation Logic Tree

Use the following logic to interpret discrepancies between your Flux (


) and Enzyme (

) data.

ValidationLogic Start Compare J (Flux) vs Vmax Case1 J ≈ Vmax Start->Case1 Similar Case2 J << Vmax Start->Case2 Flux is lower Case3 J > Vmax Start->Case3 Flux is higher Concl1 Hard Bottleneck. Enzyme quantity limits flux. Strategy: Overexpress Gene. Case1->Concl1 Concl2 Regulatory Constraint. Feedback inhibition or Substrate limitation in vivo. Strategy: relieve inhibition. Case2->Concl2 Concl3 Experimental Error. Check Assay Conditions (pH, cofactors) or MFA Model fit. Case3->Concl3

Figure 2: Decision tree for interpreting cross-validation results.

Critical Analysis of Discrepancies
  • The "J << Vmax" Scenario (Most Common):

    • In biological systems, enzymes rarely operate at

      
      . For example, in yeast grown on galactose, Gal1p (Kinase) levels are extremely high, creating a capacity far exceeding the actual flux.
      
    • Interpretation: The system is robust. The enzyme is not the bottleneck. Flux is likely controlled by the uptake rate (Gal2 permease) or downstream demand (ATP/NADPH).

  • The "J ≈ Vmax" Scenario (The Bottleneck):

    • If your 13C flux matches the enzymatic capacity, the enzyme is fully saturated.

    • Example: In Galactosemia (GALT deficiency), the residual GALT activity (1-5%) is exactly equal to the (very low) flux.

    • Action: This validates that the enzyme is the control coefficient. Metabolic engineering interventions must target this specific protein.

  • The "J > Vmax" Scenario (The Error):

    • This is physically impossible.

    • Cause: Usually an artifact in the enzymatic assay. The in vitro conditions (pH, cofactor concentration) may be suboptimal compared to the intracellular environment, or the assay is measuring the reverse reaction rate while flux is forward.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Holden, H. M., et al. (2003). The molecular structure of Galactose-1-Phosphate Uridylyltransferase. Journal of Biological Chemistry. Link

  • Wiechert, W. (2001).[4] 13C Metabolic Flux Analysis. Metabolic Engineering. Link

  • Timson, D. J. (2016). The molecular basis of galactosemia – Past, present and future. Gene. Link

  • Zamboni, N., et al. (2009).[5] 13C-based metabolic flux analysis.[5][6][7][8][9][10] Nature Protocols. Link

Sources

A Comparative Guide to D-[1,6-13C2]galactose and Glucose Tracers for Pentose Phosphate Pathway Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of cellular metabolism, accurately quantifying the flux through the pentose phosphate pathway (PPP) is of paramount importance. The PPP is a critical metabolic route that governs the production of NADPH, essential for antioxidant defense and reductive biosynthesis, and generates precursors for nucleotide synthesis.[1][2][3] The choice of stable isotope tracer is a pivotal decision in experimental design that profoundly influences the accuracy and interpretability of metabolic flux data. This guide provides an in-depth, objective comparison of D-[1,6-13C2]galactose and commonly employed 13C-labeled glucose tracers for the elucidation of PPP activity.

The Principle of Stable Isotope Tracing in Metabolic Research

Stable isotope tracers, which are non-radioactive molecules, have become indispensable tools for tracking the fate of metabolites through intricate biochemical networks.[4] By introducing a substrate labeled with a heavy isotope, such as 13C, into a biological system, researchers can trace the incorporation of the label into downstream metabolites. The pattern and extent of this incorporation, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative measure of the metabolic pathway's activity.

Metabolic Fate of Glucose Tracers in the Pentose Phosphate Pathway

Glucose is the primary substrate for the PPP. Upon entering the cell, it is phosphorylated to glucose-6-phosphate (G6P), which stands at a critical metabolic branch point, feeding into either glycolysis or the PPP.[1][2] The oxidative branch of the PPP decarboxylates G6P at the C1 position, releasing it as CO2 and producing NADPH. The remaining five carbons are then rearranged in the non-oxidative branch of the PPP, eventually regenerating intermediates of glycolysis.

Various 13C-labeled glucose tracers have been developed to probe PPP flux, each with its own set of advantages and limitations. For instance, [1,2-13C2]glucose is frequently used, where the differential labeling of lactate can distinguish between glycolytic and PPP activity.[5][6][7]

cluster_Cell Cellular Metabolism Glucose [1,2-13C2]Glucose G6P [1,2-13C2]Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Oxidative PPP Glycolysis Glycolysis G6P->Glycolysis Lactate_PPP [1-13C]Lactate PPP->Lactate_PPP Non-oxidative PPP & Glycolysis CO2 13CO2 PPP->CO2 C1 decarboxylation Lactate_Glycolysis [1,2-13C2]Lactate Glycolysis->Lactate_Glycolysis

Caption: Metabolic fate of [1,2-13C2]glucose in the PPP and glycolysis.

This compound: An Alternative Tracer for PPP Flux Analysis

Galactose, a C4 epimer of glucose, is another hexose that can fuel central carbon metabolism. Its entry into the glycolytic and pentose phosphate pathways, however, follows a distinct route known as the Leloir pathway.[8] In this pathway, galactose is first phosphorylated to galactose-1-phosphate, then converted to UDP-galactose, and finally epimerized to UDP-glucose. UDP-glucose is subsequently converted to glucose-1-phosphate, which is then isomerized to G6P, the common entry point for both glycolysis and the PPP.

The use of this compound as a tracer introduces the 13C labels into the G6P pool at the C1 and C6 positions. This labeling pattern is analogous to that of [1,6-13C2]glucose, a tracer also utilized in metabolic studies.

cluster_Cell Cellular Metabolism Galactose This compound Leloir Leloir Pathway Galactose->Leloir G6P [1,6-13C2]Glucose-6-Phosphate Leloir->G6P PPP Pentose Phosphate Pathway G6P->PPP Oxidative PPP Glycolysis Glycolysis G6P->Glycolysis Lactate_PPP [6-13C]Lactate PPP->Lactate_PPP Non-oxidative PPP & Glycolysis CO2 13CO2 PPP->CO2 C1 decarboxylation Lactate_Glycolysis [1,6-13C2]Lactate Glycolysis->Lactate_Glycolysis

Caption: Metabolic fate of this compound via the Leloir pathway to the PPP.

Comparative Analysis: this compound vs. Glucose Tracers

The choice between a galactose- and a glucose-based tracer for PPP flux analysis is not trivial and depends on the specific biological question, the cell type or organism under investigation, and the available analytical instrumentation. The following table provides a comparative overview of their key characteristics.

FeatureThis compoundCommonly Used Glucose Tracers (e.g., [1,2-13C2]glucose)
Entry Pathway Enters central carbon metabolism via the Leloir pathway, which converts it to glucose-6-phosphate.Directly enters glycolysis and the PPP after phosphorylation to glucose-6-phosphate.
Metabolic Specificity May offer advantages in studying cell types with high galactose metabolic capacity or in dissecting the interplay between the Leloir pathway and the PPP.As the primary cellular fuel, its metabolism reflects the direct flux from the main carbohydrate source.
Potential for Label Scrambling The multi-step Leloir pathway could potentially introduce label scrambling, although the conversion to G6P is generally considered direct.Minimal label scrambling prior to entry into the PPP.
Cellular Uptake Uptake rates and mechanisms can differ from glucose, which may influence the kinetics of label incorporation.Well-characterized uptake mechanisms in most cell types.
Cost and Availability Generally more expensive and less readily available than common glucose tracers.Wide availability and lower cost for commonly used isotopologues.
Data Interpretation Interpretation of labeling patterns in downstream metabolites requires consideration of the Leloir pathway. The loss of the C1 label as 13CO2 in the PPP is a key readout.Well-established models for data interpretation. The appearance of singly labeled lactate from [1,2-13C2]glucose is a hallmark of PPP activity.[5]
Suitability for Specific Applications Potentially useful for studying galactose metabolism disorders, liver function, or in organisms where galactose is a primary carbon source.The standard choice for most PPP flux studies in mammalian cells and other organisms.

Experimental Protocol: Measuring PPP Flux Using a 13C-Labeled Hexose Tracer

This protocol provides a generalized framework for a stable isotope tracing experiment to measure PPP flux in cultured mammalian cells. It is designed to be a self-validating system with appropriate controls.

Materials
  • Cultured mammalian cells of interest

  • Complete cell culture medium

  • Glucose-free and galactose-free base medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • 13C-labeled tracer: this compound or a 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose)

  • Unlabeled glucose and galactose

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid nitrogen

  • Cell scraper

  • Centrifuge tubes

  • LC-MS/MS system

Step-by-Step Methodology
  • Cell Seeding and Growth:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.

    • Culture cells in complete medium until they reach the desired confluency.

  • Tracer Incubation:

    • Prepare the labeling medium by supplementing the glucose- and galactose-free base medium with dFBS and the 13C-labeled tracer at the desired concentration. Also prepare a control medium with the corresponding unlabeled hexose.

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the 13C label into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the cells and place the plate on dry ice or in a -80°C freezer for at least 15 minutes to quench metabolism.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis by LC-MS/MS:

    • Dry the metabolite extracts using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples to identify and quantify the mass isotopologues of key metabolites in the PPP and glycolysis, such as lactate, ribose-5-phosphate, and other sugar phosphates.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Calculate the fractional enrichment of 13C in the metabolites of interest at each time point.

    • Use metabolic flux analysis (MFA) software to calculate the relative flux through the PPP compared to glycolysis based on the isotopologue distribution data.

cluster_Workflow Experimental Workflow Start Cell Seeding & Growth Tracer Tracer Incubation with This compound or 13C-Glucose Start->Tracer Quench Metabolism Quenching & Metabolite Extraction Tracer->Quench Analysis LC-MS/MS Analysis of 13C-labeled Metabolites Quench->Analysis Data Data Processing & Flux Calculation Analysis->Data

Caption: A streamlined workflow for PPP flux analysis using stable isotope tracers.

Conclusion

The selection of an appropriate stable isotope tracer is a critical determinant for the successful quantification of pentose phosphate pathway flux. While 13C-labeled glucose tracers are the established standard for most applications, this compound presents a valuable alternative, particularly for studies focused on galactose metabolism or in specific cellular contexts. A thorough understanding of the distinct metabolic entry points and the subsequent fate of the isotopic labels is essential for robust experimental design and accurate data interpretation. By carefully considering the scientific objectives and the inherent properties of each tracer, researchers can confidently select the optimal tool to illuminate the intricate workings of the pentose phosphate pathway.

References

  • Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance. PubMed. [Link]

  • Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose. PubMed. [Link]

  • Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose. PMC - NIH. [Link]

  • Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. PMC - NIH. [Link]

  • Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. MDPI. [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC - NIH. [Link]

  • CHAPTER 37: Galactose and Galactose Tracers in Metabolic Studies. RSC Publishing. [Link]

  • Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging. Frontiers. [Link]

  • Analysis of concentration and (13)C enrichment of D-galactose in human plasma. PubMed. [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

  • Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. PMC - NIH. [Link]

  • Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway. [Link]

  • Tracer selection for the oxidative pentose phosphate pathway flux. (A)... ResearchGate. [Link]

  • Targeted C-Labeled Tracer Fate Associations for Drug Efficacy Testing in Cancer. [Link]

  • Quantitative importance of the pentose phosphate pathway determined by incorporation of 13C from [2-13C]- and [3-13C]glucose into TCA cycle intermediates and neurotransmitter amino acids in functionally intact neurons. PMC - NIH. [Link]

  • Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption. Digital CSIC. [Link]

  • Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. PubMed. [Link]

  • An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. [Link]

  • Glucose for Tracing CHO Cell Metabolism and Mass Spectrometry-based Metabolic Flux Analysis. FDA. [Link]

  • In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus. MDPI. [Link]

  • 13C Metabolic Flux Analysis using Mass Spectrometry. YouTube. [Link]

  • Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics. Food and Drug Administration. [Link]

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PMC - NIH. [Link]

  • Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual. PubMed. [Link]

  • Failure to increase glucose consumption through the pentose-phosphate pathway results in the death of glucose-6-phosphate dehydrogenase gene-deleted mouse embryonic stem cells subjected to oxidative stress. PMC - NIH. [Link]

  • Differentiation and quantification of C1 and C2 13C-labeled glucose by tandem mass spectrometry. OSU Chemistry. [Link]

  • The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers. [Link]

  • The Pentose Phosphate Pathway & Other Pathways of Hexose Metabolism. AccessMedicine. [Link]

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Assessing Isotopic Steady State in Galactose Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Galactose Challenge: Why Standard Protocols Fail

In metabolic flux analysis (MFA), the assumption of Isotopic Steady State (ISS) is the bedrock of classical stationary modeling. For glucose metabolism, this assumption is often safe; glycolytic intermediates equilibrate with the tracer within minutes.

Galactose is different.

Metabolism via the Leloir pathway introduces unique kinetic bottlenecks—specifically at the UDP-sugar exchange steps. In many mammalian systems, the exchange flux between UDP-Galactose and UDP-Glucose (catalyzed by GALE) and the entry into the hexose-6-phosphate pool are rate-limiting. This creates a "lag phase" where downstream metabolites (like G6P and Pyruvate) may appear to be at steady state, while the upstream Leloir intermediates (Gal-1-P, UDP-Gal) are still enriching.

The Risk: Applying stationary MFA (sMFA) models to galactose data before true global ISS is reached leads to gross underestimation of pathway fluxes, particularly the contribution of galactose to glycogen synthesis and the Pentose Phosphate Pathway (PPP).

This guide compares the two primary analytical frameworks—Stationary (sMFA) vs. Non-Stationary (INST-MFA) —specifically for galactose tracing, providing the experimental logic to choose the right tool.

Visualizing the Kinetic Bottleneck

To understand the ISS challenge, we must visualize the tracer flow. The diagram below illustrates the Leloir pathway's architecture, highlighting where 13C-Galactose often "stalls" before equilibrating with the central carbon metabolism.

LeloirPathway cluster_legend Kinetic Bottleneck Gal Extracellular Galactose Gal1P Galactose-1-P Gal->Gal1P GALK (Fast) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Reversible/Exchange) Glc1P Glucose-1-P UDPGlc->Glc1P UGP2 Glycogen Glycogen Pool UDPGlc->Glycogen Glycogenesis (Tracer Dilution) G6P G6P (Glycolysis Entry) Glc1P->G6P PGM

Figure 1: The Leloir Pathway.[1][2] The reversible exchange between UDP-Gal and UDP-Glc (highlighted in yellow/red) often delays isotopic equilibration, creating a "lag" before the tracer fully enters Glycolysis (Green).

Comparative Framework: Stationary vs. Non-Stationary

When designing a galactose study, you face a trade-off between experimental duration and computational complexity .

Option A: Stationary MFA (sMFA)

The "Wait-and-See" Approach This method assumes you can wait long enough for the 13C enrichment in all intracellular pools to become constant.

  • Best for: Continuous cultures, stable phenotypes, and long-term labeling (24h+).

  • Galactose Pitfall: In slow-growing cells, the time required to reach ISS for UDP-sugars may exceed the metabolic stability of the culture (i.e., cells run out of nutrients or change phenotype before ISS is reached).

Option B: Non-Stationary MFA (INST-MFA)

The "Dynamic" Approach This method measures the rate of label incorporation (enrichment over time). It does not require ISS.

  • Best for: Rapid kinetics, detecting substrate channeling, and systems where ISS is impossible (e.g., short-term drug treatments).

  • Galactose Advantage: It explicitly models the delay in the UDP-sugar pool, providing accurate flux estimates even if the tracer hasn't fully equilibrated.

Performance Comparison
FeatureStationary MFA (sMFA)Non-Stationary MFA (INST-MFA)
Requirement Absolute Isotopic Steady StateTransient Kinetic Data (Time-course)
Experimental Cost Low (Single time-point possible)High (Multiple time-points required)
Computational Load Low (Algebraic equations)High (Differential equations/ODEs)
Galactose Accuracy Risk: High error if UDP pool is not equilibrated.High: Captures UDP-exchange dynamics accurately.
Resolution Good for net fluxes.Excellent for exchange fluxes & pool sizes.

Experimental Protocol: The "Time-Course Validation"

Regardless of the method chosen, you must perform a pilot time-course study to assess the kinetics of the Leloir pathway. This protocol validates whether sMFA is even feasible.

Step 1: Tracer Selection[3]
  • Recommended: [1,2-13C]Galactose or [U-13C]Galactose.

  • Why?[1-13C]Gal is cost-effective but loses resolution in the TCA cycle. [U-13C] provides the strongest signal for mass isotopomer distribution (MID) analysis.

Step 2: The "Log-Scale" Sampling Strategy

Galactose metabolism has two phases: rapid entry and slow exchange. Sampling must capture both.[3]

  • Time Points: 0, 15m, 30m, 1h, 3h, 6h, 12h, 24h.

  • Note: If using INST-MFA, bias sampling toward the early phase (0-60 min). If assessing ISS for sMFA, bias toward the late phase (6-24h).

Step 3: Quenching & Extraction (Critical)

UDP-sugars are heat-labile and turnover rapidly.

  • Rapid Quench: Aspirate media and immediately add -80°C 80:20 Methanol:Water .

  • Extraction: Scrape cells on dry ice. Vortex. Centrifuge at 4°C, 16,000xg for 10 min.

  • Analysis: LC-MS/MS (HILIC column preferred for phosphorylated sugars).

Step 4: Data Analysis (The ISS Test)

Calculate the Fractional Enrichment (FE) for Galactose-1-P and UDP-Galactose at each time point.



Where 

is the abundance of isotopomer

and

is the number of carbon atoms.
  • Criterion for ISS: If the slope of FE vs. Time (between the last two time points) is < 5% per hour , the system is effectively at steady state.

Decision Logic: Which Method to Use?

Use this logic flow to determine the appropriate analytical pipeline for your specific study.

DecisionTree Start Perform Pilot Time-Course (0 - 24h) Check Is UDP-Galactose FE stable (>95%) at <12h? Start->Check sMFA Use Stationary MFA (sMFA) Check->sMFA Yes INST Use Non-Stationary MFA (INST-MFA) Check->INST No Yes Yes No No Reason1 System is fast enough. Standard protocols apply. sMFA->Reason1 Reason2 Metabolic non-steady state risk is too high. Must model kinetics. INST->Reason2

Figure 2: Decision Matrix. If the UDP-Galactose pool takes >12h to equilibrate, sMFA is risky because the cells may change their metabolic state (e.g., deplete nutrients) before isotopic steady state is reached.

Synthesis of Field Data

Recent studies highlight the discrepancy between glucose and galactose equilibration.

  • Glucose Tracing: Glycolytic intermediates (FBP, GAP) typically reach ISS in < 10 minutes in mammalian cells [1].

  • Galactose Tracing: In HeLa and HepG2 cells, UDP-Hexose pools often require 12–24 hours to reach isotopic plateau [2].

  • Consequence: A researcher measuring flux at 6 hours using sMFA would calculate a flux value based on ~60% enrichment, interpreting it as "low pathway activity" rather than "incomplete labeling," leading to a false negative result for galactose utilization.

Recommendation: For most galactose-focused drug development studies (where time is money and precision is key), INST-MFA is the superior choice despite the higher computational cost, as it removes the dependency on long equilibration times [3].

References

  • Jung, S. M., et al. (2023).[4] Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Methods in Molecular Biology. Link

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

  • Noh, K., & Wiechert, W. (2011). Stationary versus non-stationary 13C-MFA: a comparison using a consistent dataset. Journal of Biotechnology. Link

  • Antoniewicz, M. R. (2015). Parallel labeling experiments for pathway elucidation and 13C metabolic flux analysis. Current Opinion in Biotechnology. Link

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. Link

Sources

Comparative Guide: Oxidative vs. Non-Oxidative Galactose Disposal Rates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Galactose metabolism represents a critical "stress test" for hepatic function. Unlike glucose, which is metabolized by all tissues, galactose is cleared almost exclusively (90%+) by the liver via the Leloir pathway. Consequently, the disposal of galactose partitions into two distinct metabolic fates: Oxidative Disposal (catabolism to CO₂ for energy) and Non-Oxidative Disposal (storage as glycogen or conversion to glucose/lactate).

This guide objectively compares these two disposal routes. Experimental data indicates that in healthy physiology, galactose is preferentially shunted toward non-oxidative storage (glycogen) , with only ~30% oxidized over 5 hours. In pathological states like cirrhosis or galactosemia, this ratio shifts dramatically, serving as a sensitive biomarker for functional hepatic mass and mitochondrial health.

Mechanistic Foundation: The Leloir Pathway[1][2][3][4][5]

To understand disposal rates, one must visualize the metabolic bifurcation point. Galactose enters the hepatocyte via GLUT2 and is rapidly phosphorylated. The critical divergence occurs after the formation of Glucose-6-Phosphate (G6P).

Pathway Visualization

GalactoseMetabolism cluster_legend Key Gal D-Galactose (Extracellular) Gal_Intra Galactose (Intracellular) Gal->Gal_Intra GLUT2 Gal1P Galactose-1-Phosphate Gal_Intra->Gal1P GALK (Galactokinase) UDPGal UDP-Galactose Gal1P->UDPGal GALT (Uridyltransferase) UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Epimerase) G1P Glucose-1-Phosphate UDPGlc->G1P UGP2 Glycogen Glycogen (Non-Oxidative Storage) UDPGlc->Glycogen Glycogen Synthase (Primary Non-Oxidative) G6P Glucose-6-Phosphate (The Bifurcation Point) G1P->G6P PGM1 Glucose_Blood Free Glucose (Release to Blood) G6P->Glucose_Blood G6Pase Pyruvate Pyruvate G6P->Pyruvate Glycolysis (Oxidative) TCA TCA Cycle Pyruvate->TCA CO2 CO2 (Breath) TCA->CO2 Mitochondrial Respiration Legend Blue: Substrate | Red: Oxidative Fate | Green: Non-Oxidative Fate

Figure 1: The Leloir Pathway showing the metabolic fork at UDP-Glucose/G6P.[1] Note that UDP-Glucose is the direct precursor for glycogen synthesis, making galactose a highly efficient glycogen substrate.

Methodological Comparison

Researchers quantify these rates using two distinct methodologies: the Galactose Elimination Capacity (GEC) test for total clearance and the


C-Galactose Breath Test (

C-GBT)
for oxidative flux.
FeatureOxidative Disposal (

C-GBT)
Non-Oxidative Disposal (Calculated/MRS)
Primary Biomarker

CO₂ enrichment in breath (DOB).
Hepatic UDPG turnover or Total GEC minus Oxidation.
Physiological Meaning Mitochondrial function; Cytosolic glycolysis flux.Glycogen synthesis capacity; Functional hepatocyte mass.
Tracer Used [1-

C]-Galactose (Oral/IV).[2][3][4][5]
[1-

C]-Galactose + Acetaminophen (for UDPG sampling).[6]
Time Resolution Dynamic (minutes to hours).Static (Capacity) or Dynamic (MRS).
Key Limitation Dependent on lung function and bicarbonate pool turnover.Requires high doses (GEC) or expensive equipment (MRS).

Quantitative Analysis: Health vs. Disease

The following data synthesizes findings from tracer kinetic studies (Sources: Am J Physiol, Hepatology, J Inherit Metab Dis).

Comparative Disposal Rates
Physiological StateTotal Clearance (GEC)Oxidative Rate (% Dose/5h)Non-Oxidative Rate (Fate)
Healthy Control High (~2.5 mmol/min)Moderate (~30-35%) Oxidation is slow; galactose is preserved for storage.High (~65-70%) Preferentially directed to Glycogen via UDP-Glucose pool.
Liver Cirrhosis Low (<1.5 mmol/min)Reduced (<15-20%) Correlates with fibrosis severity (METAVIR score).Variable/Low Absolute storage drops due to cell loss, though rate per cell may be preserved initially.
Galactosemia (GALT Def.) Negligible Severe Defect (<2%) Blockade at GALT prevents entry into oxidative or storage pools.Accumulation Galactose accumulates or reduces to Galactitol (toxic).
The "Glycogen Priority" Phenomenon

Research indicates that in healthy subjects, galactose is a superior substrate for glycogen synthesis compared to glucose.

  • Data Point: In healthy adults, direct oxidation of galactose is slower than glucose. Approximately 50-80% of an oral galactose load is extracted by the liver on the first pass, with the majority entering the non-oxidative UDP-glucose pool for glycogen synthesis rather than immediate oxidation.

  • Clinical Insight: In cirrhosis, while total clearance drops, some studies suggest the relative partitioning to glycogen (non-oxidative) remains robust until end-stage disease, indicating that mitochondrial oxidative capacity may decline before synthetic capacity.

Experimental Protocol: Measuring Oxidative Flux

Objective: Quantify the oxidative disposal rate using [1-


C]-Galactose.
Workflow Diagram

ProtocolWorkflow cluster_sampling Sampling Phase (120-300 min) Start Subject Prep (Fasting >6h) Baseline Baseline Breath Sample (t=0) Start->Baseline Dose Administer Tracer (500mg [1-13C]-Gal) Baseline->Dose Sample1 Breath Collection (Every 15-30 min) Dose->Sample1 Sample2 Optional: Plasma Gal (Total Clearance) Dose->Sample2 Analysis IRMS Analysis (13CO2/12CO2 Ratio) Sample1->Analysis Calc Calculate % Dose Recovered (PCD) Analysis->Calc

Figure 2: Standardized workflow for 13C-Galactose Breath Test. IRMS = Isotope Ratio Mass Spectrometry.

Step-by-Step Protocol
  • Preparation: Subject fasts for >6 hours to minimize competitive inhibition by dietary glucose. Avoid naturally

    
    C-rich foods (corn, cane sugar) for 24h.
    
  • Baseline: Collect duplicate breath samples into exetainers (breath storage tubes) to establish the baseline

    
    C/
    
    
    
    C ratio.
  • Tracer Administration:

    • Dissolve 500 mg (or 7 mg/kg) of [1-

      
      C]-D-Galactose in 200 mL water.
      
    • Note: [1-

      
      C] is preferred over [U-
      
      
      
      C] for cost and specificity to the G1P
      
      
      G6P flux.
  • Sampling:

    • Collect breath samples at t = 15, 30, 45, 60, 90, 120, and up to 300 minutes.

    • Self-Validation: Ensure the patient remains at rest; physical activity alters CO₂ production rates (

      
      ), skewing the calculation.
      
  • Calculation:

    • Measure

      
      C using IRMS.
      
    • Calculate Percent Dose Recovered (PDR) per hour and Cumulative Percent Dose Recovered (cPDR) .

    • Formula:

      
      .
      

Implications for Drug Development

Understanding the split between oxidative and non-oxidative disposal is vital for:

  • Hepatotoxicity Screening: Drugs that inhibit mitochondrial function will disproportionately lower the oxidative disposal rate (breath test) while potentially leaving total clearance (GEC) temporarily intact.

  • Metabolic Flux Analysis: In cancer research (e.g., Hepatocellular Carcinoma), tumors often shift toward glycolysis (Warburg effect). A shift in the Oxidative/Non-Oxidative galactose ratio can signal metabolic reprogramming.

  • Galactosemia Therapeutics: For novel mRNA or enzyme replacement therapies, the goal is to restore oxidative flux (appearance of

    
    CO₂) from near-zero to detectable levels (>5%).
    

References

  • Braden, B., et al. (2005).[7] "13C-breath tests: Current state of the art and future directions." Digestion. Link

  • Berry, G. T., et al. (2000). "Galactose breath testing distinguishes variant and severe galactose-1-phosphate uridyltransferase genotypes." Pediatric Research. Link

  • Mion, F., et al. (1999). "[13C]-Galactose breath test: correlation with liver fibrosis in chronic hepatitis C." European Journal of Clinical Investigation. Link

  • Magnusson, I., et al. (1992). "Quantification of non-oxidative galactose disposal in man." Metabolism.[8][1][9][10][11][12] Link

  • Wijnlands, L., et al. (2020). "The 1-13C galactose breath test in GALT deficient patients." Journal of Inherited Metabolic Disease. Link

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Validating Metabolic Network Models with D-[1,6-13C2]Galactose Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of metabolic network models using D-[1,6-13C2]galactose , a specialized stable isotope tracer. It compares this specific isotopomer against common alternatives (like [U-13C]glucose or [1-13C]galactose) to demonstrate its superior resolution for resolving Leloir pathway integrity , Pentose Phosphate Pathway (PPP) flux , and glycolytic carbon recycling .

Executive Summary: The Precision of Dual-Terminal Labeling

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the model. While uniformly labeled tracers (e.g., [U-13C]glucose) are excellent for mapping total carbon contribution, they often fail to resolve split pathways where carbon atoms are rearranged or lost.

This compound is a high-precision tool designed for a specific challenge: quantifying the oxidative loss of Carbon-1 (C1) while simultaneously tracking the conservation of the carbon backbone via Carbon-6 (C6). Unlike single-labeled tracers, this dual-terminal labeling provides a self-normalizing internal standard for determining the exact ratio of glycolysis to the Pentose Phosphate Pathway (PPP) flux, specifically within the context of galactose metabolism (Leloir pathway).

Key Advantages
  • Leloir Pathway Specificity: Directly validates the flux through Galactokinase (GALK) and GALT, bypassing hexokinase-dependent regulation.

  • PPP/Glycolysis Resolution: C1 is lost as CO

    
     in the oxidative PPP, while C6 is retained. The downstream ratio of singly labeled (M+1) vs. doubly labeled (M+2) intermediates quantifies this split with high sensitivity.
    
  • Anaplerotic Flux Determination: The resulting [3-13C]pyruvate (from C1 or C6) provides a clean signal for TCA cycle entry without the complex isotopomer scrambling seen with uniformly labeled substrates.

Comparative Analysis: Tracer Performance

The following table compares this compound against standard alternatives for validating metabolic models.

FeatureThis compound D-[1-13C]Galactose D-[U-13C]Glucose
Primary Application Simultaneous quantification of oxidative PPP loss and glycolytic conservation.Measuring oxidative PPP flux only (via label loss).Total biomass synthesis; central carbon metabolism overview.
Leloir Pathway Specificity High. Validates entry via GALK/GALT.High. Low. Enters via Hexokinase; masks Leloir defects.
PPP Resolution Superior. Retains C6 as a mass balance marker after C1 decarboxylation.Moderate. Loss of C1 label makes downstream mass balance difficult to close.Low. Scrambling of all carbons complicates specific pathway resolution.
TCA Cycle Signal Generates distinct [3-13C]pyruvate (methyl label).Generates [3-13C]pyruvate (only if via glycolysis).Generates complex multiplet patterns; harder to deconvolve.
Cost Efficiency Moderate (Specialized synthesis).Lower.Lowest.

Mechanistic Validation: The Leloir & Glycolytic Pathways

To validate a metabolic model, one must trace the atom mapping from the substrate to the measured metabolites. The diagram below illustrates the divergent fates of the C1 and C6 atoms from this compound.

Pathway Diagram: Atom Mapping
  • Red Nodes: Metabolites retaining 13C label.[1][2][3]

  • Logic:

    • Glycolysis: Both C1 and C6 are conserved, eventually forming two molecules of [3-13C]Pyruvate.

    • PPP: C1 is decarboxylated (lost as

      
      CO
      
      
      
      ). C6 is retained in the pentose pool.

GalactoseMetabolism cluster_legend Legend Gal This compound (Dual Label) Gal1P Galactose-1-P (1,6-Labeled) Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT G6P Glucose-6-P (1,6-Labeled) UDPGal->G6P GALE/PGM F6P Fructose-6-P (1,6-Labeled) G6P->F6P Glycolysis (PGI) PPP_Start 6-P-Gluconolactone G6P->PPP_Start G6PDH (Oxidative PPP) Triose Triose Phosphates (GAP/DHAP) F6P->Triose Aldolase CO2 13CO2 (From C1 - LOST) PPP_Start->CO2 Ru5P Ribulose-5-P (C5-Labeled only) PPP_Start->Ru5P Decarboxylation Ru5P->F6P Non-Oxidative Recycling (Complex Rearrangement) Pyr Pyruvate (Methyl-Labeled) Triose->Pyr Lower Glycolysis key C1 Label: Lost in PPP C6 Label: Conserved in both

Figure 1: Atom mapping of this compound. Note the divergence at G6P: Glycolysis conserves both labels (yielding two labeled pyruvates), while the oxidative PPP removes the C1 label as CO2, leaving a singly labeled pentose pool.

Experimental Protocol: Validating the Model

This protocol is designed to generate Mass Isotopomer Distribution (MID) data sufficient to constrain a metabolic flux model.

Phase 1: Cell Culture & Tracer Incubation

Objective: Achieve isotopic steady state to measure flux ratios.

  • Preparation: Culture cells (e.g., HepG2, CHO, or primary hepatocytes) in glucose-free, galactose-free DMEM for 4 hours to deplete intracellular glycogen and glycolytic intermediates.

  • Tracer Media: Prepare medium containing 5 mM this compound (check isotopic purity >99%). Ensure no unlabeled glucose is present, as it will dilute the signal and complicate the Leloir pathway validation.

  • Incubation: Incubate cells for 24–48 hours .

    • Note: Galactose metabolism is slower than glucose. Short incubations (<12h) may not reach isotopic steady state in the TCA cycle.

  • Quenching: Rapidly wash cells with ice-cold saline and quench metabolism using -80°C 80% Methanol .

Phase 2: Metabolite Extraction & Derivatization

Objective: Isolate polar metabolites for GC-MS analysis.

  • Extraction: Scrape cells in 80% methanol, vortex, and centrifuge at 14,000 x g for 10 mins at 4°C.

  • Drying: Evaporate the supernatant under nitrogen gas.

  • Derivatization (MOX-TBDMS):

    • Add 50 µL Methoxyamine-HCl in pyridine (20 mg/mL). Incubate at 30°C for 90 mins.

    • Add 50 µL MTBSTFA + 1% TBDMCS. Incubate at 70°C for 60 mins.

    • Why this method? TBDMS derivatives are stable and yield distinct fragments (M-57) that preserve the carbon skeleton, essential for locating the C1 vs C6 labels.

Phase 3: Data Acquisition & Model Fitting

Objective: Convert MS data into flux constraints.

  • Measurement: Analyze via GC-MS (e.g., Agilent 7890/5977). Target ions for:

    • Pyruvate (m/z 174): Monitor M+0, M+1.

    • Lactate (m/z 261): Monitor M+0, M+1.

    • Alanine (m/z 260): Monitor M+0, M+1.

    • Glutamate (m/z 432): Monitor M+0 to M+2.

  • Correction: Correct raw ion intensities for natural isotope abundance (C, H, N, O, Si, S) using a correction matrix algorithm (e.g., IsoCor or specialized Python scripts).

  • Validation Logic (The "Self-Validating" System):

    • Step A: Calculate the M+1/M+2 ratio in Hexose-6-Phosphate.

    • Step B: If the model predicts high PPP flux, the recovered Lactate M+1 fraction must decrease relative to the M+1 fraction expected from pure glycolysis (due to loss of C1).

    • Step C: Input the corrected MIDs into the metabolic model (e.g., using INCA or 13C-Flux2 software).

    • Step D: Perform a Chi-square test (

      
      ) to check if the simulated MIDs match the experimental data. A high 
      
      
      
      indicates the model structure (e.g., the assumed reversibility of the Transketolase reaction) is incorrect.

Data Presentation: Expected Results

When validating a model, compare your experimental MIDs against these theoretical baselines.

MetaboliteFragment100% Glycolysis (Theoretical)50% PPP / 50% Glycolysis (Theoretical)Interpretation
Pyruvate C1-C3100% M+1 (from C1 and C6)Mix of M+0 (from C1 loss) and M+1High M+0 in pyruvate indicates high oxidative PPP flux.
Lactate C1-C3100% M+1Mix of M+0 and M+1Lactate mirrors pyruvate; confirms cytosolic redox state.
Citrate C1-C6M+2 (via PDH + CS)M+1 and M+2M+1 Citrate arises if unlabeled OAA (from anaplerosis) meets M+1 Acetyl-CoA.
Workflow Diagram: From Culture to Flux Map

Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase Cell Cell Culture (Galactose-Adapted) Tracer Add D-[1,6-13C2]Gal Cell->Tracer Extract Metabolite Extraction (-80°C MeOH) Tracer->Extract GCMS GC-MS Analysis (MOX-TBDMS) Extract->GCMS MID MID Calculation (Natural Abundance Correction) GCMS->MID Fit Flux Estimation (Minimize Variance) MID->Fit Model Metabolic Network Model (Stoichiometry + Atom Mapping) Model->Fit

Figure 2: Integrated workflow for 13C-MFA validation using galactose tracers.

References

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]

  • Wieran, B., et al. (2015). Integrated, Step-Wise, Mass-Isotopomeric Flux Analysis of the TCA Cycle. Cell Metabolism. [Link]

  • Jones, J. G., et al. (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans.[4] American Journal of Physiology-Endocrinology and Metabolism. [Link]

Sources

A Comparative Guide to Ensuring Reproducibility in ¹³C Galactose Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ¹³C Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular metabolic rates, providing a functional readout of the cellular phenotype.[1][2] While powerful, the reproducibility of MFA results can be a significant challenge, influenced by a myriad of experimental and computational factors. This is particularly true when studying less common carbon sources like galactose, which is critical in bioprocessing (e.g., for CHO cells) and in studying metabolic disorders.[3][4]

This guide provides an in-depth comparison of methodologies and protocols designed to maximize the reproducibility of ¹³C galactose MFA. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, describe self-validating systems, and provide the data and visualizations necessary to design robust and reliable studies.

The Challenge of Galactose Metabolism in MFA

Unlike glucose, which enters glycolysis directly, galactose is primarily metabolized through the Leloir pathway. This distinct entry point presents unique considerations for tracer selection and network model construction. The fidelity of your flux map hinges on accurately capturing the flow of ¹³C atoms through these initial conversion steps.

Diagram 1: The Leloir Pathway for ¹³C-Galactose Metabolism

Leloir_Pathway cluster_0 Extracellular cluster_1 Intracellular Metabolism Gal_ext [U-¹³C]Galactose (ext.) Gal_int [U-¹³C]Galactose Gal_ext->Gal_int Transport Gal1P [U-¹³C]Galactose-1-P Gal_int->Gal1P GALK UDPGal [U-¹³C]UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE G1P Glucose-1-P UDPGlc->G1P GALT G6P [¹³C]Glucose-6-P G1P->G6P PGM Glycolysis Glycolysis & PPP G6P->Glycolysis

Caption: Metabolic fate of ¹³C-galactose via the Leloir pathway.

Critical Factors Influencing Reproducibility

Reproducibility is not accidental; it is the result of rigorous control over the entire experimental and analytical workflow. Below, we compare approaches at each critical stage.

Experimental Design: Tracer Selection and Steady-State Verification

The foundation of a reproducible MFA study is a well-conceived experimental design. This involves selecting an informative tracer and rigorously validating the core assumption of a metabolic and isotopic steady state.[5]

Tracer Selection: The choice of ¹³C-labeled galactose tracer is paramount for ensuring that fluxes can be precisely resolved.[6] While uniformly labeled [U-¹³C]galactose is common, parallel labeling experiments with different tracers can significantly improve the precision and accuracy of the resulting flux map.[6][7]

Table 1: Comparison of ¹³C-Galactose Tracer Strategies

Tracer StrategyDescriptionProsConsBest For
Single Tracer: [U-¹³C]Galactose All six carbons of galactose are ¹³C-labeled.Cost-effective; good for tracking the backbone through central metabolism.May not resolve fluxes around key metabolic splits with high precision.Initial screening; well-characterized systems.
Single Tracer: [1-¹³C]Galactose Only the C1 carbon is labeled.Excellent for resolving the Pentose Phosphate Pathway (PPP) vs. glycolysis split.Provides less information for TCA cycle analysis.Precisely quantifying PPP activity.
Parallel Labeling Two or more separate experiments using different tracers (e.g., [U-¹³C]Gal and [1-¹³C]Gal).Maximizes flux resolution across the entire metabolic network.[6]Higher cost and experimental complexity.Systems with complex or poorly understood metabolism; when high precision is critical.

Self-Validating System: Isotopic Steady-State A critical assumption of stationary ¹³C-MFA is that the isotopic labeling of intracellular metabolites is stable over time.[6] Failure to confirm this is a major source of non-reproducibility.

Protocol 1: Verification of Isotopic Steady-State

  • Initiate Labeling: Switch cells from an unlabeled galactose medium to a ¹³C-galactose medium at time t=0.

  • Time-Course Sampling: Collect cell samples at multiple time points. For mammalian cells, typical time points might be 12h, 18h, and 24h.[6] The final time point should be at least 5-6 cell doubling times to approach steady state.

  • Metabolite Extraction & Analysis: Quench metabolism rapidly and extract intracellular metabolites. Analyze the mass isotopomer distributions (MIDs) of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS.[8]

  • Data Comparison: Compare the MIDs for each metabolite between the last two time points (e.g., 18h vs. 24h). If the labeling patterns are statistically identical, isotopic steady state has been achieved.[6] If not, a longer incubation time is required, or an isotopically non-stationary MFA (INST-MFA) approach may be necessary.[9]

Cell Culture and Sampling: Minimizing Environmental Perturbations

Metabolism is highly sensitive to environmental conditions. Inconsistent culture conditions are a primary driver of biological variability, which can be mistaken for experimental error.

Key Parameters to Control:

  • Substrate Concentration: Maintain a constant, non-limiting concentration of galactose in the medium.

  • pH and Dissolved Oxygen (for bioreactors): Use automated control systems to maintain setpoints.

  • Cell Density: Ensure sampling occurs during the exponential growth phase and at a consistent cell density across replicates.

Sampling Protocol: The transition from culture to sample analysis must be instantaneous to prevent metabolic changes.

Protocol 2: Rapid Quenching and Metabolite Extraction

  • Preparation: Prepare a quenching solution of 60% methanol buffered with HEPES at -40°C or colder.

  • Quenching: Rapidly aspirate the culture medium and immediately add the ice-cold quenching solution to the cell monolayer or pellet. This instantly halts all enzymatic activity.

  • Extraction: Scrape the cells (if adherent) and transfer the cell/methanol mixture to a tube. Perform a liquid-liquid extraction, often with chloroform and water, to separate polar metabolites from lipids and proteins.[10]

  • Storage: Dry the polar metabolite fraction under nitrogen or in a speed vacuum and store at -80°C until analysis.

Analytical Measurement: The Role of Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the workhorses for measuring ¹³C labeling patterns.[11] Reproducibility here depends on stable instrument performance and consistent sample derivatization (for GC-MS).

Table 2: Comparison of Analytical Platforms for ¹³C-MFA

TechniquePrincipleAnalytesAdvantagesDisadvantages
GC-MS Separates volatile derivatives of metabolites before ionization and mass analysis.Amino acids, organic acids, sugars.Highly robust fragmentation patterns, extensive libraries, excellent for resolving positional isomers.[12]Requires chemical derivatization, which can introduce variability; not suitable for thermally labile compounds.[11]
LC-MS/MS Separates metabolites in liquid phase before ionization and tandem mass analysis.TCA intermediates, nucleotides, cofactors.High sensitivity, no derivatization needed, suitable for a wider range of metabolites.[11]Can suffer from ion suppression effects; fragmentation can be less standardized than GC-MS EI.

To ensure analytical reproducibility, it is crucial to run quality control (QC) samples, such as a pooled sample from all biological replicates, periodically throughout the analytical run.

Computational Modeling and Data Analysis

Diagram 2: Reproducible ¹³C-MFA Computational Workflow

MFA_Workflow cluster_input Input Data cluster_processing Processing & Fitting cluster_validation Validation & Output raw_ms Raw MS Data (MIDs) correction Correct for Natural ¹³C Abundance raw_ms->correction rates Extracellular Rates (Uptake/Secretion) flux_fit Flux Estimation (e.g., Minimize SSR) rates->flux_fit model Network Model (Stoichiometry, Atom Transitions) model->flux_fit correction->flux_fit goodness_fit Goodness-of-Fit Test (Chi-squared, χ²) flux_fit->goodness_fit confidence Calculate Flux Confidence Intervals goodness_fit->confidence If fit is accepted flux_map Final Flux Map confidence->flux_map

Caption: A validated computational workflow for ¹³C-MFA.

Key Steps for Reproducible Analysis:

  • Natural Abundance Correction: Raw MS data must be corrected for the natural abundance of ¹³C and other heavy isotopes.[5]

  • Flux Estimation: Use established software like INCA, Metran, or 13CFLUX2 to estimate the flux distribution that best fits the experimental data.[15][16]

  • Goodness-of-Fit: The validity of the flux map must be assessed using a chi-squared (χ²) statistical test. A successful fit indicates that the model is consistent with the measured data.[13]

  • Confidence Intervals: Fluxes are not single values but estimates with a degree of uncertainty. Always calculate and report the 95% confidence intervals for each flux to understand its precision.

Conclusion: A Synthesis for Robustness

References

  • Gopalakrishnan, S., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. Retrieved from [Link]

  • Droste, P., et al. (2015). Visual workflows for 13C-metabolic flux analysis. Bioinformatics. Retrieved from [Link]

  • Antoniewicz, M. R. (2018). A guide to 13 C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. Retrieved from [Link]

  • Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics. Retrieved from [Link]

  • Gopalakrishnan, S., et al. (2022). Validation-based model selection for 13 C metabolic flux analysis with uncertain measurement errors. PLOS. Retrieved from [Link]

  • Kopp, M., et al. (2016). A scientific workflow framework for (13)C metabolic flux analysis. Journal of Biotechnology. Retrieved from [Link]

  • Cell Press. (n.d.). A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. Cell Press. Retrieved from [Link]

  • Droste, P., et al. (2015). Visual workflows for 13 C-metabolic flux analysis. Bioinformatics. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Visual Workflows for 13C-Metabolic Flux Analysis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. ResearchGate. Retrieved from [Link]

  • de Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. Retrieved from [Link]

  • CortecNet. (n.d.). 13C Metabolic Flux Analysis - Technical Notes. CortecNet. Retrieved from [Link]

  • Liu, X., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. Retrieved from [Link]

  • Raman, K., & Chandra, N. (2009). Flux balance analysis of biological systems: applications and challenges. Oxford Academic. Retrieved from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Springer Nature Experiments. Retrieved from [Link]

  • Ghaffari, P., et al. (2020). Comparative Metabolic Network Flux Analysis to Identify Differences in Cellular Metabolism. In Metabolomics. Retrieved from [Link]

  • Munger, J., & Rabinowitz, J. D. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. Nature Chemical Biology. Retrieved from [Link]

  • Figueroa, C. M., et al. (2023). Systematic comparison of local approaches for isotopically nonstationary metabolic flux analysis. Frontiers. Retrieved from [Link]

  • RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. Retrieved from [Link]

  • ResearchGate. (2020). 13C metabolic flux analysis identifies limitations to increasing specific productivity in fed-batch and perfusion. ResearchGate. Retrieved from [Link]

  • The University of Manchester. (n.d.). Metabolic flux analysis during galactose and lactate co. The University of Manchester. Retrieved from [Link]

  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. Retrieved from [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Metabolic flux analysis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2011). Comparison between elementary flux modes analysis and C-metabolic fluxes measured in bacterial and plant cells. ResearchGate. Retrieved from [Link]

  • Chen, X., et al. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. MDPI. Retrieved from [Link]

  • Harvard DASH. (2024). Principles of flux and concentration sensing in metabolic regulation. Harvard DASH. Retrieved from [Link]

  • Zamboni, N., et al. (2009). (13)C-based metabolic flux analysis. Nature Protocols. Retrieved from [Link]

  • Kingsley, K., et al. (2020). Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium. MDPI. Retrieved from [Link]

  • bioRxiv. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. Retrieved from [Link]

  • Hart, S., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. National Institutes of Health. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University. Retrieved from [Link]

  • Naka, J., et al. (2013). Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides. MDPI. Retrieved from [Link]

Sources

Technical Comparison: Hyperpolarized D-[1,6-13C₂]Galactose MRI vs. [18F]FDGal PET

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks two advanced metabolic imaging modalities targeting the Leloir pathway : Hyperpolarized (HP) D-[1,6-13C₂]galactose Magnetic Resonance Imaging (MRI) and 2-deoxy-2-[18F]fluoro-D-galactose ([18F]FDGal) Positron Emission Tomography (PET) .

While both modalities assess hepatic function and galactose metabolism, they operate on fundamentally different biochemical principles. [18F]FDGal PET relies on metabolic trapping , providing high-sensitivity maps of galactokinase (GALK) activity. In contrast, HP [1,6-13C₂]galactose MRI utilizes real-time metabolic flux , allowing the simultaneous detection of substrate and downstream metabolites (Galactose-1-Phosphate, UDP-Galactose) without ionizing radiation.

This guide details the mechanistic divergences, experimental protocols, and data interpretation frameworks required for researchers selecting the optimal modality for hepatic oncology or metabolic profiling.

Part 1: Mechanistic Foundations & The Leloir Pathway

The clinical utility of both tracers hinges on their interaction with the Leloir pathway, the primary route for galactose metabolism in the liver.

The Divergence: Trapping vs. Flux
  • [18F]FDGal (The Trap): This analog is transported into the hepatocyte (via GLUT2) and phosphorylated by Galactokinase (GALK) to [18F]FDGal-1-Phosphate. However, the fluorine substitution at the C2 position prevents interaction with Galactose-1-Phosphate Uridyltransferase (GALT) . The tracer accumulates intracellularly, creating a static signal proportional to GALK activity and transport.

  • D-[1,6-13C₂]Galactose (The Flow): This is a true physiological substrate. Upon hyperpolarization (increasing signal >10,000x), it is metabolized through the entire pathway. The [1,6-13C₂] labeling pattern is specifically chosen to extend the

    
     relaxation time (via Singlet State or reduced dipole-dipole coupling), allowing sufficient time to image the conversion of Galactose 
    
    
    
    Gal-1-P
    
    
    UDP-Gal.
Pathway Visualization

The following diagram illustrates the metabolic fate of both tracers.

LeloirPathway cluster_enzymes Enzymatic Steps Extracellular Extracellular Space FDGal [18F]FDGal Hepatocyte Hepatocyte Cytosol GLUT2 GLUT2 (Transport) FDGal->GLUT2 GALK GALK (Kinase) FDGal->GALK C13Gal [1,6-13C2]Galactose C13Gal->GLUT2 C13Gal->GALK FDGal1P [18F]FDGal-1-P (TRAPPED) GALT GALT (Transferase) FDGal1P->GALT BLOCKED (No Reaction) Gal1P [13C]Gal-1-P Gal1P->GALT UDPGal [13C]UDP-Gal GALE GALE (Epimerase) UDPGal->GALE Glc1P [13C]Glc-1-P GLUT2->FDGal Internalization GLUT2->C13Gal Internalization GALK->FDGal1P Phosphorylation GALK->Gal1P Flux GALT->UDPGal Flux GALE->Glc1P Flux

Figure 1: Comparative metabolic fate. Red path indicates [18F]FDGal trapping; Blue path indicates HP [13C]Galactose flux through the full Leloir pathway.

Part 2: Performance Benchmarking

The choice between these modalities depends on the specific biological question: Are you measuring enzyme capacity (PET) or metabolic bottlenecking (MRI)?

Feature[18F]FDGal PETHP D-[1,6-13C₂]Galactose MRI
Primary Readout Accumulation (SUV). Measures total GALK capacity and delivery.Conversion Rate (

). Measures real-time enzymatic flux (Gal

Gal-1-P).
Chemical Specificity Low. Signal is the sum of FDGal + FDGal-1-P. Cannot distinguish free vs. phosphorylated tracer spatially without kinetic modeling.High. Distinct spectral peaks for Galactose, Gal-1-P, and UDP-Gal allow separation of specific enzymatic steps.
Temporal Resolution Minutes to Hours. Dynamic scans (0–60 min) required for kinetic modeling.Seconds. Imaging window is limited by

decay (~30–60s).
Spatial Resolution High (1–2 mm). Excellent for localizing small metastases.Moderate (3–5 mm). Limited by gradient performance and rapid acquisition requirements.
Radiation Dose Yes. ~5–10 mSv (human equivalent).None. Safe for longitudinal/pediatric studies.
Key Limitation Cannot detect defects downstream of GALK (e.g., GALT deficiency).Requires on-site polarizer; signal decays rapidly (non-repeatable in single session).

Part 3: Experimental Protocols

Workflow Comparison

The logistical requirements for these experiments differ significantly. PET requires cyclotron access, while HP-MRI requires a dissolution DNP polarizer.

Workflow cluster_PET [18F]FDGal PET Workflow cluster_MRI HP [13C]Galactose MRI Workflow Cyclotron Cyclotron Production (18F generation) Synthesis Radiosynthesis (FDGal conjugation) Cyclotron->Synthesis QC Quality Control (HPLC/TLC) Synthesis->QC Injection_PET IV Injection (Bolus) QC->Injection_PET Acquisition_PET Dynamic PET Acquisition (0-60 min) Injection_PET->Acquisition_PET Analysis_PET Patlak Plot / SUV Analysis Acquisition_PET->Analysis_PET Preparation Sample Prep ([1,6-13C2]Gal + Radical) DNP DNP Polarization (1-2 hours @ 1.4K) Preparation->DNP Dissolution Rapid Dissolution (Superheated buffer) DNP->Dissolution Injection_MRI Rapid IV Injection (<10s delay) Dissolution->Injection_MRI Acquisition_MRI Spectroscopic Imaging (CSI/EPSI, <60s) Injection_MRI->Acquisition_MRI Analysis_MRI Ratiometric Analysis (Product/Substrate) Acquisition_MRI->Analysis_MRI

Figure 2: Operational workflows. Note the time-critical nature of the MRI injection step due to T1 decay.

Detailed Methodology
Protocol A: Hyperpolarized [1,6-13C₂]Galactose MRI

Target: Assessing Real-Time Flux

  • Sample Preparation:

    • Mix D-[1,6-13C₂]galactose with a trityl radical (e.g., OX063) and a glassing agent (glycerol/DMSO).

    • Note: The [1,6] labeling pattern is critical here. The coupling between C1 and C6 is minimal, and specialized pulse sequences can exploit singlet states to extend the signal lifetime (

      
      ) up to 20-30% longer than [1-13C] alone.
      
  • Polarization:

    • Insert sample into a DNP polarizer (e.g., SPINlab or HyperSense).

    • Irradiate with microwaves (approx. 94 GHz at 3.35 T) at 1.4 K for 60–90 minutes until solid-state polarization saturates.

  • Dissolution & Injection:

    • Dissolve rapidly with superheated, pressurized buffer (TRIS/EDTA, pH 7.4). Neutralize radical if necessary.

    • CRITICAL: Inject into the subject immediately (within 10–15 seconds) to minimize signal loss.

  • Acquisition (CSI/EPSI):

    • Use a Chemical Shift Imaging (CSI) or Echo-Planar Spectroscopic Imaging (EPSI) sequence tuned to the 13C frequency.

    • Acquire dynamic spectra every 3–5 seconds for a total of 60 seconds.

    • Key Peaks: Galactose (

      
       anomers), Gal-1-P, UDP-Gal.
      
Protocol B: [18F]FDGal PET

Target: Assessing Hepatic Metabolic Capacity[1]

  • Tracer Synthesis:

    • Produced via nucleophilic substitution of a precursor (e.g., tetra-acetyl-2-triflate-galactose) with [18F]fluoride, followed by hydrolysis.

  • Subject Prep:

    • Fast the subject for 4–6 hours to normalize blood glucose/galactose levels.

  • Acquisition:

    • Position subject in PET/CT scanner.

    • Start acquisition simultaneously with a bolus IV injection of [18F]FDGal (typically 150–300 MBq for humans, 5–10 MBq for mice).

    • Dynamic Scan: Acquire list-mode data for 60 minutes (frames: 10x30s, 5x60s, 5x300s).

  • Kinetic Modeling:

    • Use a Patlak Plot (linear regression of normalized time vs. uptake) to determine the metabolic rate constant (

      
      ) representing GALK activity.
      

Part 4: Data Interpretation & Causality

Interpreting the PET Signal (The "Sink")

In [18F]FDGal PET, the liver appears as a "hot spot" because GALK traps the tracer.

  • High Signal: Indicates healthy GALK activity and perfusion.

  • Low Signal: Indicates hepatocellular dysfunction (cirrhosis, hepatitis) or loss of functional hepatocyte mass.

  • Confounding Factor: FDGal is also cleared by the kidneys; bladder accumulation is high.

Interpreting the MRI Signal (The "Stream")

In HP 13C-MRI, you observe the ratio of metabolites evolving over time.

  • Galactose Peak Decay: Represents perfusion and cellular uptake.

  • Gal-1-P Appearance: Represents GALK activity (correlates with PET).[1]

  • UDP-Gal Appearance: Represents GALT activity.

  • Clinical Insight: If you see high Gal-1-P but no UDP-Gal, this suggests a GALT deficiency (Classic Galactosemia) or specific pathway inhibition, a distinction impossible with FDGal PET.

Why use [1,6-13C₂]?

Standard [1-13C]galactose is sufficient for basic flux. However, the [1,6-13C₂] isotopomer is preferred for advanced research because:

  • T1 Extension: It allows for the creation of Long-Lived States (LLS), storing hyperpolarization in non-magnetic singlet states that decay much slower than standard

    
    , extending the imaging window.
    
  • Dual Tracking: It permits the observation of metabolic splitting if the molecule is cleaved (though less relevant in the immediate Leloir pathway, it is useful if glycolysis follows).

References

  • Horsburgh, A. et al. (2015). Hyperpolarized 13C-Galactose Imaging of the Liver: Metabolism and Relaxometry. Determining the feasibility of 13C-galactose as a probe for liver metabolism.

  • Sørensen, M. et al. (2011). Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-D-Galactose PET/CT. Validation of FDGal PET against invasive liver function measures.[2]

  • Bøgh, N. et al. (2022). Hyperpolarized [1-13C]Pyruvate and [1-13C]Galactose MRI in a Porcine Model of Liver Fibrosis.

  • Bak-Fredslund, K. et al. (2017). 2-[18F]Fluoro-2-deoxy-D-galactose PET/CT reveals liver function in patients with hepatocellular carcinoma. Clinical application of FDGal in oncology.[3][4][5][6][7][8][9]

  • Taglang, C. et al. (2023). Hyperpolarized 13C MRI: State of the Art and Future Directions.[4][10] Comprehensive review of HP-MRI probes including galactose.

Sources

Navigating the Labyrinth: A Comparative Guide to Evaluating Tracer Recycling in Hepatic Galactose Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in hepatic metabolism, galactose serves as a uniquely powerful probe. Its metabolism is almost exclusively confined to the liver, making it an ideal substrate for assessing hepatic function and carbohydrate fluxes.[1][2][3] However, the elegant simplicity of using galactose tracers is complicated by a significant metabolic hurdle: tracer recycling. This phenomenon, where the isotopic label is reincorporated into the molecule of interest or other related metabolites, can lead to an underestimation of true metabolic rates and confound data interpretation.[4]

This guide provides an in-depth comparison of methodologies to evaluate and correct for tracer recycling in hepatic galactose metabolism. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, ensuring that every described method is part of a self-validating system.

The Crux of the Matter: Understanding Galactose Metabolism and Tracer Recycling

Upon entering a hepatocyte via the GLUT2 transporter, galactose is rapidly funneled into the Leloir pathway.[1] It is phosphorylated to galactose-1-phosphate, then converted to UDP-galactose, and finally epimerized to UDP-glucose. This places the galactose carbon skeleton directly into the central hepatic glucose and glycogen metabolism pathways.[1][5]

It is at this intersection that the problem of tracer recycling arises. A labeled carbon from an infused galactose tracer can be incorporated into hepatic UDP-glucose and subsequently released as labeled glucose into the bloodstream. If this labeled glucose is taken up again by the liver, it re-enters the metabolic machinery, diluting the apparent enrichment of the infused tracer and leading to inaccurate flux calculations.

Visualizing the Metabolic Crossroads

The following diagram illustrates the primary pathways of hepatic galactose metabolism and highlights the potential routes for tracer recycling.

GalactoseMetabolism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Gal_in [1-13C]Galactose (Infused Tracer) Gal Galactose Gal_in->Gal GLUT2 Glc_out [1-13C]Glucose (Recycled Tracer) Gal1P Galactose-1-P Gal->Gal1P Galactokinase UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-P UDPGlc->Glc1P UDP-glucose pyrophosphorylase Glc6P Glucose-6-P Glc1P->Glc6P Phosphoglucomutase Glc_hep Glucose Glc6P->Glc_hep Glucose-6-phosphatase Glycogen Glycogen Glc6P->Glycogen PPP Pentose Phosphate Pathway Glc6P->PPP Glycolysis Glycolysis Glc6P->Glycolysis Glc_hep->Glc_out Release

Caption: Hepatic galactose metabolism via the Leloir pathway and its intersection with glucose metabolism, indicating the route of tracer recycling.

Methodological Showdown: Comparing Approaches

Evaluating and correcting for tracer recycling requires carefully designed experimental strategies. The choice of tracer and the use of multi-tracer techniques are paramount.

Single Tracer Approaches: Strengths and Inherent Limitations

The most straightforward method involves the infusion of a single, isotopically labeled galactose tracer, such as [1-¹³C]galactose.[] This approach is valuable for tracing the direct conversion of galactose to glucose.

  • Causality of Choice: Using a ¹³C-labeled tracer allows for the measurement of ¹³CO₂ in expired breath, providing an index of whole-body galactose oxidation.[7] The label on the first carbon ([1-¹³C]galactose) is rapidly released as ¹³CO₂ during glycolysis, making it a sensitive marker for oxidative disposal.

  • The Recycling Blind Spot: The primary drawback of the single-tracer method is its inability to directly quantify the contribution of recycled, newly-formed labeled glucose to the total plasma glucose pool. It assumes that any labeled glucose appearing in the plasma is from the direct conversion of the galactose tracer, which can lead to an overestimation of the direct conversion rate if recycling is significant.

The Dual-Tracer Technique: A More Accurate Picture

To overcome the limitations of single-tracer studies, a dual-tracer approach is often employed. This method involves the simultaneous infusion of a galactose tracer (e.g., [1-¹³C]galactose) and a glucose tracer with a different label that does not interfere with the galactose tracer measurement (e.g., [6,6-²H₂]glucose).

  • Causality of Choice: The intravenously infused [6,6-²H₂]glucose allows for the independent measurement of the total rate of appearance (Ra) of glucose in the plasma. By comparing the enrichment of the two glucose tracers, one can distinguish between endogenously produced glucose and exogenously infused glucose.[8] This technique enables researchers to calculate the true rate of endogenous glucose production and, by extension, more accurately quantify the contribution of galactose to this process while accounting for recycling.

  • Self-Validation: This system is self-validating because it provides simultaneous measurements of multiple key fluxes. The rate of appearance of the galactose-derived ¹³C-labeled glucose can be measured, while the ²H-labeled glucose tracer is used to correct for changes in the total glucose pool size and turnover.[9] This allows for a more robust calculation of galactose's contribution to gluconeogenesis.

Non-Recycling Tracers: An Alternative Strategy

An alternative approach involves using tracers that are less susceptible to recycling or are "trapped" within the cell after initial metabolism.

  • 2-[¹⁸F]fluoro-2-deoxy-D-galactose (¹⁸F-FDGal): This galactose analog is used with Positron Emission Tomography (PET) to measure regional hepatic galactose metabolism.[2][10]

    • Causality of Choice: ¹⁸F-FDGal is taken up by hepatocytes and phosphorylated by galactokinase to ¹⁸F-FDGal-1-phosphate.[3][11] However, this product is not a substrate for the subsequent enzyme in the Leloir pathway, GALT.[11] This effectively traps the tracer within the hepatocyte, preventing it from proceeding through the pathway to form glucose and thus eliminating the possibility of recycling.[2][11]

    • Application: This method is not used for whole-body flux measurements but provides invaluable, spatially resolved data on hepatic metabolic function, which is particularly useful for identifying regional differences in liver function in diseased states.[10][12]

Data-Driven Comparison of Methodologies

ParameterSingle Galactose Tracer (e.g., [1-¹³C]Gal)Dual Tracer (e.g., [1-¹³C]Gal + [6,6-²H₂]Glc)Trapped Tracer (e.g., ¹⁸F-FDGal PET)
Primary Measurement Galactose conversion to glucose; whole-body oxidation.[7]Corrected endogenous glucose production; galactose contribution to gluconeogenesis.[9]Regional hepatic galactose phosphorylation rate/metabolic function.[2][10]
Recycling Correction Indirect and often incomplete; relies on modeling assumptions.Direct; by measuring total glucose Ra independently.[8]Not applicable; tracer is metabolically trapped, preventing recycling.[11]
Key Advantage Simpler experimental setup; provides data on oxidation.High accuracy in quantifying metabolic fluxes in non-steady-state conditions.[9]Provides spatial resolution of liver function; non-invasive imaging.
Key Limitation Prone to underestimation of total flux due to unquantified recycling.[4]Increased experimental and analytical complexity; higher cost.Does not measure downstream metabolic fates (e.g., oxidation, glycogen synthesis).
Typical Application Initial assessment of galactose disposal pathways.Gold-standard for detailed studies of hepatic glucose production and gluconeogenesis.Pre-operative assessment of regional liver function; research in liver disease.

Experimental Protocols: A Step-by-Step Guide

The following is a generalized protocol for a dual-tracer study to assess hepatic galactose metabolism, designed for maximum trustworthiness and reproducibility.

Protocol: Dual-Tracer ([1-¹³C]Galactose and [6,6-²H₂]Glucose) Infusion

1. Subject Preparation: a. Subjects should fast overnight (10-12 hours) to achieve a basal metabolic state. b. Two intravenous catheters are placed: one for tracer infusion and one in the contralateral arm for blood sampling.

2. Priming Dose: a. To rapidly achieve isotopic steady-state, a priming bolus of each tracer is administered. b. The priming dose should be calculated based on the subject's estimated glucose pool size and the desired steady-state enrichment.

3. Continuous Infusion: a. Immediately following the priming dose, begin a constant intravenous infusion of both [1-¹³C]galactose and [6,6-²H₂]glucose using a calibrated syringe pump. b. The infusion rate is maintained for the duration of the study (e.g., 3-4 hours) to maintain isotopic equilibrium.

4. Blood Sampling: a. A baseline blood sample is drawn before the priming dose. b. Subsequent blood samples are collected at regular intervals (e.g., every 15-30 minutes) during the last 60-90 minutes of the infusion period to confirm isotopic steady-state.

5. Sample Processing and Analysis: a. Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. b. Plasma is separated by centrifugation and stored at -80°C until analysis. c. Plasma glucose is isolated, and appropriate derivatives are prepared for analysis. d. Isotopic enrichments of plasma [1-¹³C]glucose and [6,6-²H₂]glucose are determined using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

6. Data Analysis: a. The rates of appearance (Ra) of glucose and galactose are calculated using Steele's non-steady-state equations or their steady-state simplifications.[15][16] b. The rate of appearance of ¹³C-glucose from the infused ¹³C-galactose provides the rate of galactose conversion to glucose. c. The rate of appearance of total glucose, measured with the ²H-glucose tracer, is used to correct for tracer recycling and calculate the true rate of endogenous glucose production.

Workflow Visualization

This diagram outlines the logical flow of the dual-tracer experimental protocol.

DualTracerWorkflow prep 1. Subject Preparation (Overnight Fast, IV Catheters) baseline 2. Baseline Blood Sample prep->baseline prime 3. Priming Bolus Infusion ([1-13C]Gal & [6,6-2H2]Glc) baseline->prime infusion 4. Constant Infusion (3-4 hours) prime->infusion sampling 5. Steady-State Sampling (Last 90 min) infusion->sampling processing 6. Sample Processing (Plasma Separation, Storage at -80°C) sampling->processing analysis 7. GC-MS Analysis (Measure Isotopic Enrichment) processing->analysis calculation 8. Flux Calculation (Steele's Equations, Recycling Correction) analysis->calculation

Caption: Experimental workflow for a dual-tracer stable isotope infusion study.

Conclusion: Selecting the Right Tool for the Job

The evaluation of tracer recycling is not merely a methodological nuance; it is fundamental to the accurate interpretation of hepatic galactose metabolism.

  • For broad assessments of galactose oxidation, a single-tracer approach may suffice, provided its limitations are acknowledged.

  • For precise quantification of gluconeogenesis from galactose and to accurately dissect hepatic carbohydrate fluxes, the dual-tracer method is the authoritative choice. It provides a self-validating system that corrects for the confounding variable of tracer recycling.

  • When the research question pertains to regional liver function rather than whole-body kinetics, ¹⁸F-FDGal PET offers an elegant solution by circumventing recycling altogether, providing unparalleled spatial data.

By understanding the biochemical causality behind each method, researchers can confidently select the appropriate experimental design, ensuring the generation of robust, reliable, and interpretable data in the complex but rewarding field of hepatic metabolism.

References

  • Title: Galactose and Galactose Tracers in Metabolic Studies Source: RSC Publishing URL: [Link]

  • Title: Hepatic Galactose Metabolism Quantified in Humans Using 2-¹⁸F-Fluoro-2-Deoxy-d-Galactose PET/CT Source: Journal of Nuclear Medicine (via PMC) URL: [Link]

  • Title: Stable-isotope dilution analysis of galactose metabolites in human erythrocytes Source: PubMed URL: [Link]

  • Title: Galactose Metabolism: Enzymes, Steps, Pathways, Uses Source: Microbe Notes URL: [Link]

  • Title: Pathways of galactose metabolism by galactosemics: evidence for galactose conversion to hepatic UDPglucose Source: PubMed URL: [Link]

  • Title: Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[¹⁸F]fluoro-2-deoxygalactose positron emission tomography Source: American Journal of Physiology-Endocrinology and Metabolism (via PMC) URL: [Link]

  • Title: Metabolic liver function in humans measured by 2-¹⁸F-fluoro-2-deoxy-D-galactose PET/CT–reproducibility and clinical potential Source: EJNMMI Research (via PMC) URL: [Link]

  • Title: Molecular structures and hepatocellular metabolism of galactose and 18... Source: ResearchGate URL: [Link]

  • Title: Oxidation of exogenous [¹³C]galactose and [¹³C]glucose during exercise Source: PubMed URL: [Link]

  • Title: Dynamic tests to study liver function Source: European Review for Medical and Pharmacological Sciences URL: [Link]

  • Title: Hepatic galactose metabolism quantified in humans using 2-¹⁸F-fluoro-2-deoxy-D-galactose PET/CT Source: PubMed URL: [Link]

  • Title: Assessment of liver function using a novel galactose single point method Source: PubMed URL: [Link]

  • Title: Tracer-based Metabolomics: Concepts and Practices Source: PMC URL: [Link]

  • Title: Hepatic Galactose Metabolism Quantified in Humans Using 2- ¹⁸F-Fluoro-2-Deoxy-d-Galactose PET/CT Source: Journal of Nuclear Medicine URL: [Link]

  • Title: Quantitation of plasma C-13-galactose and C-13-glucose during exercise by liquid chromatography/isotope ratiomass spectrometry Source: ResearchGate URL: [https://www.researchgate.net/publication/225091771_Quantitation_of_plasma_C-13-galactose_and_C-13-glucose_during_exercise_by_liquid_chromatographyisotope_ratiomass_spectrometry]([Link]_ spectrometry)

  • Title: Assessment of methods for improving tracer estimation of non-steady-state rate of appearance Source: Journal of Applied Physiology URL: [Link]

  • Title: Stable Isotope Tracers: Technological Tools that have Emerged Source: NCBI URL: [Link]

  • Title: ¹³C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides Source: PMC URL: [Link]

  • Title: Validity of Triple- And Dual-Tracer Techniques to Estimate Glucose Appearance Source: PubMed URL: [Link]

  • Title: Dual-tracer autoradiographic analysis of glucose metabolism and hypoxia in orthotopic and PDX tumor models Source: PMC URL: [Link]

  • Title: Assessment of methods for improving tracer estimation of non-steady-state rate of appearance Source: PubMed URL: [Link]

  • Title: Isotope Tracer Methodologies for Metabolic Clinical Trials Source: ProSciento URL: [Link]

  • Title: Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells Source: PMC URL: [Link]

  • Title: Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR Source: ResearchGate URL: [Link]

  • Title: Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise Source: Human Kinetics URL: [Link]

  • Title: ¹³C Tracer Studies of Metabolism in Mouse Tumor Xenografts Source: UKnowledge URL: [Link]

  • Title: Recent research progress in galactose-based fluorescent probes for detection of biomarkers of liver diseases Source: Chemical Communications (RSC Publishing) URL: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of D-[1,6-13C2]Galactose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of D-[1,6-13C2]Galactose. As a Senior Application Scientist, my objective is to deliver a protocol grounded in rigorous scientific principles and practical laboratory experience, ensuring the safety of personnel and compliance with regulatory standards. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to make informed safety decisions.

Core Principle: Understanding the Isotopic Label

The critical first step in determining the disposal procedure for any isotopically labeled compound is to identify the nature of the isotope. This compound is labeled with Carbon-13 (¹³C), which is a stable, non-radioactive isotope of carbon.

This distinction is paramount. Unlike radioactive isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), stable isotopes do not decay or emit radiation. Therefore, this compound does not require the specialized handling, shielding, or decay-in-storage procedures mandated for radioactive waste.[1][] The disposal of compounds containing stable isotopes is governed by the chemical properties of the parent molecule, in this case, D-Galactose.[1]

Part 1: Hazard Characterization and Risk Assessment

The inherent risks of this compound are identical to those of unlabeled D-Galactose. Safety Data Sheets (SDS) for D-Galactose consistently classify it as a non-hazardous substance under the Globally Harmonized System (GHS).[3][4][5]

The primary risks are physical rather than chemical:

  • Minor Irritation : May cause slight irritation to the eyes, skin, or respiratory system upon contact or inhalation of dust.[3][6]

  • Combustible Dust : Like many fine organic powders, if dispersed in the air in sufficient concentrations and in the presence of an ignition source, it can pose a dust explosion hazard.[5][6][7]

Based on available data, D-Galactose is not considered to be persistent, bioaccumulative, or toxic (PBT).[7]

PropertyValueSource
Appearance White Crystalline Solid[7]
Molecular Formula C₆H₁₂O₆[7]
Molecular Weight 180.16 g/mol [7]
Melting Point 168-170 °C (334-338 °F)[7]
Solubility in Water 180 g/L @ 20°C[7]
Odor Odorless[5][7]
Part 2: Disposal Decision Workflow

The logical flow for determining the correct disposal pathway is straightforward. The following diagram illustrates the decision-making process that confirms this compound should be managed as non-hazardous solid chemical waste.

G cluster_0 A Identify Compound: This compound B Isotope Analysis: Is the label radioactive (e.g., ¹⁴C, ³H)? A->B C Conclusion: Compound is NOT radioactive waste. Treat based on chemical properties. B->C No D Chemical Hazard Analysis: Is D-Galactose a RCRA-listed or institutionally-defined hazardous chemical? C->D E Conclusion: Compound is NON-HAZARDOUS chemical waste. D->E No F Action Required: Consult Institutional EHS / Safety Office for specific non-hazardous waste procedures. E->F G Final Disposition: Package, Label, and Dispose per EHS-approved protocol. F->G

Disposal pathway decision workflow for this compound.
Part 3: Step-by-Step Disposal Protocol

This protocol provides a validated, self-contained system for the safe disposal of this compound and associated labware.

Before proceeding, you must consult your institution's Environmental Health & Safety (EHS) office or refer to your laboratory's Chemical Hygiene Plan. While D-Galactose is broadly considered non-hazardous, local regulations or specific institutional policies may have unique requirements for the disposal of any laboratory chemical.[8][9] This step ensures full compliance and is the cornerstone of a trustworthy disposal plan.

Proper PPE is essential to mitigate the risks of irritation and dust inhalation.

PPE ItemSpecificationRationale
Eye Protection Safety glasses or chemical safety gogglesProtects against airborne dust particles.[3][7]
Hand Protection Nitrile gloves (or other compatible chemical-resistant gloves)Prevents skin contact and potential irritation.[7][10]
Body Protection Standard lab coatProtects clothing and skin from contamination.[3]

The fundamental principle of waste management is proper segregation. Never mix non-hazardous waste with hazardous or radioactive waste streams.[11] Doing so leads to unnecessary, expensive, and complex disposal procedures.

  • Designate a Waste Container : Use a clean, sealable container for collecting the waste. This can be a rigid, lidded container or a durable plastic bag (double-bagging is a good practice).[11]

  • Collect Solid Waste : Place the following items directly into the designated container:

    • Unused or surplus this compound powder.

    • Contaminated disposable items such as weigh boats, paper, and gloves.

  • Manage Sharps Separately : If any contaminated sharps (e.g., needles, glass pipettes) are generated, they must be placed in a dedicated, puncture-proof sharps container. Do not mix them with other solid waste.[12]

Clear and accurate labeling is crucial to prevent accidental mishandling by other lab members or custodial staff.[8]

  • Affix a Label : Securely attach a label to the waste container.

  • Complete the Label : The label must clearly state:

    • The words "NON-HAZARDOUS WASTE" .

    • Contents : "this compound" and any other non-hazardous materials (e.g., "gloves, weigh paper").

    • Generator Information : Your name, lab number, and the date.

  • Store Securely : Store the sealed container in a designated waste accumulation area within your lab, away from hazardous or radioactive materials, until it is ready for final disposal.

  • Follow EHS Guidance : Following the guidance obtained in Step 1, transport the sealed and labeled container to the appropriate disposal location.

  • Common Disposal Route : For many institutions, solid, non-hazardous chemical waste is placed directly into a designated dumpster for disposal in a sanitary landfill.[11] Do not place chemical containers in common laboratory trash cans that are handled by custodial staff.[11]

  • Empty Product Containers : The original product vial, once empty (no free-standing powder remains), should have its label defaced or removed before being disposed of in the regular trash or glass recycling, as per institutional policy.[11]

Part 4: Spill Management Protocol

In the event of a spill, the non-hazardous nature of D-Galactose allows for a simple cleanup procedure.

  • Ensure Proper PPE : Wear the PPE outlined in Part 3.

  • Avoid Raising Dust : Do not use a dry brush or create air currents that could disperse the powder.[3][7]

  • Contain and Collect : Gently sweep up the spilled solid and place it into your designated non-hazardous waste container.[7][10] A dustpan or folded card can be effective. For residual powder, a damp paper towel can be used to wipe the surface clean.

  • Dispose of Cleanup Materials : All materials used for cleanup (e.g., contaminated paper towels, gloves) must be placed in the sealed waste container.

  • Wash Hands : After cleanup is complete, wash hands thoroughly with soap and water.[10]

By adhering to this comprehensive guide, researchers can ensure the disposal of this compound is handled safely, efficiently, and in full compliance with standard laboratory practices.

References

  • Disposal Procedures for Non Hazardous Waste.
  • Disposal of Nonhazardous Laboratory Waste Chemicals. Department of Environmental Health and Safety, Cornell University.
  • Non-Hazardous Waste Disposal Guide for Labor
  • Chemical Waste Storage and Disposal. Lab Safety Officers, University of Notre Dame.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
  • D-Galactose Safety D
  • How to Dispose the Waste
  • D-Galactose Safety D
  • Local Rules for the Safe Use and Disposal of Radioisotopes. Department of Plant Sciences, University of Cambridge.
  • Regulations Concerning Radioisotopes.
  • D-GALACTOSE (1,2-13C2, 99%)
  • D-(+)
  • D-Galactose - Safety D
  • D-Galactose Safety D
  • Specific Instruction for Isotope Research Waste.
  • D-Galactose - Safety D
  • RADIOACTIVE WASTE MANAGEMENT.
  • Proper Segregation and Disposal of Low-Level Radioactive Waste Procedures. University of Michigan.
  • RADIOACTIVE WASTE MANAGEMENT. Columbia University.

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.